molecular formula C7H10N2O4 B180506 (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid CAS No. 177941-95-6

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Cat. No.: B180506
CAS No.: 177941-95-6
M. Wt: 186.17 g/mol
InChI Key: UEBZIQDINQDHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-7(2)5(12)9(3-4(10)11)6(13)8-7/h3H2,1-2H3,(H,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBZIQDINQDHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368388
Record name (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177941-95-6
Record name (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. The synthesis is presented in two primary stages: the preparation of the key intermediate, 5,5-dimethylhydantoin, via the Bucherer-Bergs reaction, followed by a regioselective N1-alkylation to introduce the acetic acid moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes the mechanistic rationale behind the procedural steps, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Introduction

This compound is a substituted hydantoin derivative. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The strategic introduction of an acetic acid functional group at the N1 position of the 5,5-dimethylhydantoin core can significantly influence the molecule's physicochemical properties, such as solubility and its potential for further chemical modification or interaction with biological targets. This guide delineates a reliable synthetic route to this compound, focusing on practical and well-established chemical transformations.

Part 1: Synthesis of the Precursor: 5,5-Dimethylhydantoin

The foundational step in the synthesis of our target molecule is the preparation of 5,5-dimethylhydantoin. For this, the Bucherer-Bergs reaction stands out as a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an alkali metal cyanide, and ammonium carbonate.[1][2]

Reaction Pathway: The Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

Bucherer-Bergs Synthesis acetone Acetone reagents + KCN + (NH4)2CO3 acetone->reagents product 5,5-Dimethylhydantoin reagents->product caption Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.

Caption: Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.

Mechanism and Rationale

The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key intermediates.[3] Initially, the ketone (acetone) reacts with the cyanide ion to form a cyanohydrin. Concurrently, ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia then reacts with the cyanohydrin to form an α-aminonitrile. The amino group of this intermediate subsequently attacks carbon dioxide, leading to a carbamic acid derivative which undergoes an intramolecular cyclization to form an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin ring system.[3] This one-pot synthesis is highly efficient due to the concurrent nature of these transformations.

Detailed Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

The following protocol is adapted from established literature procedures for the Bucherer-Bergs reaction.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetone58.0858.0 g (73.4 mL)1.0
Potassium Cyanide65.1265.1 g1.0
Ammonium Carbonate96.09192.2 g2.0
Water18.02600 mL-
Ethanol (50%)-As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a well-ventilated fume hood, a solution of potassium cyanide (65.1 g, 1.0 mol) and ammonium carbonate (192.2 g, 2.0 mol) in 600 mL of water is prepared in a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • The solution is warmed to 40-50 °C with stirring to ensure complete dissolution.

  • Acetone (58.0 g, 1.0 mol) is added dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is heated to 60-65 °C and maintained at this temperature with vigorous stirring for 4-5 hours.

  • The reaction mixture is then cooled to room temperature and carefully acidified with concentrated hydrochloric acid to a pH of approximately 6-7. The acidification should be done slowly and with cooling, as it is an exothermic process and generates hydrogen cyanide gas.

  • The precipitated crude 5,5-dimethylhydantoin is collected by vacuum filtration and washed with cold water.

  • The crude product is recrystallized from hot water or 50% ethanol to yield pure 5,5-dimethylhydantoin as a white crystalline solid.

Expected Yield: 75-85%

Part 2: Synthesis of this compound

The second stage of the synthesis involves the selective alkylation of the N1 position of 5,5-dimethylhydantoin. Hydantoins possess two acidic protons at the N1 and N3 positions. The N3 proton is generally more acidic and therefore more readily deprotonated and alkylated under standard basic conditions.[5] To achieve selective N1-alkylation, a strategic choice of a strong, sterically hindered base is crucial. Strong potassium bases, such as potassium tert-butoxide (tBuOK), have been shown to facilitate the formation of the N1-anion, leading to preferential alkylation at this position.[5][6]

Reaction Pathway: N1-Carboxymethylation of 5,5-Dimethylhydantoin

N1-Carboxymethylation cluster_0 Step 1: N1-Alkylation cluster_1 Step 2: Hydrolysis 5,5-Dimethylhydantoin 5,5-Dimethylhydantoin Intermediate_Ester Ethyl (4,4-dimethyl-2,5-dioxo- imidazolidin-1-yl)acetate 5,5-Dimethylhydantoin->Intermediate_Ester 1. tBuOK, THF 2. ClCH2COOEt Final_Product (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)-acetic acid Intermediate_Ester->Final_Product H3O+ or OH- caption Two-step synthesis of the target molecule.

Caption: Two-step synthesis of the target molecule.

Mechanism and Rationale

The use of a strong base like potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) is key to the regioselectivity of this reaction. The bulky tert-butoxide anion preferentially deprotonates the less sterically hindered N1 position, leading to the formation of the corresponding potassium salt. This N1-anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction to form the intermediate ester. The subsequent hydrolysis of the ethyl ester, which can be carried out under either acidic or basic conditions, yields the final carboxylic acid product.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5,5-Dimethylhydantoin128.1312.8 g0.1
Potassium tert-butoxide (tBuOK)112.2112.3 g0.11
Ethyl chloroacetate122.5513.5 g (12.1 mL)0.11
Tetrahydrofuran (THF), anhydrous-200 mL-
Hydrochloric Acid (e.g., 2M)-As needed-
Sodium Hydroxide (e.g., 2M)-As needed-
Ethyl acetate-For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate-For drying-

Procedure:

Step 1: Synthesis of Ethyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-dimethylhydantoin (12.8 g, 0.1 mol) and anhydrous tetrahydrofuran (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (12.3 g, 0.11 mol) portion-wise to the stirred suspension. The mixture will become a clear solution as the potassium salt of the hydantoin forms.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from the previous step in a suitable solvent mixture (e.g., THF/water or ethanol/water).

  • Add an excess of a base (e.g., 2M sodium hydroxide solution) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully acidify with 2M hydrochloric acid to a pH of approximately 2-3.

  • The precipitated this compound is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure product.

Conclusion

This guide has detailed a logical and experimentally sound two-stage synthesis for this compound. The initial preparation of 5,5-dimethylhydantoin via the well-established Bucherer-Bergs reaction provides a reliable source of the key precursor. The subsequent regioselective N1-alkylation, employing a strong potassium base to direct the carboxymethylation to the desired nitrogen, is a critical and enabling step. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers to synthesize this valuable hydantoin derivative for applications in medicinal chemistry and drug discovery.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950, 46 (3), 403–470. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron. 2005, 61 (46), 10827-10852. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • 5,5-Dimethylhydantoin. Organic Syntheses Procedure. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. J-Stage. [Link]

  • Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. ResearchGate. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]

Sources

Spectroscopic data for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of hydantoin, a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] Hydantoin derivatives are integral to numerous clinically significant medications, recognized for a wide array of biological activities including anticonvulsant, anticancer, and antimicrobial properties.[1][2][3] The subject compound, with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol , presents a unique substitution pattern that warrants detailed structural analysis.[4][5]

This guide serves as a comprehensive technical resource on the spectroscopic characterization of this compound. As a senior application scientist, the objective is not merely to present data, but to provide a validated, logical framework for its acquisition and interpretation. The unambiguous determination of a molecule's structure, purity, and functional group identity through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is a non-negotiable prerequisite for any subsequent research or development, from structure-activity relationship (SAR) studies to preclinical trials.[1]

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure contains several key features that will produce distinct spectroscopic signatures: a carboxylic acid, an imide N-H, two distinct carbonyl groups within the hydantoin ring, a methylene bridge, and a gem-dimethyl group.

A logical workflow for characterization ensures that each analytical technique builds upon the last, creating a self-validating system.

G cluster_0 Spectroscopic Analysis Workflow IR IR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight Confirmation) IR->MS Provides context for MW NMR NMR (¹H & ¹³C) (Definitive Structure Elucidation) MS->NMR Confirms MW for formula assignment Conclusion Structural Confirmation NMR->Conclusion Provides full connectivity

Caption: A logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of a molecule. For a polar, multifunctional compound like this hydantoin derivative, a polar aprotic deuterated solvent such as DMSO-d₆ is the superior choice. It readily dissolves the analyte and, crucially, allows for the observation of exchangeable protons (the N-H of the imide and the O-H of the carboxylic acid), which would be lost in solvents like D₂O.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule, revealing their chemical environment, count, and proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans: 16-64 scans, sufficient for a high signal-to-noise ratio.

    • Spectral Width: 0-14 ppm.

    • Relaxation Delay (d1): 2 seconds to ensure full relaxation of all protons.

Data Presentation: Expected ¹H NMR Signals (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOHAcidic proton, highly deshielded, subject to hydrogen bonding and exchange.
~8.5 - 9.5Singlet1HNH (Imide)Deshielded proton on a nitrogen atom situated between two carbonyl groups.
~3.9 - 4.1Singlet2H-N-CH₂ -COOHMethylene protons adjacent to a nitrogen and a carbonyl group are deshielded.
~1.4Singlet6H-C(CH₃ )₂Six equivalent methyl protons on a quaternary carbon, appearing as a sharp singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on a 400 MHz or 500 MHz spectrometer (operating at ~100 or 125 MHz for carbon, respectively).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (d1): 2-5 seconds.

Data Presentation: Expected ¹³C NMR Signals (in DMSO-d₆) [4]

Chemical Shift (δ, ppm)AssignmentRationale
~175.5C =O (Imide, C5)Carbonyl carbon adjacent to the gem-dimethyl group.
~170.0C =O (Carboxylic Acid)Typical chemical shift for a carboxylic acid carbonyl.
~154.0C =O (Imide, C2)Carbonyl carbon flanked by two nitrogen atoms.
~58.0-C (CH₃)₂ (Quaternary, C4)Quaternary carbon of the hydantoin ring.
~45.0-N-C H₂-COOHMethylene carbon adjacent to a nitrogen and a carbonyl.
~24.0-C(C H₃)₂Two equivalent methyl carbons.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and highly effective technique for the identification of key functional groups, as their constituent bonds vibrate at characteristic frequencies upon absorbing infrared radiation. For a solid, crystalline sample, the KBr pellet technique is a robust, self-validating method that minimizes scattering and produces a clean spectrum.[4]

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be run first and subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Key Features
3300 - 2500O-H Stretch (very broad)Carboxylic AcidThe extremely broad nature is due to strong intermolecular hydrogen bonding.[6]
~3200N-H StretchImide (Hydantoin Ring)A moderately sharp peak characteristic of N-H bonds in a ring system.
2980 - 2850C-H StretchAliphatic (-CH₂, -CH₃)Indicates the presence of sp³-hybridized C-H bonds.
~1770 & ~1710C=O Stretch (Asym & Sym)Imide (Hydantoin Ring)Two distinct carbonyl peaks are a hallmark of the hydantoin ring system.[7]
~1725C=O StretchCarboxylic AcidA strong, sharp absorption, often overlapping with one of the imide carbonyls.
~1350 - 1000C-N StretchImide / AmineFound in the fingerprint region, confirming the C-N framework.[7]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically transfers the intact molecule into the gas phase as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, minimizing premature fragmentation and providing a clear molecular ion peak.[8]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer, often coupled with a liquid chromatography (LC) system for prior separation.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to observe different adducts.

    • Positive Mode: Expect to see [M+H]⁺ and [M+Na]⁺.

    • Negative Mode: Expect to see [M-H]⁻.

  • Analysis: Analyze the resulting spectrum for the mass-to-charge ratio (m/z) of the parent ions to confirm the molecular weight.

Data Presentation: Expected Mass-to-Charge (m/z) Ratios

Adduct / FragmentFormulaExpected m/zIonization ModeRationale
[M+H]⁺[C₇H₁₁N₂O₄]⁺187.07Positive ESIProtonation of the molecule, confirming the molecular weight of 186.17.[9]
[M+Na]⁺[C₇H₁₀N₂O₄Na]⁺209.05Positive ESICommon adduct formed in the presence of trace sodium salts.[9]
[M-H]⁻[C₇H₉N₂O₄]⁻185.06Negative ESIDeprotonation of the acidic carboxylic acid proton.[9]

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion (e.g., m/z 187.07) would be isolated and fragmented. Expected fragmentation would include the neutral loss of CO₂ (44 Da) or the loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. IR spectroscopy confirms the presence of all key functional groups, particularly the characteristic dual carbonyl absorptions of the hydantoin ring and the broad O-H stretch of the carboxylic acid. Mass spectrometry validates the molecular weight of 186.17 g/mol through the observation of protonated or deprotonated molecular ions. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution structural proof, mapping the complete atomic connectivity of the molecule. This comprehensive dataset forms a reliable and essential foundation for any further investigation or application of this compound in a scientific or drug development context.

References

  • BenchChem. (2025).
  • Al-Hourani, B. J., et al. (n.d.).
  • Barton, D. H., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Wiley. [Link]

  • Gokce, H., et al. (2018). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Université du Luxembourg. [Link]

  • NIST. (n.d.). Acetic acid. NIST Chemistry WebBook. [Link]

  • Pozo-Estepa, M., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid.... PubMed. [Link]

Sources

An In-Depth Technical Guide to (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a derivative of 5,5-dimethylhydantoin, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and organic synthesis. The hydantoin scaffold is a privileged structure, appearing in a number of clinically used drugs.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this specific N-1 acetic acid substituted hydantoin, offering insights for its utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered hydantoin ring substituted at the N-1 position with an acetic acid moiety and at the C-5 position with two methyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[2]
Molecular Weight 186.17 g/mol [2]
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[2]
CAS Number 177941-95-6[2]
Predicted pKa 3.75 ± 0.10
Predicted XLogP3 -0.7[2]
Appearance White to off-white solid
Melting Point 169.5-170 °C

Synthesis of this compound

The synthesis of the target molecule can be conceptualized as a two-step process: the formation of the 5,5-dimethylhydantoin core, followed by its N-1 alkylation with a haloacetic acid.

Synthesis_Pathway Acetone Acetone + KCN + (NH₄)₂CO₃ DMH 5,5-Dimethylhydantoin Acetone->DMH Bucherer-Bergs Reaction Target (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)-acetic acid DMH->Target N-Alkylation Reagents ClCH₂COOH / Base

Synthetic pathway for this compound.
Step 1: Synthesis of 5,5-Dimethylhydantoin (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones or aldehydes.[3]

Experimental Protocol:

  • In a well-ventilated fume hood, combine acetone, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude 5,5-dimethylhydantoin.

  • Filter the solid, wash with cold water, and recrystallize from hot water or ethanol to yield pure 5,5-dimethylhydantoin.[3]

Step 2: N-Alkylation of 5,5-Dimethylhydantoin

The introduction of the acetic acid moiety at the N-1 position is achieved through alkylation. The regioselectivity of this reaction is crucial. The N-3 proton of the hydantoin ring is generally more acidic than the N-1 proton, making N-3 alkylation more favorable under standard basic conditions. To achieve selective N-1 alkylation, specific conditions are required.

Experimental Protocol:

  • Dissolve 5,5-dimethylhydantoin in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride, to deprotonate the hydantoin. The choice of base and reaction conditions can influence the N1/N3 selectivity.

  • Slowly add a solution of an ethyl or methyl haloacetate (e.g., ethyl chloroacetate) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting ester by column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous acid or base followed by acidification).

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present: the hydantoin ring and the carboxylic acid.

Reactivity_Diagram cluster_reactions Potential Reactions Core This compound N-1 C-2 (Carbonyl) N-3 C-4 (Carbonyl) C-5 Carboxylic Acid N1_Alkylation Further N-alkylation (less likely) C2_Nucleophilic Nucleophilic attack at C-2 Core:c2->C2_Nucleophilic N3_Alkylation N-3 Alkylation/Acylation Core:n3->N3_Alkylation C4_Nucleophilic Nucleophilic attack at C-4 Core:c4->C4_Nucleophilic C5_Reactions Reactions at C-5 (sterically hindered) COOH_Reactions Esterification, Amide formation Core:cooh->COOH_Reactions

Reactivity map of this compound.
Reactions of the Hydantoin Ring
  • Hydrolysis: The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form a hydantoic acid derivative. The rate of hydrolysis is influenced by pH and temperature.

  • N-3 Position: The remaining N-H proton at the N-3 position is acidic and can be deprotonated with a suitable base, allowing for further functionalization, such as alkylation or acylation.

  • Carbonyl Groups: The carbonyl groups at C-2 and C-4 are electrophilic and can undergo nucleophilic attack. Reduction of these carbonyls is also possible using appropriate reducing agents.

Reactions of the Carboxylic Acid Group

The acetic acid moiety at the N-1 position can undergo typical carboxylic acid reactions, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine will yield an amide.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

  • Singlet (6H): Two sharp singlets corresponding to the two magnetically non-equivalent methyl groups at the C-5 position.

  • Singlet (2H): A singlet for the methylene protons of the acetic acid group.

  • Broad Singlet (1H): A broad signal for the N-H proton at the N-3 position. The chemical shift of this proton is solvent-dependent.

  • Broad Singlet (1H): A broad signal for the acidic proton of the carboxylic acid group.

13C NMR:

The PubChem database provides a computed 13C NMR spectrum for this compound.[2] Key expected signals include:

  • Quaternary Carbon: A signal for the C-5 carbon.

  • Methyl Carbons: Signals for the two methyl carbons.

  • Methylene Carbon: A signal for the methylene carbon of the acetic acid group.

  • Carbonyl Carbons: Two signals in the downfield region corresponding to the C-2 and C-4 carbonyl carbons.

  • Carboxylic Acid Carbonyl: A signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

An experimental IR spectrum is available on PubChem.[2] Characteristic absorption bands are expected for:

  • N-H Stretching: A broad band in the region of 3200-3400 cm-1.

  • O-H Stretching: A broad band from the carboxylic acid, typically overlapping with the N-H stretch.

  • C=O Stretching: Strong absorption bands in the region of 1700-1780 cm-1 corresponding to the two carbonyl groups of the hydantoin ring and the carbonyl of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak. The fragmentation pattern of hydantoin derivatives can be complex but may involve cleavage of the acetic acid side chain and fragmentation of the hydantoin ring.[4][5]

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for this compound are not extensively documented, the hydantoin scaffold is a key component in many biologically active molecules.[1] A patent has been identified that includes this compound within a class of molecules designed for the treatment of autoimmune and inflammatory disorders, suggesting its potential as a modulator of biological pathways involved in these conditions.[6]

The presence of the carboxylic acid handle allows for its conjugation to other molecules of interest, making it a potentially useful building block in the synthesis of more complex pharmaceutical agents or in the development of chemical probes.

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a versatile molecule with a rich chemical functionality. Its synthesis is achievable through established methods, and its reactivity offers multiple avenues for further chemical modification. While its specific applications are still emerging, its inclusion in a patent for the treatment of inflammatory and autoimmune diseases highlights its potential in medicinal chemistry. This guide provides a foundational understanding of this compound, intended to facilitate its exploration in future research and development endeavors.

References

  • Atta, A. H., & El-Sakka, S. S. (2009).
  • Alegretti, P. E., Shiavoni, M. D. L. M., Guzmán, C., Ponzinibbio, A., & Furlong, J. J. P. (2007). Mass spectral study of the occurrence of tautomeric forms of thiohydantoins. European Journal of Mass Spectrometry, 13(4), 291–306.
  • ResearchGate. (n.d.). Hydantoin and Its Derivatives. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Akdag, A., Worley, S. D., Acevedo, O., & McKee, M. L. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate.
  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). Solution-Phase Parallel Synthesis of Spirohydantoins. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Horton, P. N., & Sawyer, J. F. (2002). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 45(13), 1125–1155.
  • Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ARC Journals. (2018). Dimethylhydantoin for ℓ–Glycine, ℓ-Alanine and ℓ–Leucine: The Kinetic Measurements. Retrieved from [Link]

  • Mdpi. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Google Patents. (n.d.). US20200247785A1 - IL-17 Ligands And Uses Thereof.
  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]

  • Google Patents. (n.d.). CN102002000B - Method for producing 5,5-dimethyl hydantoin.
  • ResearchGate. (n.d.). Figure 3. Synthesis of 1-chloro-3-alkyl-5,5-dimethylhydantoin (CADMH). Retrieved from [Link]

  • Sciencemadness.org. (2012). HBr in acetic acid from BCDMH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

  • Google Patents. (n.d.). US5597778A - Herbicidal compositions containing DMSO.
  • National Institutes of Health. (n.d.). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylhydantoin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A simple and expedient method for the preparation of N-chlorohydantoins. Retrieved from [Link]

  • Google Patents. (n.d.). US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders.
  • National Institutes of Health. (n.d.). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

Sources

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic Acid: A Mechanistic Exploration Based on the Hydantoin Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide, therefore, embarks on a deductive exploration of the potential mechanisms of action of DADIA in biological systems. By examining the well-established biological activities of structurally related hydantoin derivatives, we can infer and propose probable molecular targets and signaling pathways for DADIA. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a scientifically grounded starting point for the investigation of this promising molecule. The hypotheses presented herein are based on the structure-activity relationships of the broader hydantoin class and are intended to be rigorously tested through the experimental protocols detailed in this guide.

The Hydantoin Scaffold: A Foundation of Diverse Biological Activity

The hydantoin ring is a five-membered heterocycle containing a ureide (N-CO-N) moiety. Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the creation of a vast chemical space with a wide range of pharmacological properties. Historically, hydantoin derivatives have been most prominently recognized for their anticonvulsant properties, with phenytoin being a landmark drug in the treatment of epilepsy.[1][2][3] However, the therapeutic landscape of hydantoins has expanded significantly to include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[3][4]

The biological activity of a hydantoin derivative is largely dictated by the nature of the substituents on the imidazolidine-2,4-dione ring. In the case of DADIA, we observe two key substitutions:

  • Gem-dimethyl group at the C5 position: The presence of two methyl groups at the fifth carbon atom is a notable feature.

  • An acetic acid moiety at the N1 position: The N-alkylation with a carboxymethyl group introduces a polar, acidic functional group.

These structural modifications will undoubtedly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn will govern its pharmacokinetic and pharmacodynamic profile.

Potential Mechanisms of Action of DADIA

Based on the known biological activities of the hydantoin class, we can hypothesize several potential mechanisms of action for DADIA.

Modulation of Voltage-Gated Sodium Channels (Anticonvulsant Activity)

A primary and well-documented mechanism of action for many hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs).[5] Phenytoin, for instance, exerts its anticonvulsant effects by stabilizing the inactivated state of these channels, thereby reducing the repetitive firing of action potentials in neurons.[5]

Hypothesized Mechanism for DADIA:

It is plausible that DADIA could also interact with VGSCs. The lipophilic dimethyl-substituted hydantoin core may facilitate its partitioning into the neuronal membrane, allowing it to access the channel protein. The N1-acetic acid substituent could influence its binding affinity and selectivity for different VGSC isoforms.

Signaling Pathway:

VGSC_Modulation DADIA DADIA Neuronal_Membrane Neuronal Membrane DADIA->Neuronal_Membrane Partitions into VGSC Voltage-Gated Sodium Channel (Inactivated State) Neuronal_Membrane->VGSC Accesses Reduced_Sodium_Influx Reduced Na+ Influx VGSC->Reduced_Sodium_Influx Stabilizes, leading to Membrane_Stabilization Membrane Stabilization Reduced_Sodium_Influx->Membrane_Stabilization Decreased_Neuronal_Excitability Decreased Neuronal Excitability Membrane_Stabilization->Decreased_Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Decreased_Neuronal_Excitability->Anticonvulsant_Effect

Hypothesized modulation of VGSCs by DADIA.

Experimental Protocol: In Vitro Voltage-Gated Sodium Channel Assay

This protocol outlines a method to assess the inhibitory effect of DADIA on voltage-gated sodium channels using a fluorescence-based membrane potential assay.[1][6][7]

Materials:

  • HEK-293 cells stably expressing a human voltage-gated sodium channel isoform (e.g., hNaV1.2, hNaV1.5).

  • Membrane potential-sensitive FRET dyes (e.g., a coumarin-oxonol pair).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Channel activator (e.g., veratridine).

  • DADIA stock solution in DMSO.

  • Positive control (e.g., phenytoin, tetrodotoxin).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with dual-emission capabilities.

Procedure:

  • Cell Plating: Seed the HEK-293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye loading solution to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of DADIA, the positive control, and a vehicle control (DMSO) in the assay buffer. Add the compound solutions to the appropriate wells and incubate for 30 minutes at room temperature.

  • Assay Initiation and Measurement: Place the plate in the fluorescence reader. Initiate the assay by adding the channel activator solution to all wells. Immediately begin kinetic fluorescence measurements, recording the emission ratio of the two FRET dyes over time.

  • Data Analysis: Calculate the change in the fluorescence ratio in response to the channel activator. Determine the concentration-response curve for DADIA and calculate the IC50 value.

Data Presentation:

CompoundTargetAssay TypeIC50 (µM)
DADIAhNaV1.2Membrane Potential AssayTBD
PhenytoinhNaV1.2Membrane Potential AssayTBD
TetrodotoxinhNaV1.2Membrane Potential AssayTBD
Anticancer Activity

Numerous hydantoin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[4][8]

Hypothesized Mechanism for DADIA:

The structural features of DADIA, while not immediately suggestive of a specific anticancer mechanism, do not preclude this possibility. The hydantoin core is a versatile scaffold for the design of enzyme inhibitors. The N1-acetic acid moiety could potentially interact with the active site of certain enzymes involved in cancer cell proliferation.

Signaling Pathway:

Anticancer_Activity DADIA DADIA Cancer_Cell Cancer Cell DADIA->Cancer_Cell Enters Molecular_Target Molecular Target (e.g., Kinase, HDAC) Cancer_Cell->Molecular_Target Interacts with Inhibition_of_Proliferation Inhibition of Proliferation Molecular_Target->Inhibition_of_Proliferation Inhibits Induction_of_Apoptosis Induction of Apoptosis Molecular_Target->Induction_of_Apoptosis Leads to Anticancer_Effect Anticancer Effect Inhibition_of_Proliferation->Anticancer_Effect Induction_of_Apoptosis->Anticancer_Effect

Hypothesized anticancer mechanism of DADIA.

Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of DADIA on a cancer cell line.[9]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • DADIA stock solution in DMSO.

  • Positive control (e.g., doxorubicin).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DADIA, the positive control, and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of DADIA.

Data Presentation:

CompoundCell LineAssay TypeIC50 (µM)
DADIAMCF-7MTT AssayTBD
DoxorubicinMCF-7MTT AssayTBD
DADIAA549MTT AssayTBD
DoxorubicinA549MTT AssayTBD
Anti-inflammatory Activity

Certain hydantoin derivatives have been reported to possess anti-inflammatory properties. The mechanisms underlying this activity can be diverse, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Hypothesized Mechanism for DADIA:

The N1-acetic acid group of DADIA is a structural feature shared with some non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that DADIA could potentially inhibit enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.

Signaling Pathway:

Anti_inflammatory_Activity DADIA DADIA COX_Enzymes COX-1 / COX-2 DADIA->COX_Enzymes Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Cells Inflammatory Cells (e.g., Macrophages) Inflammatory_Stimulus->Inflammatory_Cells Inflammatory_Cells->COX_Enzymes Upregulate Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Catalyzes Anti_inflammatory_Effect Anti-inflammatory Effect COX_Enzymes->Anti_inflammatory_Effect Inhibition leads to Inflammation Inflammation Prostaglandin_Synthesis->Inflammation

Hypothesized anti-inflammatory mechanism of DADIA.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a method to evaluate the anti-inflammatory potential of DADIA by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • Griess reagent.

  • DADIA stock solution in DMSO.

  • Positive control (e.g., dexamethasone).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of DADIA, the positive control, and a vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production by DADIA compared to the LPS-stimulated control. Determine the IC50 value.

Data Presentation:

CompoundCell LineAssay TypeIC50 (µM)
DADIARAW 264.7Nitric Oxide InhibitionTBD
DexamethasoneRAW 264.7Nitric Oxide InhibitionTBD

Synthesis and Characterization

While the primary focus of this guide is the mechanism of action, a brief overview of the synthesis of DADIA is relevant for researchers intending to work with this compound. A plausible synthetic route would involve the Bucherer-Bergs reaction to form the 5,5-dimethylhydantoin core, followed by N-alkylation with an appropriate haloacetic acid derivative.

Workflow for Synthesis and Characterization:

Synthesis_Workflow Starting_Materials Acetone, Sodium Cyanide, Ammonium Carbonate Bucherer_Bergs Bucherer-Bergs Reaction Starting_Materials->Bucherer_Bergs 5_5_Dimethylhydantoin 5,5-Dimethylhydantoin Bucherer_Bergs->5_5_Dimethylhydantoin N_Alkylation N-Alkylation with Ethyl Bromoacetate 5_5_Dimethylhydantoin->N_Alkylation Intermediate_Ester Ethyl (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)acetate N_Alkylation->Intermediate_Ester Hydrolysis Acid or Base Hydrolysis Intermediate_Ester->Hydrolysis DADIA (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)-acetic acid Hydrolysis->DADIA Purification Purification (e.g., Recrystallization, Chromatography) DADIA->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Plausible synthetic workflow for DADIA.

Future Directions and Conclusion

The structural attributes of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, particularly its hydantoin core, suggest a high probability of it possessing significant biological activity. This technical guide has outlined three primary avenues of investigation based on the established pharmacology of the hydantoin class: anticonvulsant, anticancer, and anti-inflammatory effects. The provided experimental protocols offer a robust framework for initiating the biological evaluation of DADIA.

It is imperative that future research on DADIA begins with a systematic screening of its activity in these and other relevant biological assays. Positive hits should be followed by more in-depth mechanistic studies to identify its specific molecular targets and signaling pathways. The structure-activity relationships derived from such studies will be invaluable for the potential optimization of DADIA as a novel therapeutic agent. This guide serves as a catalyst for such investigations, providing the necessary theoretical and practical foundation to unlock the full therapeutic potential of this intriguing molecule.

References

  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., Yan, L., Slaughter, R. S., Kaczorowski, G. J., Smith, M. M., & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(3), 260–268. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 108-115. [Link]

  • Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. (2004). Semantic Scholar. [Link]

  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]

  • Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. (2004). ResearchGate. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]

  • Hydantoin. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Sinfoo Biotech. (n.d.). This compound. [Link]

  • PubChemLite. (n.d.). 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Hydantoins as antitumor agents. (1977). Journal of Medicinal Chemistry, 20(4), 591-594. [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports, 6, 29751. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). RSC Medicinal Chemistry, 13(1), 21-41. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(11), 2329. [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013). Mini-Reviews in Medicinal Chemistry, 13(9), 1334-1343. [Link]

Sources

An In-depth Technical Guide to (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a derivative of the versatile heterocyclic compound 5,5-dimethylhydantoin. While the specific discovery and history of this molecule are not extensively documented, its chemical lineage from a well-established synthetic precursor allows for a thorough examination of its synthesis, chemical properties, and, by extension, its potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the rich chemistry of hydantoin derivatives and their potential as bioactive molecules and functional chemical building blocks.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1] Hydantoin derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][3] The versatility of the hydantoin core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This compound, the subject of this guide, is a derivative of 5,5-dimethylhydantoin, a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of an acetic acid moiety at the N-1 position of the hydantoin ring introduces a carboxylic acid functional group, which can significantly impact the molecule's solubility, polarity, and ability to interact with biological targets. This guide will delve into the synthesis of this intriguing molecule, building upon the established chemistry of its precursor, and explore its potential applications based on the known biological activities of related hydantoin derivatives.

The Genesis: A History Rooted in the Synthesis of 5,5-Dimethylhydantoin

The synthesis of 5,5-dimethylhydantoin via the Bucherer-Bergs reaction laid the foundation for the subsequent derivatization of the hydantoin core, including the N-alkylation to produce compounds such as this compound.

Synthesis and Mechanism

The synthesis of this compound is a two-step process, commencing with the synthesis of the 5,5-dimethylhydantoin precursor, followed by its N-carboxymethylation.

Step 1: Synthesis of 5,5-Dimethylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis. The reaction proceeds through the formation of an aminonitrile intermediate from the reaction of a ketone (in this case, acetone) with cyanide and ammonia (generated in situ from ammonium carbonate). The aminonitrile then cyclizes upon heating in the presence of carbon dioxide (also from ammonium carbonate) to yield the hydantoin.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin [4]

  • Reaction Setup: In a well-ventilated fume hood, combine acetone, ammonium carbonate, and sodium cyanide in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

  • Reaction Execution: Heat the mixture gently with stirring. The reaction is typically exothermic and should be carefully controlled.

  • Workup and Isolation: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude 5,5-dimethylhydantoin.

  • Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield crystalline 5,5-dimethylhydantoin.

Bucherer_Bergs_Reaction Bucherer-Bergs Reaction for 5,5-Dimethylhydantoin acetone Acetone aminonitrile Aminonitrile Intermediate acetone->aminonitrile + NH3, HCN nh3 NH3 hcn HCN hydantoin 5,5-Dimethylhydantoin aminonitrile->hydantoin + CO2, H2O (Cyclization) co2 CO2

Caption: The Bucherer-Bergs reaction pathway for the synthesis of 5,5-dimethylhydantoin.

Step 2: N-Carboxymethylation of 5,5-Dimethylhydantoin

The second step involves the alkylation of the N-1 position of the 5,5-dimethylhydantoin ring with a carboxymethyl group. This is typically achieved by reacting the hydantoin with a haloacetic acid or its ester in the presence of a base. The base deprotonates the nitrogen at the N-1 position, creating a nucleophilic anion that then attacks the electrophilic carbon of the haloacetic acid derivative.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 5,5-dimethylhydantoin in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a reaction vessel.

  • Deprotonation: Add a strong base, such as sodium hydride or potassium carbonate, to the solution at room temperature and stir to form the hydantoin anion.

  • Alkylation: Slowly add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) to the reaction mixture.

  • Hydrolysis: After the alkylation is complete, the resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous acid or base.

  • Workup and Isolation: Neutralize the reaction mixture and extract the product. The crude product can be purified by recrystallization or column chromatography.

N_Carboxymethylation N-Carboxymethylation of 5,5-Dimethylhydantoin hydantoin 5,5-Dimethylhydantoin anion Hydantoin Anion hydantoin->anion + Base base Base (e.g., NaH) ester Ethyl (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)acetate anion->ester + Ethyl Bromoacetate haloacetate Ethyl Bromoacetate acid (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)acetic acid ester->acid Hydrolysis hydrolysis Acid/Base Hydrolysis

Caption: The N-carboxymethylation reaction to form the target acetic acid derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[5]
Molecular Weight 186.17 g/mol [6]
CAS Number 177941-95-6[6]
Appearance White to off-white solid(Predicted)
Melting Point Not available
Solubility Soluble in polar organic solvents(Predicted)
pKa Not available

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively reported, the known biological activities of structurally related hydantoin derivatives provide a strong basis for exploring its potential in several therapeutic areas.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[2] Phenytoin, a prominent member of this class, exerts its effect by modulating voltage-gated sodium channels. The structural similarity of this compound to known anticonvulsants suggests its potential as a candidate for screening in epilepsy models.[7]

Antimicrobial and Antifungal Activity

Various hydantoin derivatives have demonstrated significant antimicrobial and antifungal properties.[3] These compounds can act through mechanisms such as inhibiting cell wall synthesis or disrupting protein synthesis.[3] The introduction of the carboxylic acid moiety could enhance the molecule's interaction with bacterial or fungal targets.

Anticancer Activity

Hydantoin-based compounds have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[8] Spirohydantoin derivatives, for instance, have been investigated for their ability to inhibit the growth of leukemia cells.[8] The potential of this compound as an antiproliferative agent warrants further investigation.

Enzyme Inhibition

A closely related compound, (2,5-Dioxo-imidazolidin-4-yl)-acetic acid, has been patented as an inhibitor of metalloproteinases (MMPs), specifically MMP12.[9] MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as chronic obstructive pulmonary disease (COPD) and cancer. This suggests that this compound could also be a valuable scaffold for the design of MMP inhibitors.

α1-Adrenoreceptor Antagonism

Piperazine derivatives of 5,5-dimethylhydantoin have been identified as potent antagonists of α1-adrenoreceptors, making them potential candidates for the treatment of hypertension.[10][11] While the acetic acid derivative is structurally different, this highlights the potential for the 5,5-dimethylhydantoin core to be incorporated into molecules targeting G-protein coupled receptors.

Potential_Applications Potential Applications of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid main (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)acetic acid app1 Anticonvulsant main->app1 app2 Antimicrobial main->app2 app3 Anticancer main->app3 app4 Enzyme Inhibition (e.g., MMPs) main->app4 app5 GPCR Modulation (e.g., α1-Adrenoreceptors) main->app5

Sources

An In-Depth Technical Guide to the Applications of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a unique heterocyclic compound, has emerged as a significant building block in the landscape of medicinal chemistry. Its rigid, yet functionalizable, imidazolidinedione core, combined with a strategically placed acetic acid side chain, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the applications of this compound, with a particular focus on its role as a foundational scaffold in the development of potent enzyme inhibitors for therapeutic intervention. For researchers and drug development professionals, understanding the utility of this molecule is key to unlocking new avenues in the design of targeted therapies.

Physicochemical Properties and Structural Attributes

The structural integrity and chemical properties of this compound are fundamental to its utility as a synthetic scaffold.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[1]
Molecular Weight 186.17 g/mol [1]
CAS Number 177941-95-6[1]
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[1]
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents and aqueous bases
XLogP3 -0.7[1]

The gem-dimethyl group at the C4 position of the imidazolidine ring provides steric bulk, which can influence the conformational rigidity of the molecule and its derivatives. The two carbonyl groups and the carboxylic acid moiety offer multiple sites for hydrogen bonding, which is critical for molecular recognition in biological systems.

A Plausible Synthetic Pathway: From α-Amino Acid to Heterocyclic Scaffold

The proposed synthesis involves a two-step process:

  • Formation of the Carbamoyl Intermediate: 2-aminoisobutyric acid is reacted with an isocyanate derivative of glycine, such as ethyl isocyanatoacetate, in a suitable solvent. This reaction forms an N-carbamoyl amino acid intermediate.

  • Cyclization to the Imidazolidinedione: The intermediate is then subjected to acid-catalyzed cyclization and hydrolysis to yield the final product, this compound.

Synthesis_Pathway A 2-Aminoisobutyric Acid C N-Carbamoyl Intermediate A->C Reaction in aprotic solvent B Ethyl Isocyanatoacetate B->C D This compound C->D Acid-catalyzed cyclization & Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Aminoisobutyric acid[3]

  • Ethyl isocyanatoacetate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Strong acid catalyst (e.g., Hydrochloric acid, Sulfuric acid)

  • Sodium hydroxide (for workup)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step 1: Synthesis of the N-Carbamoyl Intermediate

  • In a round-bottom flask, dissolve 2-aminoisobutyric acid in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of ethyl isocyanatoacetate to the cooled solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-carbamoyl intermediate.

Step 2: Cyclization and Hydrolysis

  • To the crude intermediate, add a solution of a strong acid (e.g., 6N HCl).

  • Heat the mixture to reflux for 4-6 hours to facilitate both cyclization and hydrolysis of the ester group.

  • Monitor the reaction for the formation of the final product by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials or byproducts.

  • Acidify the aqueous layer to a pH of 1-2 with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Core Application in Drug Discovery: A Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

The primary and most significant application of the this compound scaffold is in the design and synthesis of inhibitors for a class of enzymes known as matrix metalloproteinases (MMPs).

The Role of MMPs in Disease

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM). While essential for normal physiological processes like wound healing and tissue development, the dysregulation of MMP activity is implicated in a wide range of pathologies, including:

  • Cancer: MMPs facilitate tumor growth, invasion, and metastasis by breaking down the ECM, allowing cancer cells to migrate.

  • Arthritis: In both osteoarthritis and rheumatoid arthritis, MMPs contribute to the degradation of cartilage and joint tissues.

  • Cardiovascular Diseases: MMPs are involved in the pathophysiology of atherosclerosis and aneurysm formation.

  • Inflammatory Diseases: Chronic inflammation is often associated with elevated MMP activity, leading to tissue damage.

Specifically, MMP-12 (macrophage elastase) has been identified as a key therapeutic target in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and emphysema.

This compound as a Privileged Scaffold

The this compound moiety serves as a central scaffold for a class of non-zinc-binding MMP inhibitors. The acetic acid side chain provides a crucial carboxylic acid group that can be readily coupled with various amine-containing fragments to generate a library of potential drug candidates. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

MMP_Inhibitor_Scaffold cluster_0 Core Scaffold cluster_1 Amine-containing Fragments cluster_2 MMP Inhibitor Library A (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)-acetic acid C Potential Drug Candidates A->C Amide Coupling B Diverse Chemical Moieties (R-NH2) B->C

Caption: Modular synthesis of MMP inhibitors from the core scaffold.

Experimental Workflow: Synthesis of a Potent MMP-12 Inhibitor

The following experimental workflow details the synthesis of a potent MMP-12 inhibitor, demonstrating the practical application of the this compound scaffold. This protocol is based on the general methodologies described in the patent literature for the synthesis of related MMP inhibitors.

Step 1: Activation of the Carboxylic Acid
  • Dissolve this compound in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation
  • In a separate flask, dissolve the desired amine-containing fragment in DMF. The choice of this fragment is crucial for determining the final inhibitor's potency and selectivity.

  • Add the solution of the amine to the activated carboxylic acid mixture from Step 1.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

Step 3: Workup and Purification
  • Once the reaction is complete, quench it by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final MMP-12 inhibitor.

While specific IC50 values for inhibitors derived directly from this compound are not explicitly detailed in the readily available literature, structurally related compounds have shown potent inhibition of MMP-12, with IC50 values in the nanomolar range. For instance, stictamide A, another non-zinc binding inhibitor, inhibits MMP-12 with an IC50 of 2.3 µM.[4]

Other Potential Applications and Future Directions

The versatility of the this compound scaffold extends beyond MMP inhibition. The imidazolidinedione core is a privileged structure in medicinal chemistry and has been explored in the development of various other therapeutic agents, including:

  • Anticonvulsants: The hydantoin moiety, a core component of the imidazolidinedione structure, is found in several established anticonvulsant drugs.

  • Anticancer Agents: Derivatives of imidazolidinedione have been investigated for their potential as anticancer agents, often through mechanisms involving the disruption of cell cycle progression.

  • Anti-inflammatory Agents: Given the link between inflammation and MMP activity, it is plausible that derivatives of this scaffold could exhibit broader anti-inflammatory effects.

Future research in this area will likely focus on the synthesis of novel derivatives and their evaluation against a wider range of biological targets. The development of more efficient and stereoselective synthetic routes will also be a key area of investigation.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its primary application as a core building block for the synthesis of matrix metalloproteinase inhibitors highlights its significance in the pursuit of treatments for a variety of diseases, from cancer to chronic inflammatory conditions. The modular nature of its derivatization allows for the systematic optimization of biological activity, making it an attractive starting point for drug discovery campaigns. As our understanding of the roles of various enzymes in disease progresses, it is anticipated that the applications of this and related scaffolds will continue to expand, solidifying their place in the medicinal chemist's toolkit.

References

Sources

A Technical Guide to the Potential Biological Activities of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide focuses on the derivatives of a specific scaffold, (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, exploring its synthetic potential and the prospective biological activities of its analogues. Drawing from extensive research on related imidazolidinone structures, we delve into the compelling evidence supporting their potential as anticancer, antimicrobial, and anticonvulsant agents. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships, proposed mechanisms of action, and detailed experimental protocols for evaluating the therapeutic potential of this promising class of molecules.

The Core Scaffold: this compound

The molecule this compound is a heterocyclic compound featuring a five-membered imidazolidine-2,4-dione ring.[1] The structure is characterized by two methyl groups at the C4 position and an acetic acid moiety attached to the N1 position. The gem-dimethyl substitution can provide steric hindrance and improve metabolic stability, while the acetic acid group offers a versatile handle for synthetic modification, allowing for the creation of a diverse library of derivatives such as esters and amides.

The imidazolidine ring is a common motif in a variety of biologically active compounds, and its derivatives have been shown to regulate critical cellular processes, including cell cycle progression and DNA stability.[2][3][4]

Caption: Core chemical structure of the parent compound.

Synthetic Pathways and Derivatization

The primary point for derivatization of the core scaffold is the carboxylic acid group. Standard organic chemistry transformations can be employed to generate a wide array of analogues.

Workflow for Derivative Synthesis:

G Core (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)-acetic acid AcidChloride Acid Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Core->AcidChloride Ester Ester Derivatives Core->Ester + R-OH (Alcohol) (Fischer Esterification) Amide Amide Derivatives AcidChloride->Amide + R-NH2 (Amine)

Caption: General synthetic routes for derivatization.

These reactions allow for the introduction of various functional groups, including aromatic rings, aliphatic chains, and other heterocyclic moieties, which can significantly modulate the compound's physicochemical properties and biological activity.

Profiled Biological Activity of Imidazolidine Derivatives

Extensive data has demonstrated that the imidazolidine scaffold is a relevant therapeutic tool for modulating disease progression, particularly in cancer, infectious diseases, and neurological disorders.[2][4]

Anticancer Potential

Imidazolidinone derivatives have emerged as a promising class of anticancer agents.[5] Research indicates that these compounds can exert their effects through multiple mechanisms, making them attractive candidates for cancer therapy.[2][3][4]

Proposed Mechanisms of Action:

  • Cell Cycle Regulation & DNA Interaction: The heterocyclic nucleus of imidazolidine is believed to favor direct interaction with DNA, thereby controlling the DNA replication process and regulating cell cycle progression.[2][3][4]

  • Induction of Apoptosis: Certain imidazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This leads to the activation of stress-related pathways like the JNK pathway and subsequent caspase-mediated cell death via the loss of mitochondrial membrane potential.[5]

Illustrative Signaling Pathway:

Derivative Imidazolidinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis JNK->Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Summary: Anticancer Activity of Imidazolidine Analogues

Compound ClassCancer Cell LineObserved ActivityReference
Imidazolidin-4-onesHCT116, SW620 (CRC)Induced apoptosis via ROS production[5]
Imidazolidine-2,4-dionesMCF-7 (Breast)Active against breast cancer cell line[6]
General ImidazolidinesVariousRegulate cell cycle, interact with DNA[2][3][4]
Antimicrobial Activity

The imidazolidine scaffold is also associated with significant antimicrobial properties. Derivatives have been synthesized and evaluated against a range of bacterial and fungal pathogens.[7][8]

Mechanism & Scope: The antimicrobial activity often depends on the specific substituents attached to the core ring.[7] In many cases, the presence of electron-withdrawing groups can enhance activity.[7] Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Aspergillus niger and Candida albicans.[7][9][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Dissolve compounds in DMSO to create stock solutions. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes + broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Summary: Antimicrobial Spectrum of Imidazolidine Analogues

Derivative ClassTarget OrganismActivity Range (MIC, µg/mL)Reference
Imidazolyl ThiazolidinedionesP. aeruginosa0.56 - 22.4[9]
Imidazolyl ThiazolidinedionesS. aureus1.9 - 23.7[9]
5-Oxo-ImidazolidinesVarious Bacteria & FungiShowed good antimicrobial activity[7]
2-ThioxoimidazolidinonesS. aureus, P. aeruginosaModest activity observed[10]
Anticonvulsant Properties

Derivatives of related heterocyclic systems, such as pyrrolidine-2,5-diones and imidazolidine-2,4-diones, have demonstrated significant potential as anticonvulsant agents.[11][12][13] This suggests that the this compound scaffold is a promising starting point for developing novel antiepileptic drugs.

Screening and Mechanism: Anticonvulsant activity is typically evaluated in established animal seizure models. The most common primary screening tests are the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which reflects an elevation of the seizure threshold.[12][14] The 6 Hz test is used to model drug-resistant epilepsy.[12] The mechanism of action for related compounds often involves the modulation of voltage-gated sodium and calcium ion channels.[12][13]

Workflow for In Vivo Anticonvulsant Screening:

Admin Compound Administration (i.p.) to Mice MES Maximal Electroshock (MES) Test Admin->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Admin->scPTZ SixHz 6 Hz Seizure Test Admin->SixHz Neurotox Neurotoxicity Screen (e.g., Rotarod Test) Admin->Neurotox ED50 Determine ED₅₀ (Effective Dose) MES->ED50 scPTZ->ED50 SixHz->ED50

Caption: Standard workflow for anticonvulsant drug screening.

Data Summary: Anticonvulsant Activity of Related Heterocycles

Compound ClassSeizure ModelResult (ED₅₀ mg/kg)Reference
Imidazolidine-2,4-dione with MorpholineMES26.3[11]
Imidazolidine-2,4-dione with Morpholine6 Hz (32 mA)11.1[11]
Pyrrolidine-2,5-dione AcetamidesMES49.6[12]
Pyrrolidine-2,5-dione AcetamidesscPTZ67.4[12]

Future Directions and Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. The existing literature on related imidazolidine derivatives strongly supports its potential in oncology, infectious disease, and neurology.

Future research should focus on:

  • Library Synthesis: Synthesizing a diverse library of amide and ester derivatives to systematically explore the structure-activity relationship (SAR).

  • Broad-Spectrum Screening: Evaluating these new derivatives across anticancer, antimicrobial, and anticonvulsant assays to identify lead compounds.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and signaling pathways involved.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the versatile chemistry of the core scaffold and building upon the established biological activities of the imidazolidine class, researchers can unlock new avenues for the discovery of potent and selective therapeutic agents.

References

  • ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. Available from: [Link]

  • Bentham Science. (n.d.). Imidazolidine Derivatives in Cancer Research: What is known?. Available from: [Link]

  • PubMed. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Available from: [Link]

  • Ingenta Connect. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Available from: [Link]

  • Prime Scholars. (n.d.). Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. Available from: [Link]

  • Elsevier. (n.d.). Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Available from: [Link]

  • PKP Publishing Services Network. (n.d.). View of Synthesis, Characterization and Antibacterial Activity of New Derivatives of Imidazolidine having Sulfamethoxazole Moiety. Available from: [Link]

  • Johns Hopkins University. (2016). New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. Available from: [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Available from: [Link]

  • MDPI. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Available from: [Link]

  • Sinfoo Biotech. (n.d.). This compound. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Available from: [Link]

  • Research Square. (n.d.). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Available from: [Link]

  • ACG Publications. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Available from: [Link]

  • MDPI. (n.d.). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available from: [Link]

  • PubMed. (2019). Synthesis, in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a key consideration for its application in research, particularly in drug development and formulation. This document delves into the theoretical underpinnings of solubility, the physicochemical properties of the target molecule, and a detailed experimental protocol for determining its solubility profile. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes information on structurally related compounds and established methodologies to provide researchers with a robust framework for their investigations.

Introduction: The Critical Role of Solubility

The therapeutic efficacy and developability of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility.[1] For researchers and drug development professionals, understanding the solubility of a compound like this compound is a cornerstone of preclinical assessment. Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its target site in the body and exert its pharmacological effect.[2] Conversely, a well-characterized solubility profile enables rational formulation design, ensuring optimal delivery and performance.

This compound belongs to the hydantoin class of compounds. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of these compounds can vary significantly based on their substitution patterns.

This guide will equip the reader with the foundational knowledge and practical methodologies to approach the solubility assessment of this compound.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a combination of polar and non-polar features that will dictate its interaction with various solvents.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[3][4]
Molecular Weight 186.17 g/mol [3][4]
Structure A hydantoin ring substituted with a carboxylic acid group.[3]
Predicted pKa 3.75 ± 0.10Chemicalize
Calculated logP -0.7[3]

The presence of the carboxylic acid group (with a predicted pKa of 3.75) indicates that the molecule is acidic and its charge state will be pH-dependent. The hydantoin ring itself contains polar carbonyl and amine functionalities capable of hydrogen bonding. The dimethyl substitution on the hydantoin ring adds a degree of non-polar character. The negative calculated logP value suggests a preference for hydrophilic environments.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure is known as its saturation solubility. For ionizable compounds like this compound, solubility is also heavily influenced by the pH of the medium.

The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ionization state of the carboxylic acid group. At a pH below the pKa, the un-ionized (less polar) form will predominate, while at a pH above the pKa, the ionized (more polar) form will be more prevalent. This pH-dependent ionization will significantly impact the compound's solubility in aqueous solutions.

Predicted Solubility Profile

Based on the structural features and physicochemical properties, we can predict the general solubility behavior of this compound in a range of solvents:

  • Aqueous Solvents (e.g., Water, Buffers): Due to the presence of the polar carboxylic acid and hydantoin moieties, the compound is expected to have some aqueous solubility. This solubility will be pH-dependent; it is anticipated to be lower at acidic pH (below its pKa) and significantly higher at neutral and basic pH where the carboxylic acid is deprotonated, forming a more soluble carboxylate salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be good solvents for this compound. Qualitative data for similar compounds suggests slight solubility in methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating polar molecules and are likely to be effective solvents. Qualitative data indicates slight solubility in DMSO.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, it is expected to have very low solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.

Rationale for the Shake-Flask Method

The shake-flask method is widely adopted because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This provides a more accurate and reproducible measure of solubility compared to kinetic methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add chosen solvent prep1->prep2 to vials equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep Centrifuge or filter to remove undissolved solids equil->sep analysis1 Prepare dilutions of the supernatant sep->analysis1 analysis2 Quantify concentration using validated HPLC method analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial. A range of solvents should be tested, including but not limited to:

      • Purified Water

      • pH 1.2 HCl Buffer

      • pH 4.5 Acetate Buffer

      • pH 6.8 Phosphate Buffer

      • pH 7.4 Phosphate Buffered Saline (PBS)

      • Methanol

      • Ethanol

      • Dimethyl Sulfoxide (DMSO)

      • Acetonitrile

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds with slow dissolution kinetics. It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.

    • To ensure all undissolved solids are removed, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Method Development: A validated, stability-indicating HPLC method is required for accurate quantification. Given the polar and acidic nature of the compound, a reversed-phase HPLC method would be suitable.

      • Column: A C18 or a phenyl-hexyl column can be effective for retaining polar compounds.

      • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The acidic mobile phase will ensure the carboxylic acid is protonated, leading to better retention and peak shape.

      • Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

    • Calibration: Prepare a series of calibration standards of known concentrations of this compound in the same solvent used for the solubility experiment.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Analyze the diluted samples and the calibration standards by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventpH (for aqueous)Solubility (mg/mL)
Purified Water~4.0 (unbuffered)Value to be determined
0.1 M HCl Buffer1.2Value to be determined
Acetate Buffer4.5Value to be determined
Phosphate Buffer6.8Value to be determined
PBS7.4Value to be determined
MethanolN/AValue to be determined
EthanolN/AValue to be determined
DMSON/AValue to be determined
AcetonitrileN/AValue to be determined

Conclusion and Future Directions

This technical guide has outlined the critical importance of solubility for the scientific and drug development communities and has provided a comprehensive framework for assessing the solubility of this compound. By understanding its physicochemical properties and employing the detailed experimental protocol provided, researchers can generate the crucial data needed for informed decision-making in their projects.

Future work should focus on the experimental determination of the solubility of this compound in a wider range of pharmaceutically relevant solvents and biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict its in vivo behavior.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2386010, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

Crystal structure of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the critical experimental and computational methodologies required for its elucidation. By presenting a hypothetical workflow grounded in established crystallographic principles, this guide serves as an authoritative resource for researchers engaged in the structural characterization of novel small molecules. The ensuing discussion highlights the profound implications of crystal structure analysis in understanding physicochemical properties and accelerating structure-based drug design efforts.

Introduction

This compound, with the chemical formula C7H10N2O4, belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds.[1][2][3] Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[4][5] The three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is a fundamental determinant of a molecule's physicochemical properties, such as solubility, melting point, and stability. Furthermore, in the context of drug development, a detailed understanding of the crystal structure provides invaluable insights into intermolecular interactions, which are crucial for designing potent and selective drug candidates.

This guide will detail the theoretical and practical aspects of determining the crystal structure of this compound, from single-crystal growth to the final structural analysis and its implications for drug design.

Physicochemical Properties

A summary of the known and computed properties of this compound is presented in the table below. These properties provide a baseline for understanding the compound's behavior and for designing crystallization experiments.

PropertyValueSource
Molecular Formula C7H10N2O4PubChem[1]
Molecular Weight 186.17 g/mol PubChem[1]
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acidPubChem[1]
CAS Number 177941-95-6PubChem[1]
Computed XLogP3 -0.7PubChem[1]
Monoisotopic Mass 186.06405680 DaPubChem[1]

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with the growth of high-quality single crystals.[6]

Single-Crystal Growth

The primary challenge in X-ray crystallography is often the production of a suitable single crystal.[6] For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is a critical factor influencing crystal growth.[7][8]

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating can be used to increase solubility.[9]

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[8]

  • Slow Evaporation: Cover the vial with a cap that has a small puncture or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.[8]

  • Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a small loop or pipette.[6]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.[9][10]

Data Collection Workflow:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed in a modern X-ray diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[10] The angles and intensities of the diffracted X-rays are recorded, which form a unique diffraction pattern for the compound.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated to create a reflection file.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow crystal_growth Single-Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection High-quality crystal data_processing Data Processing data_collection->data_processing Diffraction images structure_solution Structure Solution (Phasing) data_processing->structure_solution Reflection file refinement Structure Refinement structure_solution->refinement Initial atomic model validation Structure Validation refinement->validation Refined structure final_structure final_structure validation->final_structure Validated Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Hypothetical Crystal Structure Analysis

Once the crystal structure is solved and refined, a detailed analysis of its geometric features and intermolecular interactions is performed.

Molecular Conformation

The analysis would begin with an examination of the molecule's conformation, including:

  • Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.

  • Torsion Angles: Analysis of the torsion angles to describe the conformation of the flexible acetic acid side chain relative to the rigid imidazolidine-dione ring.

Caption: Molecular Structure of the Topic Compound.

Supramolecular Assembly and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how the molecules pack in the crystal lattice. This is governed by intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group (-COOH) is a strong hydrogen bond donor, and the carbonyl oxygens (=O) and the N-H group of the imidazolidine ring are hydrogen bond acceptors. A detailed analysis would identify and characterize all hydrogen bonds, which are expected to play a dominant role in the crystal packing.

  • Other Intermolecular Interactions: Weaker interactions, such as van der Waals forces, would also be analyzed to provide a complete picture of the crystal packing.

The nature of these interactions can significantly influence the crystal's morphology and physical properties.

Relevance in Drug Development

The determination of the crystal structure of this compound and its derivatives has profound implications for drug development.

  • Structure-Activity Relationship (SAR) Studies: A known crystal structure provides a rational basis for designing new derivatives with improved biological activity. By understanding how the molecule interacts with its biological target at the atomic level, medicinal chemists can make targeted modifications to enhance potency and selectivity.

  • Polymorphism Screening: Many organic molecules can crystallize in multiple forms, a phenomenon known as polymorphism. Different polymorphs can have different solubilities, stabilities, and bioavailabilities. A comprehensive crystallographic study is essential for identifying and characterizing different polymorphic forms, which is a critical step in pharmaceutical development.

  • Formulation Development: Knowledge of the crystal structure and packing can aid in the development of stable and effective drug formulations.

Derivatives of related heterocyclic compounds like thiazolidinediones have been extensively studied as potential anticancer and antidiabetic agents.[4][11][12] The design of these derivatives often relies on understanding the structural requirements for their biological activity.

Conclusion

While the crystal structure of this compound has not yet been reported in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. The methodologies described herein are grounded in well-established principles of X-ray crystallography and are applicable to a wide range of small organic molecules. The elucidation of this crystal structure would provide significant insights into its chemical and physical properties and would be a valuable contribution to the field of medicinal chemistry, potentially enabling the rational design of novel therapeutics based on the imidazolidinedione scaffold.

References

  • Michigan State University. X-Ray Crystallography Laboratory. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1638-1664. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • PubChem. Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (C7H10N2O4). [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography for structural genomics. Protein Science, 17(1), 2-17. [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • PubChem. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID. [Link]

  • PubChemLite. 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Kumar, R., et al. (2022). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 19(10), e202200588. [Link]

  • Nissan, Y. M., et al. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Heliyon, 10(2), e24005. [Link]

  • Kaur, H., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Molecular Structure, 1262, 133031. [Link]

  • Nissan, Y. M., et al. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PubMed, 38298627. [Link]

  • Sharma, S., et al. (2020). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology, 13(10), 4967-4972. [Link]

Sources

Thermogravimetric analysis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic Acid

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of this compound (DMDAA). Intended for researchers, chemists, and drug development professionals, this document moves beyond a standard protocol to deliver field-proven insights into experimental design, causality, and the prediction of thermal decomposition pathways. We will dissect the molecule's structure to anticipate its thermal behavior, present a detailed, self-validating experimental workflow, and discuss the interpretation of potential results. This guide is grounded in established principles of thermal analysis and supported by authoritative references to ensure scientific integrity.

Introduction: The Need for Thermal Characterization

This compound, hereafter referred to as DMDAA, is a heterocyclic compound featuring a hydantoin core structure.[1][2] Hydantoin and its derivatives are significant scaffolds in medicinal chemistry, forming the basis of various anticonvulsant and antiarrhythmic drugs.[3] As with any active pharmaceutical ingredient (API) or intermediate, understanding its thermal stability is paramount.

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For a compound like DMDAA, TGA provides critical data on its thermal stability, decomposition profile, purity, and the presence of residual solvents or water. This information is vital for determining safe handling, storage, and processing temperatures during drug development and manufacturing.

This guide will establish a robust methodology for analyzing DMDAA, focusing on predicting its decomposition based on its functional components: a disubstituted hydantoin ring and a carboxylic acid moiety.

Molecular Structure and Predicted Thermal Behavior

The thermal decomposition of a molecule is intrinsically linked to the strength of its chemical bonds and the stability of its functional groups. The structure of DMDAA (Molecular Formula: C₇H₁₀N₂O₄, Molecular Weight: 186.17 g/mol ) contains two key regions susceptible to thermal degradation.[1][5]

  • The Acetic Acid Side Chain (-CH₂COOH): Carboxylic acids are known to decompose at elevated temperatures. The primary decomposition pathway often involves decarboxylation (loss of CO₂) and potentially dehydration (loss of H₂O).[6][7] The weight loss associated with the decomposition of carboxylic acid groups is a well-documented phenomenon in TGA.[8] We can hypothesize that this will be the initial site of thermal breakdown.

  • The 5,5-Dimethylhydantoin Ring: The hydantoin ring system, a type of cyclic imide, is generally more stable than the carboxylic acid group. However, at sufficiently high temperatures, the ring will fragment. Mass spectrometry studies on hydantoins suggest a characteristic breakdown pattern involving an α-fission at the C-4 position, leading to the loss of carbon monoxide (CO) and an isocyanate molecule (R-N=C=O).[9]

Based on this analysis, a multi-stage decomposition is predicted for DMDAA. The initial mass loss event will likely correspond to the decomposition of the acetic acid side chain, followed by the fragmentation of the hydantoin ring at a higher temperature.

Experimental Protocol for TGA of DMDAA

The following protocol is designed to provide a high-resolution thermogram of DMDAA's decomposition, ensuring the data is both reproducible and reliable. This workflow represents a self-validating system through the inclusion of rigorous calibration and baseline correction steps.

Instrument and Consumables
  • Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 10 °C/min up to 800 °C.

  • Pans: Platinum or alumina sample pans.

  • Purge Gas: High-purity nitrogen (99.999%) and dry air for comparative studies.

  • Sample: this compound, verified for purity.

TGA Experimental Workflow

The logical flow of the TGA experiment is crucial for obtaining high-quality data.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Instrument Calibration (Mass & Temperature) p2 Sample Preparation (5-10 mg, fine powder) p1->p2 p3 Tare Sample Pan p2->p3 r1 Load Sample into TGA p3->r1 r2 Establish Inert Atmosphere (N₂ Purge, 50 mL/min) r1->r2 r3 Equilibrate at 30°C r2->r3 r4 Execute Heating Program (Ramp 10°C/min to 800°C) r3->r4 a1 Record Mass vs. Temperature Data r4->a1 a2 Generate TGA & DTG Curves a1->a2 a3 Identify Decomposition Stages (Onset, T_peak) a2->a3 a4 Quantify Mass Loss (%) a3->a4

Caption: Standard Operating Procedure for TGA of DMDAA.

Step-by-Step Methodology
  • Instrument Preparation:

    • Perform mass and temperature calibrations as per the instrument manufacturer's guidelines.

    • Run a baseline correction (blank pan run) using the same thermal method to be applied to the sample. This corrects for any instrumental drift or pan effects.

  • Sample Preparation:

    • Ensure the DMDAA sample is a fine, homogenous powder to promote even heat distribution and prevent artifacts from mass transfer limitations.

    • Accurately weigh 5–10 mg of the sample into a tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Run:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes before starting the run. This ensures an inert atmosphere, allowing for the study of thermal decomposition without oxidative interference.

    • Equilibrate the sample at 30 °C until the mass reading is stable.

    • Begin the heating program, ramping the temperature from 30 °C to 800 °C at a rate of 10 °C/min. This heating rate provides a good balance between analytical speed and the resolution of distinct thermal events.

Data Interpretation and Expected Results

The TGA will produce a thermogram (mass % vs. temperature), and its first derivative (DTG curve) will highlight the temperatures at which the rate of mass loss is maximal.

Predicted Decomposition Profile

Based on the molecular structure analysis, a two-stage decomposition is anticipated. The table below summarizes the hypothetical quantitative data expected from the TGA of DMDAA.

Decomposition StagePredicted Temperature Range (°C)Theoretical Mass Loss (%)Predicted Evolved Fragments
Stage 1180 - 300~32.2%CO₂, H₂O (from -COOH group)
Stage 2300 - 500~45.1%CO, C₃H₆N-NCO (Hydantoin ring fragments)
Residue> 500~22.7%Carbonaceous residue

Note: These values are theoretical predictions. Actual temperatures and mass loss percentages may vary based on experimental conditions and potential reaction complexities.

Visualizing the Decomposition Pathway

The predicted fragmentation can be visualized to better understand the chemical transformations occurring during the analysis.

Decomposition_Pathway cluster_main Predicted Thermal Decomposition of DMDAA cluster_step1 Stage 1: Side-Chain Cleavage cluster_step2 Stage 2: Ring Fragmentation mol_initial DMDAA (C₇H₁₀N₂O₄) mol_intermediate Intermediate (C₅H₉N₂O) mol_initial->mol_intermediate ΔT (180-300°C) gas1 CO₂ + H₂O mol_final Char Residue mol_intermediate->mol_final ΔT (300-500°C) gas2 CO + Isocyanate Fragments

Caption: Hypothesized multi-stage decomposition of DMDAA.

Advanced Analytical Recommendations

To unequivocally validate the proposed decomposition pathways, coupling the TGA instrument to an evolved gas analyzer is highly recommended.

  • TGA-MS (Mass Spectrometry): This hyphenated technique would allow for the real-time identification of the gaseous fragments evolved at each decomposition stage by their mass-to-charge ratio. Detecting ions corresponding to water (m/z 18), carbon dioxide (m/z 44), and carbon monoxide (m/z 28) would provide strong evidence for the predicted mechanism.

  • TGA-FTIR (Fourier-Transform Infrared Spectroscopy): This method identifies evolved gases based on their characteristic infrared absorption bands. It is particularly effective for identifying functional groups in the gas stream, such as the distinct stretches of CO₂ and CO.

Conclusion

The thermogravimetric analysis of this compound is a critical step in its physicochemical characterization. While no direct experimental data has been published, a robust analysis can be performed by understanding the thermal liabilities of its constituent carboxylic acid and hydantoin moieties. This guide provides the theoretical foundation and a detailed, validated protocol for researchers to determine the thermal stability and decomposition profile of DMDAA. By predicting a multi-stage decomposition and recommending advanced TGA-MS or TGA-FTIR analysis, this document equips scientists with the tools necessary for a thorough and insightful investigation, ensuring the safe and effective use of this compound in further research and development.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Southern Utah University. Retrieved from [Link]

  • Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. (2023). ResearchGate. Retrieved from [Link]

  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). ACS Publications. Retrieved from [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2021). RSC Publishing. Retrieved from [Link]

  • Hydantoin and Its Derivatives. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • TGA and DTGA curves of poly(imide)s. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydantoin. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). Sinfoo Biotech. Retrieved from [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. Retrieved from [Link]

  • Genesis and regulation of C-terminal cyclic imides from protein damage. (2024). bioRxiv. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Incorporation of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid as a Novel Building Block in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring New Chemical Matter in Peptide Therapeutics

The landscape of peptide drug discovery is increasingly focused on the incorporation of non-proteinogenic amino acids and unique chemical scaffolds to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, hereafter referred to as Dmda-OH, presents as a novel building block for such explorations. Its hydantoin core, a privileged structure in medicinal chemistry, coupled with a carboxylic acid handle, offers a unique opportunity to introduce conformational constraints and potential new interaction points within a peptide sequence.

This application note provides a comprehensive, albeit prospective, protocol for the utilization of Dmda-OH in standard Fmoc-based solid-phase peptide synthesis (SPPS). While Dmda-OH is not a canonical amino acid, its structure allows for its treatment as a C-terminal-functionalized building block. The following sections will detail its chemical properties, a proposed workflow for its incorporation into a peptide chain, and the critical considerations for its successful application.

Chemical Properties of this compound (Dmda-OH)

A thorough understanding of the physicochemical properties of Dmda-OH is paramount for its effective use in peptide synthesis.

PropertyValueSource
CAS Number 177941-95-6[1][2]
Molecular Formula C₇H₁₀N₂O₄[1][2]
Molecular Weight 186.17 g/mol [1][2]
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[1]
Appearance White to off-white powder (typical)Inferred
Solubility Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSOInferred

Proposed Mechanism of Incorporation

The incorporation of Dmda-OH into a growing peptide chain follows the fundamental principles of amide bond formation central to peptide synthesis. The carboxylic acid moiety of Dmda-OH is activated by a coupling reagent, converting it into a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

Dmda-OH Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Dmda_OH Dmda-OH Activated_Ester Activated Dmda Ester Dmda_OH->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Coupled_Product Dmda-Peptide-Resin Activated_Ester->Coupled_Product + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin SPPS_Workflow_Dmda Start Start: Rink Amide Resin Swell 1. Swell Resin in DMF Start->Swell Fmoc_Deprotect_Initial 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Wash1 Wash (DMF, DCM) Fmoc_Deprotect_Initial->Wash1 Couple_Dmda 3. Couple Dmda-OH (Dmda-OH, HATU, DIPEA in DMF) Wash1->Couple_Dmda Kaiser_Test 4. Monitor with Kaiser Test Couple_Dmda->Kaiser_Test Wash2 Wash (DMF) Kaiser_Test->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Wash3 Wash (DMF, DCM) Capping->Wash3 Chain_Elongation 6. Continue Peptide Elongation (Standard Fmoc-SPPS Cycles) Wash3->Chain_Elongation Cleavage 7. Cleavage from Resin (TFA Cocktail) Chain_Elongation->Cleavage Precipitation 8. Precipitate in Ether Cleavage->Precipitation End End: Crude Dmda-Peptide Precipitation->End

Caption: Stepwise workflow for incorporating Dmda-OH into a peptide chain.

Trustworthiness and Self-Validation

The integrity of this protocol relies on established principles of solid-phase peptide synthesis. [3][4]Key validation checkpoints are integrated into the workflow:

  • Kaiser Test: This qualitative test provides immediate feedback on the completion of the coupling reaction, ensuring that the N-terminal amine has been successfully acylated before proceeding to the next step. [5]* Mass Spectrometry: Upon cleavage, the crude product should be analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the successful incorporation of the Dmda-OH moiety by verifying the expected molecular weight of the final peptide.

  • HPLC Analysis: The purity of the crude peptide should be assessed by reverse-phase HPLC. A major peak corresponding to the target peptide provides confidence in the efficiency of the synthesis.

Expert Insights and Considerations

  • Stability of the Hydantoin Ring: The hydantoin core of Dmda-OH is generally stable under standard SPPS conditions. However, prolonged exposure to strong nucleophiles (like piperidine) or strong acids (TFA) should be monitored for potential ring-opening or degradation, although this is not typically expected.

  • Coupling Reagent Choice: While HATU is recommended due to its efficiency and low racemization potential,[6] other uronium/guanidinium or phosphonium-based coupling reagents (e.g., HBTU, PyBOP) can also be employed. Carbodiimides like DIC, in the presence of an additive like OxymaPure, are also a viable option. [7][8]* Steric Hindrance: The gem-dimethyl group on the hydantoin ring may impart some steric hindrance. If coupling proves to be sluggish, extending the reaction time, increasing the temperature (e.g., to 40°C), or using microwave-assisted synthesis could enhance efficiency. [9]* Solubility: Ensure Dmda-OH is fully dissolved in the coupling solvent before activation and addition to the resin. If solubility in DMF is an issue, NMP or a DMF/DMSO co-solvent system may be considered.

By following this detailed protocol and considering the expert insights provided, researchers can confidently explore the incorporation of this compound into novel peptide sequences, thereby expanding the chemical diversity and therapeutic potential of their peptide libraries.

References

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020). Available at: [Link]

  • How to Synthesize a Peptide | AAPPTec. (n.d.). Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33, 237-252.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. (n.d.). Available at: [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid - PubChem. (n.d.). Available at: [Link]

  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed - NIH. (1979). International Journal of Peptide and Protein Research, 14(3), 193-199.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). Available at: [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • This compound - Sinfoo Biotech. (n.d.). Available at: [Link]

  • DIC Coupling Mechanism | Organic Chemistry - YouTube. (2022). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2023). Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Available at: [Link]

  • SYNTHESIS NOTES - Aapptec Peptides. (n.d.). Available at: [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. (2022). Available at: [Link]

  • This compound (177941-95-6) - Chemchart. (n.d.). Available at: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC - NIH. (2022). Crystal Growth & Design, 22(10), 6135–6148.

Sources

Application Notes & Protocols: (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a derivative of the hydantoin heterocyclic system, presents a compelling scaffold for exploration in asymmetric synthesis. While specific, documented applications of this molecule as a chiral auxiliary are not widely prevalent in peer-reviewed literature, its structural features—a rigid heterocyclic core, gem-dimethyl substitution pattern, and a carboxylic acid handle for substrate attachment—suggest a strong potential for its use in diastereoselective transformations. This guide provides a comprehensive overview of its synthesis, a generalized protocol for its chiral resolution, and a conceptual framework for its application as a chiral auxiliary in asymmetric alkylation, drawing parallels from well-established chiral auxiliaries.

Introduction: The Potential of a Hydantoin-Based Chiral Auxiliary

The hydantoin scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds.[1] The development of methods for the enantioselective synthesis of substituted hydantoins is an active area of research.[2][3] Chiral auxiliaries are powerful tools in organic synthesis, enabling the conversion of prochiral substrates into enantioenriched products with high diastereoselectivity. The ideal auxiliary should be readily available, easily attached to the substrate, capable of inducing high stereocontrol, and removable under mild conditions without racemization of the product.[4]

This compound possesses key structural motifs that suggest its utility as a chiral building block. The rigid imidazolidin-2,5-dione ring can provide a well-defined steric environment to bias the approach of reagents, while the N-acetic acid moiety offers a convenient point of attachment to substrates via an amide or ester linkage. This document outlines the scientific rationale and provides detailed, albeit conceptual, protocols for leveraging this potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.[5][6]

PropertyValue
Molecular Formula C₇H₁₀N₂O₄
Molecular Weight 186.17 g/mol
CAS Number 177941-95-6
Appearance White to off-white solid (typical)
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO, DMF)

Synthesis of Racemic this compound

The synthesis of the racemic starting material can be achieved through established methods for N-alkylation of hydantoins. A plausible synthetic route is outlined below.

G cluster_0 Synthesis Workflow start 5,5-Dimethylhydantoin + Ethyl Bromoacetate step1 N-Alkylation (Base, e.g., K2CO3 in DMF) start->step1 1 step2 Ester Hydrolysis (e.g., LiOH in THF/H2O) step1->step2 2 product This compound (racemic) step2->product 3

Caption: Synthetic workflow for racemic this compound.

Protocol 3.1: Synthesis of Racemic this compound
  • N-Alkylation: To a solution of 5,5-dimethylhydantoin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until consumption of the starting material.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic this compound.

Chiral Resolution via Diastereomeric Salt Formation

As direct asymmetric syntheses for this specific molecule are not readily found in the literature, chiral resolution of the racemate is a viable strategy to obtain the pure enantiomers. The carboxylic acid functionality allows for the formation of diastereomeric salts with a chiral base.[7][8]

Principle of Resolution

The racemic acid (R/S-acid) is reacted with a single enantiomer of a chiral base (e.g., S-base). This results in the formation of two diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]

G cluster_1 Chiral Resolution Workflow racemate Racemic Acid (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemate->salt_formation resolving_agent Chiral Base (e.g., (S)-(-)-α-methylbenzylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R,S) and (S,S)) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Crystals (Filtration) crystallization->separation less_soluble Less Soluble Salt (e.g., (R,S)) separation->less_soluble more_soluble More Soluble Salt (in filtrate) (e.g., (S,S)) separation->more_soluble liberation_R Acidification (HCl) Liberation of R-acid less_soluble->liberation_R liberation_S Acidification (HCl) Liberation of S-acid more_soluble->liberation_S product_R Enantiopure R-acid liberation_R->product_R product_S Enantiopure S-acid liberation_S->product_S

Caption: Generalized workflow for chiral resolution by diastereomeric salt formation.

Protocol 4.1: Generalized Chiral Resolution

Note: This is a generalized protocol and requires optimization of the chiral base, solvent, and crystallization conditions for this compound.

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.

  • In a separate flask, dissolve a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-brucine, 0.5 - 1.0 eq) in the same solvent.

  • Slowly add the chiral amine solution to the acid solution. The formation of a precipitate may occur.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the more soluble diastereomer.

  • Liberation of Enantiopure Acid: Suspend the isolated diastereomeric salt in water and add 1M HCl until the pH is ~2.

  • Extract the liberated enantiopure acid with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure acid.

  • The enantiomeric excess (ee) should be determined by chiral HPLC.

Conceptual Application: Asymmetric Alkylation

Enantiopure this compound can be conceptually applied as a chiral auxiliary in asymmetric alkylation reactions, analogous to the well-established Evans' oxazolidinone auxiliaries.[4]

Postulated Mechanism of Stereocontrol

The auxiliary is first acylated with a prochiral carboxylic acid derivative. Deprotonation forms a rigid enolate, which is chelated to a metal cation (e.g., Li⁺ or Na⁺). The gem-dimethyl group on the hydantoin ring is hypothesized to effectively shield one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, resulting in a diastereoselective alkylation.

G cluster_2 Postulated Transition State for Alkylation TS Chelation to Metal (M+) Shielded Face (gem-dimethyl group) Open Face Electrophile (E+) approaches open face Aux Chiral Hydantoin Auxiliary Aux->TS:f1 Steric Shielding Electrophile E+ Electrophile->TS:f3 Preferential Attack

Caption: Postulated transition state for diastereoselective alkylation.

Protocol 5.1: Conceptual Asymmetric Alkylation
  • Attachment of Auxiliary:

    • Activate the enantiopure (S)-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid (1.0 eq) by converting it to the acid chloride (e.g., with oxalyl chloride) or by using a coupling agent (e.g., DCC/DMAP).

    • React the activated auxiliary with a suitable prochiral substrate, for example, propionyl chloride, to form the N-acyl hydantoin.

  • Enolate Formation:

    • Dissolve the N-acyl hydantoin in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq), dropwise to form the enolate. Stir for 30-60 minutes.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction to proceed, monitoring by TLC. The reaction may need to slowly warm to a higher temperature.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage:

    • The alkylated product can be hydrolyzed (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid. The chiral auxiliary can potentially be recovered and recycled.

ParameterExpected Outcome / Considerations
Base for Enolate Formation Li-bases (e.g., LDA) often provide higher diastereoselectivity due to tighter chelation.
Solvent Aprotic polar solvents like THF are standard.
Temperature Low temperatures (-78 °C) are crucial to maintain kinetic control and prevent racemization.
Electrophile Reactive electrophiles (e.g., benzyl halides, allyl halides) are preferred.
Diastereoselectivity Expected to be high (>90% de) based on analogous systems, but requires experimental verification.

Conclusion and Future Outlook

This compound holds significant, albeit largely unexplored, potential as a chiral building block. Its rigid structure and convenient functional handle make it an attractive candidate for development as a novel chiral auxiliary. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate its efficacy in asymmetric transformations. Empirical validation of the proposed chiral resolution and diastereoselective alkylation protocols is necessary to establish its practical utility and to define the scope and limitations of this promising chiral scaffold.

References

  • Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. (2018). National Center for Biotechnology Information. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2025). National Center for Biotechnology Information. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). Royal Society of Chemistry. [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). National Center for Biotechnology Information. [Link]

  • a-c: State-of-the-art methods for the asymmetric synthesis of hydantoins. (2023). ResearchGate. [Link]

  • This compound. (n.d.). Sinfoo Biotech. [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. (n.d.). PubChem. [Link]

  • Diastereoselective Formation of Quaternary Stereocenters in Imidazole N-Oxide Cycloaddition with Fluoroalkenes. (2022). MDPI. [Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. (2026). PubMed. [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017). PubMed. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (2016). ResearchGate. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing. [Link]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. (2022). National Center for Biotechnology Information. [Link]

  • (5,5-DIMETHYL-2,4-DIOXO-IMIDAZOLIDIN-1-YL)-ACETIC ACID. (n.d.). Appchem. [Link]

Sources

Analytical methods for the quantification of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a hydantoin derivative with a molecular formula of C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol [1][2][3]. As with many novel chemical entities in the pharmaceutical development pipeline, robust and reliable analytical methods for its quantification in various matrices are imperative. Accurate determination of this analyte is critical for pharmacokinetic studies, formulation development, stability testing, and quality control of both the drug substance and drug product.

This application note provides detailed protocols for two primary analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, suitable for routine quality control and assays, and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalytical studies and trace-level impurity analysis.

Both methods are presented with a focus on the scientific rationale behind the chosen parameters and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose[4][5][6][7][8].

Part 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

The inherent polarity of the acetic acid moiety and the hydantoin ring suggests that reversed-phase chromatography is a suitable approach. A C18 stationary phase is selected for its versatility and proven performance in separating polar and non-polar compounds. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring a consistent retention time and symmetrical peak shape.

Method Rationale
  • Stationary Phase: A C18 column is chosen for its hydrophobic interaction capabilities, which will provide adequate retention for the analyte.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is employed. Formic acid protonates the carboxylic acid group on the analyte, increasing its hydrophobicity and retention on the C18 column. Acetonitrile serves as the organic modifier to elute the analyte.

  • Detection: UV detection is selected based on the presence of the dioxo-imidazolidine chromophore. The optimal wavelength will be determined by acquiring a UV spectrum of the analyte. For structurally similar compounds, a wavelength in the range of 210-260 nm is often effective.

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing SamplePrep Protein Precipitation or SPE Spike Spike Internal Standard SamplePrep->Spike LCMS Inject into LC-MS/MS Spike->LCMS ESI Electrospray Ionization (ESI) LCMS->ESI MRM MRM Detection ESI->MRM Integration Peak Area Integration MRM->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Sources

Application Note & Protocols: High-Throughput Screening for Modulators of the p53-MDM2 Protein-Protein Interaction Using (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid and Other Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in the cell cycle and a prime target for therapeutic intervention. Restoration of p53 function by inhibiting the p53-MDM2 interaction is a promising strategy in oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify small-molecule inhibitors of the p53-MDM2 interaction. We will discuss the rationale for targeting this pathway and present detailed protocols for two robust, industry-standard HTS methodologies: Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). As a case study, we will refer to the hypothetical inclusion of "(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid," a compound featuring the privileged hydantoin scaffold, within a diverse small-molecule library for screening.[1][2][3]

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein, often termed the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via ubiquitination. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene. However, in a significant portion of tumors that retain wild-type p53, the pathway is functionally silenced by the overexpression of MDM2.

This dependency creates a therapeutic window: small molecules that can disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to the selective destruction of cancer cells. The core of this interaction is a well-defined hydrophobic pocket on the surface of MDM2 that accommodates key residues of the p53 peptide. This makes it an attractive, albeit challenging, target for small-molecule intervention.

The compound of interest, This compound , belongs to the hydantoin class of molecules. The hydantoin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds with significant biological activity, including anticancer and anticonvulsant agents.[1][2] Its structural features, including hydrogen bond donors and acceptors, make it a plausible candidate for interacting with protein surfaces.[3]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[4]
Molecular Weight 186.17 g/mol [4][5]
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[4]
CAS Number 177941-95-6[4][5]
XLogP3 -0.7[4]

High-Throughput Screening Strategy

A robust HTS campaign requires a multi-assay approach to identify true hits and eliminate false positives. We propose a sequential screening funnel utilizing two distinct, yet complementary, assay technologies.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization Primary 1. Primary HTS Fluorescence Polarization (FP) ~100,000 Compounds Confirm 2. Hit Confirmation FP Dose-Response (IC50) Primary->Confirm ~1% Hit Rate Orthogonal 3. Orthogonal Assay AlphaScreen (IC50) Confirm->Orthogonal Confirmed Hits Biophysical 4. Biophysical Validation (e.g., SPR, ITC) Orthogonal->Biophysical Validated Hits Cellular 5. Cell-Based Assays (e.g., p53 activation) Biophysical->Cellular SAR 6. SAR Studies Hit-to-Lead Cellular->SAR

Caption: Proposed HTS workflow for identifying p53-MDM2 inhibitors.

Primary Screening: Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique ideal for HTS due to its simplicity and robustness.[6][7] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8]

Principle: A small, fluorescently labeled peptide derived from the p53 N-terminus (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal. Upon binding to the much larger MDM2 protein, the complex's rotation slows significantly, and the emitted light remains largely polarized, yielding a high FP signal. A small molecule inhibitor that displaces the tracer from MDM2 will cause a decrease in the FP signal, which is the readout for hit identification.[9]

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present MDM2_1 MDM2 (Large Protein) Complex Slow Tumbling High Polarization MDM2_1->Complex Tracer_1 Fluorescent p53 Peptide (Tracer) Tracer_1->Complex MDM2_2 MDM2 Tracer_2 Free Tracer (Fast Tumbling) Low Polarization Inhibitor Inhibitor (e.g., Hydantoin) Inhibitor->MDM2_2 Binds

Caption: Principle of the competitive FP assay for p53-MDM2 inhibitors.

Protocol 3.1: FP-Based HTS for p53-MDM2 Inhibitors

A. Materials & Reagents:

  • Assay Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • MDM2 Protein: Recombinant human MDM2 (amino acids 1-118), purified.

  • p53 Tracer: 5-FAM-labeled p53 peptide (e.g., 5-FAM-RFMDYWEGL), purified by HPLC.

  • Test Compound: this compound and other library compounds, typically as 10 mM stock in DMSO.

  • Plates: Black, low-volume 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

B. Assay Development & Optimization:

  • Tracer Concentration: Determine the lowest tracer concentration that gives a stable fluorescence signal at least 10-fold above the buffer background.[8]

  • MDM2 Titration (Kd Determination): Titrate MDM2 protein against a fixed concentration of the p53 tracer. Plot the change in millipolarization (mP) against the MDM2 concentration to determine the dissociation constant (Kd). For the competitive assay, use an MDM2 concentration at or near the Kd value.[8]

  • DMSO Tolerance: Ensure the assay is tolerant to the final concentration of DMSO used for compound delivery (typically ≤1%).

C. HTS Protocol (384-well format):

  • Using an automated liquid handler, dispense 50 nL of test compound solution into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) or a known p53-MDM2 inhibitor (positive control).

  • Add 10 µL of MDM2 protein diluted in assay buffer to each well.

  • Gently mix the plate and incubate for 30 minutes at room temperature.

  • Add 10 µL of p53 tracer diluted in assay buffer to each well.

  • Mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

D. Data Analysis:

  • Z'-factor Calculation: The quality and robustness of the HTS assay should be validated by calculating the Z'-factor using the positive and negative controls on each plate. A Z' > 0.5 is considered excellent for HTS.[10]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • Hit Identification: Calculate the percent inhibition for each compound relative to the controls.

    • % Inhibition = 100 * (mP_neg - mP_sample) / (mP_neg - mP_pos)

    • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Secondary Screening: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an alternative bead-based technology that is highly sensitive and well-suited for HTS.[11][12] It is an excellent orthogonal assay to confirm hits from the primary FP screen, as its detection method is fundamentally different, reducing the likelihood of technology-specific artifacts.

Principle: The assay uses two types of beads: Donor and Acceptor beads.[13] One interacting protein (e.g., MDM2) is captured on the Donor bead, and the other (p53) is captured on the Acceptor bead. When the proteins interact, they bring the beads into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm. A small molecule inhibitor disrupts the PPI, separates the beads, and ablates the signal.[11][14]

Protocol 4.1: AlphaScreen Assay for p53-MDM2 Inhibitors

A. Materials & Reagents:

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

  • Proteins: Biotinylated-p53 peptide and GST-tagged MDM2 protein.

  • Beads: Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads (PerkinElmer).

  • Plates: White, 384-well ProxiPlates.

  • Instrumentation: A microplate reader capable of AlphaScreen detection (e.g., EnVision).

B. HTS Protocol (384-well format):

  • Dispense 50 nL of confirmed hit compounds in a dose-response format (e.g., 8-point, 1:3 serial dilution).

  • Add 5 µL of a mix containing GST-MDM2 and Biotin-p53 in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of a mix of Anti-GST Acceptor beads and Streptavidin Donor beads in assay buffer. Note: Perform this step under subdued lighting as Donor beads are light-sensitive.[15]

  • Incubate for 60-90 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

C. Data Analysis:

  • Plot the AlphaScreen signal against the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each confirmed hit.

Troubleshooting and Management of False Positives

High-throughput screening is susceptible to artifacts that can lead to false-positive or false-negative results.[16] It is crucial to be aware of these and implement strategies to mitigate them.

IssuePotential CauseMitigation Strategy
High Variability (%CV > 15%) Inaccurate pipetting, inconsistent incubation times, temperature gradients across the plate.Calibrate liquid handlers, ensure consistent timing, and allow all reagents and plates to equilibrate to room temperature before use.[10]
FP False Positives Autofluorescent compounds, light scattering from precipitated compounds.Perform a "counterscreen" by reading plates before the addition of the tracer. Flag any compounds with high intrinsic fluorescence.
AlphaScreen False Positives Compounds that absorb light at 680 nm or 520-620 nm, singlet oxygen quenchers.Use a counterscreen assay with beads linked by a non-biological interaction (e.g., biotinylated-GST with Streptavidin-Donor and Anti-GST-Acceptor beads).[14]
Assay Drift Reagent degradation, instrument instability.Monitor Z' factor across the entire screen. Randomize plate processing order to minimize systematic bias.[17]

Conclusion

The p53-MDM2 interaction remains a high-value target for cancer therapy. The combination of a Fluorescence Polarization primary screen and an AlphaScreen orthogonal screen provides a robust and efficient platform for the discovery of novel small-molecule inhibitors. A compound like this compound, with its privileged hydantoin scaffold, represents a logical starting point for inclusion in screening libraries aimed at this and other challenging protein-protein interaction targets. Subsequent hit validation through biophysical and cell-based assays is essential to advance promising compounds into the lead optimization phase.

References

Sources

Application Notes and Protocols: (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid as a versatile ligand in coordination chemistry. We will explore its structural features, potential coordination modes, and provide detailed protocols for the synthesis and characterization of its metal complexes. This document is intended to serve as a practical resource for researchers venturing into the development of novel metal-based compounds for applications in medicinal chemistry, catalysis, and materials science.

Introduction: The Potential of Hydantoin Derivatives in Coordination Chemistry

Hydantoin, a five-membered heterocyclic ring system (imidazolidine-2,4-dione), and its derivatives are recognized as privileged scaffolds in medicinal chemistry.[1] Their synthetic accessibility and the ease with which they can be functionalized have led to a wide array of compounds with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2] The introduction of metal ions into such biologically active organic molecules can lead to the development of novel therapeutic agents with unique mechanisms of action.[3]

The hydantoin moiety possesses multiple potential coordination sites, including two carbonyl oxygens and two nitrogen atoms within the ring, making it an intriguing ligand for the formation of metal complexes.[1][4] Functionalized hydantoins can act as monodentate, bidentate, or even tridentate chelating ligands, depending on the nature of the substituents and the reaction conditions.[4]

This compound, hereafter referred to as DMIA , is a particularly interesting hydantoin derivative. The presence of the acetic acid group at the N1 position introduces a carboxylate functionality, which, in addition to the hydantoin ring, can participate in metal coordination. This opens up possibilities for forming stable chelate rings and constructing diverse coordination polymers.

Physicochemical Properties of DMIA

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies for its metal complexes.

PropertyValueSource
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[5]
Molecular Formula C7H10N2O4[5][6]
Molecular Weight 186.17 g/mol [5][6]
CAS Number 177941-95-6[5][6]
Appearance White crystalline solid[7]
SMILES CC1(C(=O)N(C(=O)N1)CC(=O)O)C[5]
InChIKey UEBZIQDINQDHFR-UHFFFAOYSA-N[5]

Potential Coordination Modes of DMIA

The structural features of DMIA allow for several possible modes of coordination with a metal center (M). The most plausible coordination modes involve the carboxylate group and the atoms of the hydantoin ring.

  • Monodentate Coordination: DMIA could coordinate to a metal center through one of the oxygen atoms of the carboxylate group.

  • Bidentate Chelation:

    • O,O'-chelation: Both oxygen atoms of the deprotonated carboxylate group can coordinate to the metal ion, forming a stable four-membered ring.

    • N,O-chelation: The deprotonated carboxylate oxygen and one of the carbonyl oxygens (at C2 or C5) of the hydantoin ring could coordinate to the metal center, forming a larger and potentially more stable chelate ring.

    • N,O-chelation: The deprotonated carboxylate oxygen and the N3 nitrogen of the hydantoin ring (after deprotonation) could also act as a bidentate ligand.

  • Bridging Coordination: The carboxylate group can act as a bridge between two metal centers. The hydantoin ring can also participate in bridging, leading to the formation of coordination polymers.

The actual coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands.

Synthesis_Workflow start Start dissolve_ligand Dissolve DMIA in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions with Stirring dissolve_ligand->mix dissolve_metal->mix ph_adjust Adjust pH (Optional) mix->ph_adjust react React (Stir/Reflux) ph_adjust->react isolate Isolate Complex (Filter/Crystallize) react->isolate wash_dry Wash and Dry the Complex isolate->wash_dry end End wash_dry->end

Sources

Step-by-step guide for the derivatization of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Derivatization of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound featuring a hydantoin scaffold, a structure of significant interest in medicinal chemistry due to its presence in various bioactive molecules. The carboxylic acid moiety of this compound provides a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives, such as esters and amides. These modifications can be instrumental in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide provides detailed, field-proven protocols for the esterification and amide bond formation of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Chemical Versatility of a Hydantoin Scaffold

The compound this compound, with the molecular formula C7H10N2O4, belongs to the hydantoin class of compounds.[1][2][3][4] The hydantoin ring is a common motif in a number of pharmaceuticals. The primary site for derivatization on this molecule is the terminal carboxylic acid group. This functional group allows for the straightforward formation of ester and amide linkages, which are fundamental transformations in the construction of compound libraries for drug discovery.

The rationale for derivatizing this core structure is rooted in the principles of medicinal chemistry. By converting the carboxylic acid to an ester or an amide, researchers can significantly alter key properties of the molecule, including:

  • Solubility: Modifying the polarity of the molecule to enhance its solubility in aqueous or organic media.

  • Lipophilicity: Adjusting the molecule's affinity for lipid environments, which can influence its ability to cross cell membranes.

  • Pharmacokinetics: Altering the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamics: Modifying the interaction of the molecule with its biological target to enhance potency or reduce off-target effects.

This document provides two robust and reproducible protocols for the derivatization of this compound, focusing on esterification and amide bond formation.

Derivatization Strategies: A Visual Overview

The derivatization of this compound primarily involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol (for esterification) or an amine (for amide bond formation). The following diagram illustrates these two key synthetic pathways.

Derivatization_Pathways Starting_Material This compound Esterification Esterification (Alcohol, Coupling Agent) Starting_Material->Esterification Pathway 1 Amide_Formation Amide Bond Formation (Amine, Coupling Agent) Starting_Material->Amide_Formation Pathway 2 Ester_Product Ester Derivative Amide_Product Amide Derivative Esterification->Ester_Product Amide_Formation->Amide_Product

Caption: Key derivatization pathways for the starting material.

Protocol 1: Esterification via Carbodiimide Coupling

This protocol details the synthesis of an ester derivative using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Scientific Rationale

The esterification of carboxylic acids with alcohols under mild conditions is effectively achieved using the DCC/DMAP system.[5] The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive N-acylpyridinium salt. This method is particularly advantageous as it avoids the harsh acidic or basic conditions required for traditional Fischer esterification.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%LGC Standards
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Alcohol (e.g., Benzyl alcohol)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO3)Aqueous solutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)GranularFisher Scientific
TLC plates (Silica gel 60 F254)-MilliporeSigma
Silica Gel for Flash Chromatography230-400 meshSigma-Aldrich
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of starting material).

    • Add the desired alcohol (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Coupling Agent:

    • In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50% ethyl acetate in hexanes) to separate the starting material from the product. Visualize the spots under UV light (254 nm). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 20-60% ethyl acetate in hexanes) to yield the pure ester derivative.

Protocol 2: Amide Bond Formation

This protocol describes the synthesis of an amide derivative using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Scientific Rationale

Amide bond formation is a cornerstone of medicinal chemistry.[6] While direct condensation of a carboxylic acid and an amine requires high temperatures, coupling reagents enable this transformation to occur under mild conditions.[6] HATU is a highly efficient uronium-based coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which readily reacts with the amine.[7] The addition of a hindered base like DIPEA is crucial to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation. This method is known for its high yields, fast reaction times, and suppression of side reactions, such as racemization in the case of chiral starting materials.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%LGC Standards
HATU≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Amine (e.g., Aniline)≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Lithium Chloride (LiCl)5% aqueous solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO3)Aqueous solutionFisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)GranularFisher Scientific
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add the desired amine (1.1 eq) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Addition of Coupling Agent:

    • Add HATU (1.2 eq) to the reaction mixture in one portion at room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a 5% aqueous LiCl solution (3x) to remove DMF.

    • Subsequently wash with saturated NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from reagent preparation to the final characterization of the purified product.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Dissolution of Starting Material) Start->Reaction_Setup Reagent_Addition Addition of Coupling Agent and Nucleophile Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC / LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Extraction and Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Purified Derivative Characterization->End

Caption: A generalized workflow for the derivatization process.

Summary of Key Reaction Parameters

ParameterProtocol 1: EsterificationProtocol 2: Amide Formation
Coupling Agent DCCHATU
Base/Catalyst DMAP (catalytic)DIPEA (stoichiometric)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Stoichiometry (SM:Nuc:Cpl:Base) 1 : 1.2 : 1.1 : 0.11 : 1.1 : 1.2 : 2.5

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent allergen and should be handled with extreme care.[5]

  • Carbodiimides and coupling reagents are moisture-sensitive; handle them under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols outlined in this guide provide robust and reproducible methods for the derivatization of this compound into its corresponding ester and amide derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse array of compounds for further investigation in drug discovery and development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2386010, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Sinfoo Biotech. This compound. Retrieved from [Link]

  • Huateng Pharma. (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. Retrieved from [Link]

  • Wang, P. G., & He, W. (Eds.). (2018). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. In ACS Symposium Series (Vol. 1293, pp. 257-271). American Chemical Society. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • Google Patents. (2015). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • ResearchGate. (2016). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]

  • ResearchGate. (2019). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Retrieved from [Link]

Sources

Application Notes and Protocols for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Hydantoin Scaffold

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a member of the privileged hydantoin chemical class, stands as a pivotal starting material in the synthesis of advanced therapeutic agents. While direct biological applications of this specific molecule are not extensively documented, its true value lies in its role as a versatile scaffold for the development of potent enzyme inhibitors. This guide provides an in-depth exploration of the applications of compounds derived from this hydantoin, with a particular focus on their promising role as inhibitors of Matrix Metalloproteinase-12 (MMP-12) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.

The hydantoin core, a five-membered ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a variety of approved drugs with anticonvulsant, antiarrhythmic, and anticancer properties.[1] The structural rigidity and synthetic tractability of the hydantoin nucleus make it an ideal starting point for creating libraries of compounds for drug discovery.[2] This document will guide researchers through the rationale, design, and execution of in vitro and in vivo studies to evaluate the therapeutic potential of novel molecules synthesized from this compound.

Section 1: The Role of this compound as a Synthetic Intermediate

This compound serves as a crucial building block for creating more complex molecules with specific biological activities. Its chemical structure offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[3]
Molecular Weight 186.17 g/mol [3]
CAS Number 177941-95-6[3][4]
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[3]

The primary application of this compound, as identified in patent literature, is in the synthesis of inhibitors for matrix metalloproteinases (MMPs), particularly MMP-12.[5]

Section 2: Targeting Matrix Metalloproteinase-12 (MMP-12) in Respiratory Diseases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-12, also known as macrophage elastase, is predominantly expressed by macrophages and plays a significant role in tissue remodeling and inflammation.[6]

The Pathophysiological Role of MMP-12 in COPD and Asthma

In chronic obstructive pulmonary disease (COPD), MMP-12 is implicated in the breakdown of elastin in the lungs, leading to emphysema.[7] In asthma, MMP-12 contributes to airway inflammation and remodeling.[7] Therefore, inhibiting MMP-12 presents a promising therapeutic strategy for these debilitating respiratory conditions.[5]

Signaling Pathway of MMP-12 in Lung Inflammation

MMP12_Pathway cluster_stimuli Inflammatory Stimuli cluster_cells Cellular Response cluster_mediators Mediator Release cluster_effects Pathological Effects Cigarette_Smoke Cigarette Smoke Macrophage Macrophage Cigarette_Smoke->Macrophage Allergens Allergens Allergens->Macrophage MMP12 MMP-12 Upregulation & Activation Macrophage->MMP12 Neutrophil Neutrophil Neutrophil->MMP12 ECM_Degradation Extracellular Matrix Degradation (Elastin) MMP12->ECM_Degradation Inflammation Inflammation MMP12->Inflammation Emphysema Emphysema (COPD) ECM_Degradation->Emphysema Airway_Remodeling Airway Remodeling Inflammation->Airway_Remodeling Asthma_Pathology Asthma Pathology Airway_Remodeling->Asthma_Pathology InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compounds - MMP-12 Enzyme - Substrate Plate_Setup Add Compounds and Enzyme to 96-well plate Reagent_Prep->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Measurement Measure Fluorescence/ Absorbance Kinetically Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

Caption: Step-by-step workflow for the in vitro MMP-12 inhibition assay.

Section 4: In Vivo Application Notes and Protocols

Following successful in vitro validation, the efficacy of lead compounds should be evaluated in animal models of COPD and asthma.

Animal Models of COPD

Cigarette Smoke-Induced Model: This is the most clinically relevant model as cigarette smoke is the primary cause of COPD in humans. [1][8]

  • Animals: Mice (e.g., C57BL/6) or rats.

  • Induction: Expose animals to cigarette smoke (e.g., 4-6 cigarettes/day, 5 days/week) for 3-6 months. [8]* Treatment: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) during the exposure period.

  • Endpoints:

    • Lung Function: Measure parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) using small animal lung function equipment.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantify inflammatory cells (macrophages, neutrophils) and cytokine levels (e.g., TNF-α, IL-6).

    • Histology: Assess lung tissue for signs of emphysema (mean linear intercept) and inflammation.

Elastase-Induced Model: This model provides a more rapid induction of emphysema. [1]

  • Animals: Mice or rats.

  • Induction: A single intratracheal instillation of porcine pancreatic elastase.

  • Treatment: Administer the test compound before and/or after elastase instillation.

  • Endpoints: Similar to the cigarette smoke model, with a primary focus on histological assessment of emphysema.

Animal Models of Asthma

Ovalbumin (OVA)-Induced Allergic Asthma Model: This is a widely used model to study the mechanisms of allergic airway inflammation. [7]

  • Animals: Mice (e.g., BALB/c) or guinea pigs.

  • Induction:

    • Sensitization: Sensitize animals with intraperitoneal injections of OVA emulsified in alum.

    • Challenge: Challenge the sensitized animals with aerosolized OVA.

  • Treatment: Administer the test compound before the OVA challenges.

  • Endpoints:

    • Airway Hyperresponsiveness (AHR): Measure the response to a bronchoconstrictor (e.g., methacholine).

    • BAL Fluid Analysis: Quantify eosinophils, lymphocytes, and Th2 cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Histology: Assess for goblet cell hyperplasia and mucus production.

    • Serum IgE Levels: Measure OVA-specific IgE.

Table of In Vivo Models and Key Parameters:

Disease ModelAnimal SpeciesInduction MethodKey Efficacy Parameters
COPD Mice, RatsCigarette Smoke ExposureLung function (FEV1/FVC), BAL fluid cell counts, Histology (emphysema)
Mice, RatsIntratracheal ElastaseHistology (emphysema), BAL fluid cell counts
Asthma Mice, Guinea PigsOvalbumin Sensitization & ChallengeAirway hyperresponsiveness, BAL fluid eosinophil count, Serum IgE levels

Section 5: Concluding Remarks and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics, particularly for inflammatory respiratory diseases. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo evaluation of its derivatives as MMP-12 inhibitors. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their pharmacokinetic and safety profiles. The versatility of the hydantoin scaffold suggests that derivatives of this compound may also hold promise for other therapeutic areas where MMPs play a pathological role.

References

  • Wright, J. L., & Churg, A. (2008). Animal models of COPD: barriers, successes, and challenges. Pulmonary pharmacology & therapeutics, 21(5), 696–698.
  • Gautam, N., & Ganesan, A. (2021). Hydantoin derivatives: A review on their anticancer activities. Results in Chemistry, 3, 100185.
  • Tomma, J. H., & Al-Iraqi, R. A. M. (2020). Synthesis and characterization of some new hydantoin derivatives and evaluation of their biological activity. AIP Conference Proceedings, 2213(1), 020184.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with 5-(2-Thienyl)hydantoin.
  • Abcam. (2013). MMP12 Inhibitor Screening Assay Kit (Colorimetric) (ab139441).
  • Ghorani, V., Boskabady, M. H., Khazdair, M. R., & Kianmeher, M. (2017). Experimental animal models for COPD: a methodological review. Tobacco induced diseases, 15, 27.
  • Abcam. (n.d.). MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442).
  • Almutairi, S., Sabbah, D. A., Bardaweel, S. K., & Al-Ibrahim, M. (2025). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega.
  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2386010, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • AstraZeneca. (2009). Hydantoin derivatives for the treatment of obstructive airway diseases. U.S. Patent No. 7,648,992 B2. Washington, DC: U.S.
  • Google Patents. (n.d.). Process for production of hydantoin derivatives.
  • G. S. C. Publishers. (2020). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 3(4), 133-143.
  • Google Patents. (n.d.). New 2-thiohydantoin derivatives used for treating diabetes, hyperglycemic disorders, obesity, cerebral ischemia and cerebral vascular accidents.
  • Google Patents. (n.d.). Hydantoin derivative compounds, pharmaceutical compositions, and methods of using same.
  • Google Patents. (n.d.). Hydantoin derivative.
  • Google Patents. (n.d.). Process to make glp1 ra and intermediates therefor.
  • Indian Journal of Chemistry. (2022). Pharmacological evaluation of some synthesized thiazolidinone derivatives containing Mannich base of sydnone and p-phenylenediamine. Indian Journal of Chemistry, 61B(6), 592-601.
  • SciSpace. (2022).
  • MDPI. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(23), 14755.
  • Impactfactor. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4), 2356-2363.

Sources

Application Notes and Protocols for Cell-Based Assays Utilizing Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A guide for researchers, scientists, and drug development professionals on the application of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid and related hydantoin compounds in cell-based assays for drug discovery.

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the backbone of several clinically significant drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and notably, anticancer and antiviral properties.[1][2] The versatility of the hydantoin ring allows for substitutions at multiple positions, enabling the generation of vast chemical libraries for drug screening. This compound (CAS 177941-95-6) is a member of this promising class of compounds. While specific applications of this particular derivative in cell-based assays are not extensively documented in publicly available literature, the established protocols for evaluating other hydantoin derivatives provide a robust framework for its investigation.

This guide will provide detailed protocols for common cell-based assays applicable to this compound and other hydantoin derivatives, with a focus on anticancer drug screening. The methodologies described herein are designed to be self-validating and are grounded in established laboratory practices.

Core Principles of Cell-Based Assays for Hydantoin Derivatives

Cell-based assays are fundamental tools for assessing the biological activity of novel chemical entities like hydantoin derivatives. They provide a physiologically relevant context to study a compound's effects on cellular processes such as proliferation, viability, and apoptosis. The primary application for novel hydantoin derivatives is often the initial screening for cytotoxic or antiproliferative effects against cancer cell lines.[3][4][5]

A typical workflow for evaluating a hydantoin compound involves a primary screen to determine its effect on cell viability, followed by secondary assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell Viability/Cytotoxicity Assay\n(e.g., MTT, XTT) Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) Compound Synthesis\nand Characterization->Cell Viability/Cytotoxicity Assay\n(e.g., MTT, XTT) Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Cell Viability/Cytotoxicity Assay\n(e.g., MTT, XTT)->Apoptosis vs. Necrosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis vs. Necrosis Assay->Cell Cycle Analysis Target Identification\nand Validation Target Identification and Validation Cell Cycle Analysis->Target Identification\nand Validation

Caption: General workflow for screening hydantoin derivatives.

PART 1: Cell Viability and Cytotoxicity Assays

The initial step in evaluating a novel hydantoin compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7][8]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound or other hydantoin derivative

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the hydantoin compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Cell Line The specific cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Incubation Time The duration of compound exposure (e.g., 24, 48, 72 hours).
Compound Concentrations A range of concentrations used to generate a dose-response curve.
IC₅₀ Value The concentration of the compound that causes 50% inhibition of cell viability.

PART 2: Elucidating the Mechanism of Action - Apoptosis Assays

If a hydantoin derivative demonstrates significant cytotoxicity, the next step is to determine the mode of cell death, typically distinguishing between apoptosis (programmed cell death) and necrosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Hydantoin compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS, sterile

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the hydantoin compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation:

The results will categorize the cell population into four quadrants:

  • Annexin V- / PI- (Lower Left): Live cells

  • Annexin V+ / PI- (Lower Right): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left): Necrotic cells

G cluster_0 Cell Staining cluster_1 Data Acquisition and Analysis Treat Cells with\nHydantoin Compound Treat Cells with Hydantoin Compound Harvest and Wash Cells Harvest and Wash Cells Treat Cells with\nHydantoin Compound->Harvest and Wash Cells Stain with Annexin V-FITC\nand Propidium Iodide Stain with Annexin V-FITC and Propidium Iodide Harvest and Wash Cells->Stain with Annexin V-FITC\nand Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V-FITC\nand Propidium Iodide->Flow Cytometry Analysis Quantify Apoptotic vs. Necrotic Cells Quantify Apoptotic vs. Necrotic Cells Flow Cytometry Analysis->Quantify Apoptotic vs. Necrotic Cells

Caption: Workflow for the Annexin V/PI apoptosis assay.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls and validation steps in your experiments:

  • Positive Controls: Use a known inducer of apoptosis (e.g., staurosporine) or a standard cytotoxic drug (e.g., doxorubicin) to validate the assay's performance.

  • Negative Controls: Untreated cells serve as a baseline for cell viability and apoptosis.

  • Vehicle Controls: Cells treated with the solvent used to dissolve the hydantoin compound (e.g., DMSO) are crucial to rule out any solvent-induced toxicity.

  • Reproducibility: Perform each experiment in triplicate and repeat the entire experiment on at least three separate occasions to ensure the results are reproducible.

Conclusion

This compound, as a member of the hydantoin family, holds potential for biological activity that can be effectively explored using the cell-based assays outlined in this guide. While the primary focus has been on anticancer screening, these protocols can be adapted to investigate other potential therapeutic applications. By following these detailed methodologies and incorporating rigorous controls, researchers can confidently assess the cellular effects of this and other novel hydantoin derivatives, contributing to the advancement of drug discovery.

References

  • Guzik, P., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5013. Available at: [Link]

  • Perkovic, I., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-848. Available at: [Link]

  • Alanazi, F. S., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. ResearchGate. Available at: [Link]

  • Lie-Injo, L. E., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. In Vitro Cellular & Developmental Biology - Animal, 34(3), 231-234. Available at: [Link]

  • Al-Suwailem, A. M., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. Available at: [Link]

  • Mccauley, J. I., et al. (2025). Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, troubleshooting-focused answers to frequently asked questions, supported by mechanistic insights and detailed protocols to enhance the yield and purity of your final product.

Overview of the Synthetic Pathway

The synthesis of this compound is typically accomplished via a three-step sequence. This pathway begins with the formation of the hydantoin core, followed by a regioselective alkylation at the N1 position, and concludes with the hydrolysis of an ester protecting group. Each step presents unique challenges that can impact the overall yield and purity. This guide will address these challenges systematically.

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: Ester Hydrolysis A Acetone + KCN + (NH4)2CO3 B 4,4-Dimethylhydantoin A->B Aqueous EtOH 60-70 °C C Ethyl (4,4-dimethyl-2,5-dioxo- imidazolidin-1-yl)acetate B->C 1. tBuOK, THF 2. Ethyl Chloroacetate D (4,4-Dimethyl-2,5-dioxo- imidazolidin-1-yl)-acetic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: General three-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Part A: Synthesis of 4,4-Dimethylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone for hydantoin synthesis, involving the reaction of a carbonyl compound with cyanide and ammonium carbonate.[1][2] While robust, its efficiency can be sensitive to reaction conditions.

G cluster_reagents Acetone Acetone Cyanohydrin Acetone Cyanohydrin Acetone->Cyanohydrin + HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O Hydantoin 4,4-Dimethylhydantoin Aminonitrile->Hydantoin + CO2 Intramolecular Cyclization HCN HCN (from KCN) NH3 NH3 (from (NH4)2CO3) CO2 CO2 (from (NH4)2CO3) G cluster_base Hydantoin 4,4-Dimethylhydantoin N1_Product N1-Alkylated Product (Desired) Hydantoin->N1_Product Kinetic Control (deprotonation at N1) N3_Product N3-Alkylated Product (Side Product) Hydantoin->N3_Product Thermodynamic Control (more stable anion) StrongBase Strong K+ Base (tBuOK / KHMDS) in THF StrongBase->N1_Product WeakBase Weak Base (K2CO3 / NaH) in DMF/MeCN WeakBase->N3_Product

Sources

Troubleshooting common problems in reactions with (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile hydantoin-based building block. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Fundamentals - Know Your Reagent

Before troubleshooting reactions, a firm grasp of the reagent's properties is essential. Many experimental failures originate from incorrect assumptions about solubility, stability, or handling.

Q1: What are the fundamental physical and chemical properties of this compound?

Understanding the basic properties is the first step in experimental design. Below is a summary of key data for this compound.

PropertyValueSource
CAS Number 177941-95-6[1][2]
Molecular Formula C₇H₁₀N₂O₄[1][2]
Molecular Weight 186.17 g/mol [1][2]
Appearance White to Off-White Solid[3]
Melting Point 169.5-170 °C[3]
Predicted pKa 3.75 ± 0.10[3]
Solubility Slightly soluble in DMSO and Methanol.[3]

Expert Insight: The low pKa indicates a relatively acidic carboxylic acid, which is favorable for activation. However, its limited solubility in common non-polar organic solvents can be a primary hurdle and often necessitates the use of polar aprotic solvents like DMF, DMAc, or NMP for coupling reactions.[4]

Q2: What are the best practices for storing and handling this compound?

Proper storage is critical for reagent longevity and consistent results.

For long-term stability, store the container tightly sealed in a dry, cool, and well-ventilated environment.[5] Avoid storing it alongside strong bases or oxidizing agents. As with many fine chemicals, it is prudent to handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye irritation.[1][3]

Section 2: Troubleshooting Amide Bond Formation

The most common application for this molecule is as a carboxylic acid component in amide bond formation (acylation). The majority of issues arise during this critical step.

Q3: My amide coupling reaction has a low or non-existent yield. What are the most likely causes and how do I fix them?

A low yield is a frustrating but common problem. The issue can almost always be traced back to one of a few key areas: reagent activation, solubility, or stoichiometry. The following workflow provides a systematic approach to diagnosing the problem.

G start Low / No Yield solubility 1. Check Solubility Are all reactants dissolved? start->solubility sol_yes Homogeneous solubility->sol_yes Yes sol_no Incomplete Dissolution solubility->sol_no No activation 2. Verify Activation Step Is the coupling reagent active? act_yes Reagent is fresh activation->act_yes Yes act_no Reagent is old/degraded activation->act_no No amine 3. Assess Amine Reactivity Is the amine sterically hindered or electronically poor? amine_yes Hindered/Aniline-type amine->amine_yes Yes amine_no Primary/Unhindered amine->amine_no No workup 4. Review Workup & Purification Is the product being lost? workup_yes Product is water-soluble or volatile workup->workup_yes Yes sol_yes->activation sol_fix Action: Change solvent system. Try DMF, NMP, or a co-solvent like DCM/DMF. sol_no->sol_fix act_yes->amine act_fix Action: Use fresh coupling reagent. Consider a more powerful reagent (e.g., HATU). act_no->act_fix amine_fix Action: Increase reaction time/temperature. Use a more reactive coupling reagent and/or additive (HOAt). amine_yes->amine_fix amine_no->workup workup_fix Action: Modify workup. Avoid aqueous wash if product is soluble. Use extraction with different solvents. workup_yes->workup_fix workup_no Standard procedure

Caption: Systematic workflow for troubleshooting low-yield amide coupling reactions.

Q4: I see a major, insoluble byproduct in my reaction using DCC. What is it and how can I prevent it?

This is a classic problem in carbodiimide chemistry. The byproduct is almost certainly N-acylurea, formed from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.

The desired reaction pathway involves the nucleophilic attack of the amine on the O-acylisourea intermediate. However, this intermediate can rearrange into a stable, unreactive N-acylurea, which consumes your starting material and terminates the reaction.[6] This side reaction is particularly prevalent in polar aprotic solvents like DMF.[6]

G cluster_main Reaction Pathways Acid Hydantoin-Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Amide Desired Amide Product + DCU O_Acyl->Amide + Amine (Desired Path) N_Acyl N-Acylurea Byproduct (Unreactive) O_Acyl->N_Acyl Rearrangement (Side Reaction)

Caption: Competing reaction pathways in DCC-mediated amide coupling.

Mitigation Strategy: The formation of N-acylurea can be minimized by adding a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react rapidly with the O-acylisourea to form a more stable active ester intermediate.[6] This new intermediate is still reactive enough to acylate the amine but is far less prone to rearrangement, thus improving the yield of the desired amide.

Q5: I am concerned about racemization. When is this a risk and how can it be prevented?

Racemization is a significant risk primarily when the amine component is a chiral amino acid ester or peptide. The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone, which can readily tautomerize, leading to a loss of stereochemical integrity.[6][7]

Prevention is key:

  • Use Additives: The use of HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is almost mandatory to suppress racemization.[6] They function by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation.

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine.[7] The base is necessary for the coupling reaction but can also promote racemization.[7]

  • Low Temperature: Perform the activation and coupling at 0 °C or below to reduce the rate of all reactions, including racemization.

Section 3: Hydantoin Ring Reactivity

While the primary reactive handle is the acetic acid moiety, the hydantoin ring itself is not inert. Understanding its potential reactivity is crucial for designing complex, multi-step syntheses.

Q6: Can the N3-H on the hydantoin ring interfere with my reaction?

Yes, this is a critical consideration. The proton on the N3 nitrogen is imidic and can be deprotonated under certain basic conditions. This can lead to undesired side reactions, such as N-arylation or N-alkylation, if a suitable electrophile is present.[8][9]

Expert Insight:

  • In standard amide couplings using amine bases like DIPEA, the N3-H is generally not acidic enough to cause significant issues.

  • However, if you are using stronger bases (e.g., K₃PO₄, NaH) or transition-metal catalysts (e.g., Copper(I)), competitive N-arylation or N-alkylation at the N3 position can occur.[8] If your reaction conditions involve strong bases or metal catalysis, and your goal is to functionalize only the carboxylic acid, consider protecting the N3 position if possible, or choose alternative reaction conditions.

Section 4: Protocols & Data

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the stirred solution.[10] Stir for 15-20 minutes at 0 °C to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Table: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates, scale, and desired purity.[7]

Reagent ClassExample(s)ByproductByproduct SolubilityKey Advantage(s)Key Disadvantage(s)
Carbodiimide DCC, EDC·HClDicyclohexylurea (DCU), Ethyl-dimethylaminopropyl ureaInsoluble (DCC), Water-soluble (EDC)Cost-effective, widely usedHigh risk of N-acylurea formation & racemization without additives[6]
Phosphonium Salt PyBOPHexamethylphosphoramide (HMPA) derivativeOrganic-solubleHigh reactivity, low racemizationByproduct can be carcinogenic (BOP) or difficult to remove
Uronium/Aminium Salt HBTU, HATU, COMUTetramethylurea derivativeWater-solubleVery fast, efficient, low racemizationCan be sensitizers/allergens, higher cost[11][12]

Section 5: Final FAQs

Q7: Are there any significant safety hazards associated with the coupling reagents themselves?

Absolutely. Beyond the standard hazards of organic chemicals, many coupling reagents are known sensitizers. DCC is a notorious skin sensitizer.[11] Uronium salts like HATU and HBTU can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[11][12] Always handle these reagents with extreme care in a fume hood and wear appropriate PPE.

Q8: My purification is difficult due to water-soluble byproducts. What should I do?

If you are using a water-soluble reagent like EDC, the corresponding urea byproduct should be removed with an acidic wash. If it persists, it may indicate that your product is also somewhat water-soluble. In such cases, consider:

  • Back-extraction: After the initial extraction, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or DCM to recover any lost product.

  • Alternative Purification: Avoid aqueous workup altogether if your product is highly polar. Instead, concentrate the reaction mixture and purify directly via chromatography.

References

  • Albericio, F. et al. Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Smith, J. et al. (2020).
  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Zhao, J. et al. Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. Polymer Chemistry (RSC Publishing).
  • PubChemLite. 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available at: [Link]

  • Sinfoo Biotech. This compound.
  • Maji, A. Copper(I)-Catalyzed N-Arylation of Hydantoins with Diaryliodonium Salts. Shodhganga.
  • Ware, E. The Chemistry of the Hydantoins.
  • Guchhait, G. et al. Optimization of reaction conditions for hydantoins.
  • Pignataro, L. et al. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC - PubMed Central.
  • Alfa Chemistry. (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. CAS 714-71-6.
  • Pignataro, L. et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. IRIS .

  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chaloin, O. et al. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
  • D'Souza, M.J. & Lipkowitz, K.B. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. SciSpace.
  • Gawas, P.P. et al. Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry.
  • LGC Standards. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid.
  • LGC Standards. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid.
  • McKnelly, K.J. et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU.
  • American Peptide Society. Coupling Agent Hazards. Available at: [Link]

  • ResearchGate. (2024). Rational Design and Synthesis of Functionalized Hydantoins with Tunable Photophysical Properties.
  • Biondi, L. & De Riccardis, F. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Sabatini, M.T. et al.
  • Echemi. (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid.
  • BuyersGuideChem. (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)acetic acid.
  • Fisher Scientific. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid, TRC.

Sources

Technical Support Center: Optimization of Reaction Conditions for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this target molecule is typically approached in two key stages:

  • Stage 1: Bucherer-Bergs Reaction to form the 5,5-dimethylhydantoin core from acetone.

  • Stage 2: Selective N1-Alkylation to introduce the acetic acid moiety onto the hydantoin ring.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter at each stage.

Part 1: Synthesis of 5,5-Dimethylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins.[1] However, its efficiency is highly dependent on controlling several key parameters.

Troubleshooting & FAQs: Bucherer-Bergs Reaction

Question 1: My yield of 5,5-dimethylhydantoin is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in this reaction is a common issue that can almost always be traced back to reaction setup and reagent stoichiometry. Let's break down the critical factors.

  • Causality - The Problem of Volatility: The reaction utilizes ammonium carbonate, which thermally decomposes to provide the necessary ammonia (NH₃) and carbon dioxide (CO₂) in situ.[2] In an open or loosely sealed vessel, these gaseous reagents escape, shifting the equilibrium and leaving the reaction incomplete.

  • Solution 1: Use a Sealed Reaction Vessel. This is the single most impactful change you can make. Using a sealed pressure vessel or a steel bomb prevents the loss of volatile NH₃ and CO₂, ensuring they remain available to drive the reaction forward. This simple change can dramatically increase yields, sometimes from poor to excellent.[3]

  • Solution 2: Optimize Reagent Ratios. The stoichiometry is crucial for balancing the formation of the key aminonitrile intermediate. A molar ratio of 1 : 2 : 2 for Acetone : KCN : (NH₄)₂CO₃ is a well-established starting point to ensure all components are present in sufficient quantity.[4]

  • Solution 3: Re-evaluate Reaction Temperature. While 60-70°C is a standard recommendation, some substrates require more thermal energy.[1] For less reactive ketones, heating to 110°C in a closed vessel has been shown to improve yields significantly.[5] However, for a reactive ketone like acetone, begin with the lower range and only increase if conversion is low.

  • Solution 4: Ensure Homogeneity. Acetone has good solubility in the typical ethanol/water solvent system. However, if you adapt this reaction for less soluble ketones, poor solubility can hinder the reaction rate. In such cases, alternative solvents like propylene glycol can be beneficial.[3]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Reaction Vessel Open or reflux condenserSealed pressure vesselPrevents loss of volatile NH₃ and CO₂ from (NH₄)₂CO₃ decomposition.[3]
Temperature 60–70 °C70–90 °C (up to 110°C)Ensures complete decomposition of (NH₄)₂CO₃ and accelerates reaction rate.[5]
Molar Ratio Variable1 Acetone : 2 KCN : 2 (NH₄)₂CO₃Provides sufficient cyanide and in-situ reagents for high conversion.[4]
Solvent 50% aq. Ethanol50% aq. EthanolGenerally effective for acetone; ensures solubility of reagents.[6]

Question 2: My final product is impure, and I suspect side reactions. What are the common byproducts and how can I avoid them?

Answer: Side product formation often occurs during the reaction or, more commonly, during the workup phase.

  • Primary Culprit: Hydrolysis. The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure, leading to the formation of ureido acids.[3]

  • Preventative Measure: During the workup, when you acidify the reaction mixture to precipitate the hydantoin product, perform this step carefully and without delay. Add acid (e.g., HCl) slowly in an ice bath to control the exotherm, and once the product has precipitated, filter and wash it promptly. Avoid letting the product sit in a strongly acidic solution for extended periods.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This protocol is a self-validating system. Adherence to these steps, particularly the use of a sealed vessel, is critical for achieving high yields.

  • Reagent Preparation: In a suitable pressure vessel, combine acetone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) in a 1:2:2 molar ratio.

  • Solvent Addition: Add a sufficient volume of 50% aqueous ethanol to create a stirrable slurry.

  • Reaction: Seal the vessel securely. Place it in an oil bath preheated to 75-80°C. Stir the reaction mixture vigorously for 6-10 hours.

  • Workup: Cool the vessel to room temperature before carefully venting any residual pressure in a fume hood.

  • Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl with stirring until the pH is ~2-3. A white precipitate of 5,5-dimethylhydantoin will form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot water or ethanol/water to yield pure 5,5-dimethylhydantoin. Dry the product under vacuum.

Visualization: Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs Acetone Acetone Aminonitrile α-Aminonitrile Acetone->Aminonitrile + NH₃, + HCN NH3 NH₃ HCN HCN Carbonate (NH₄)₂CO₃ Carbonate->NH3 CO2 CO₂ Carbonate->CO2 CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Cyclization Intramolecular Cyclization CarbamicAcid->Cyclization Hydantoin 5,5-Dimethylhydantoin Cyclization->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction.

Part 2: Selective N1-Alkylation of 5,5-Dimethylhydantoin

This step is often the most challenging due to the presence of two reactive nitrogen atoms (N1 and N3) on the hydantoin ring. Achieving high regioselectivity is paramount.

Troubleshooting & FAQs: N1-Alkylation

Question 1: My alkylation is not regioselective. I'm getting a mixture of N1- and N3-alkylated products, with the N3-isomer often dominating. How do I force the reaction to the N1 position?

Answer: This is the most critical challenge in this synthesis, and the solution lies in understanding the subtle differences in acidity between the two N-H protons.

  • Causality - Acidity Dictates Reactivity: The N3 proton is part of an imide functional group, making it significantly more acidic than the N1 proton, which is part of an amide group. Therefore, when using common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), the N3 position is deprotonated preferentially, leading to N3-alkylation.[7]

  • The Authoritative Solution - Kinetic vs. Thermodynamic Control: To achieve N1-selectivity, you must use a reaction system that favors kinetic deprotonation at the more sterically accessible, less acidic N1 site. Research has definitively shown that using strong, bulky potassium bases in a non-polar, aprotic solvent is the key.[8]

    • Recommended Bases: Potassium tert-butoxide (tBuOK) or Potassium Hexamethyldisilazide (KHMDS).

    • Recommended Solvent: Tetrahydrofuran (THF).

  • Why this works: The bulky potassium cation coordinates with the carbonyl oxygens, and the bulky base has easier access to the N1 proton. In a non-polar solvent like THF, this kinetically favored N1-anion is more stable and reacts with the electrophile before it can equilibrate to the thermodynamically favored N3-anion. Using a polar aprotic solvent like DMF, in contrast, will favor the N3-product.[7]

ParameterN3-Alkylation (Undesired)N1-Alkylation (Desired)Rationale for Selectivity
Base NaH, K₂CO₃tBuOK, KHMDS Strong, bulky potassium bases kinetically deprotonate the N1 position.[8]
Solvent DMF, AcetonitrileTHF Aprotic, non-polar solvent stabilizes the kinetically formed N1-anion.[7]
Temperature 25–80 °C0 °C to Room TempLower temperatures can further enhance kinetic control.

Question 2: My reaction is sluggish, or the yield is poor even after achieving N1-selectivity. What else can I optimize?

Answer: Assuming you have addressed the selectivity issue, poor conversion points to other reaction parameters.

  • Choice of Alkylating Agent: Direct alkylation with 2-chloroacetic acid can be problematic as the acidic proton can interfere with the base. A more reliable method is to use an ester, such as ethyl or tert-butyl bromoacetate , followed by a separate hydrolysis step. This protects the carboxylic acid functionality during the alkylation.

  • Base Equivalents: Ensure you are using at least one full equivalent of the potassium base to achieve complete deprotonation of the hydantoin. Sometimes, a slight excess (1.1-1.2 eq) can be beneficial.

  • Anhydrous Conditions: Potassium bases are extremely sensitive to moisture. Ensure your THF is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base.

Experimental Protocol: Selective N1-Alkylation and Hydrolysis

This protocol is designed for high N1-selectivity. Strict adherence to anhydrous conditions is essential for success.

Step A: N1-Alkylation

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add 5,5-dimethylhydantoin (1.0 eq).

  • Solvent Addition: Add anhydrous THF via cannula. Cool the resulting slurry to 0°C in an ice bath.

  • Deprotonation: Slowly add potassium tert-butoxide (tBuOK) (1.1 eq) portion-wise. Stir the mixture at 0°C for 30-45 minutes.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N1-alkylated ester.

Step B: Saponification (Hydrolysis)

  • Setup: Dissolve the crude ester from Step A in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature until TLC analysis shows complete consumption of the ester.

  • Workup: Acidify the mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final product, this compound, by recrystallization or column chromatography.

Visualization: N1 vs. N3 Alkylation Pathway

Alkylation_Selectivity cluster_0 Reaction Conditions Base_NaH Base: NaH Solvent: DMF N3_Anion N3-Anion (Thermodynamic) Base_NaH->N3_Anion Favors Thermodynamic Product Base_tBuOK Base: tBuOK Solvent: THF N1_Anion N1-Anion (Kinetic) Base_tBuOK->N1_Anion Favors Kinetic Product Hydantoin 5,5-Dimethylhydantoin Hydantoin->N1_Anion Less Acidic Proton Hydantoin->N3_Anion More Acidic Proton N1_Product N1-Alkylated Product (Desired) N3_Product N3-Alkylated Product (Undesired) N1_Anion->N1_Product + R-X N3_Anion->N3_Product + R-X

Caption: Control of regioselectivity in hydantoin alkylation.

References

  • Benchchem. (n.d.). Troubleshooting guide for Bucherer-Bergs hydantoin synthesis.
  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Li, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14036-14044. Available at: [Link]

  • Various Authors. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF on ResearchGate. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. A comprehensive review on the synthesis of hydantoins.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Le Vaillant, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 53-58. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Chin, E. Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-26. Available at: [Link]

  • Li, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14036-14044. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Sandtorv, A. H. (n.d.). Chapter 4: N-Arylation of Hydantoins. University of Oslo DUO Research Archive.
  • Sim, T. B., & Kim, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. Available at: [Link]

  • ResearchGate. (n.d.). Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10.
  • Gonzalez, A. M., et al. (2010). A simple and expedient method for the preparation of N-chlorohydantoins. Tetrahedron Letters, 51(48), 6332-6334. Available at: [Link]

  • LGC Standards. (n.d.). (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid.
  • Le Vaillant, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 53-58. Available at: [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid.
  • Nishiyama, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 381-385. Available at: [Link]

  • Nishiyama, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]

Sources

Side reactions and byproducts in the synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this two-step synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your final product.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Bucherer-Bergs Reaction - Formation of 5,5-dimethylhydantoin from acetone, potassium cyanide, and ammonium carbonate.

  • Step 2: N-Alkylation - Alkylation of 5,5-dimethylhydantoin with an acetic acid derivative (e.g., ethyl chloroacetate) to yield the final product.

Each of these steps presents unique challenges that can lead to the formation of impurities and byproducts, impacting yield and purity. This guide will address these issues in a comprehensive question-and-answer format.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 5,5-dimethylhydantoin Incomplete reaction, leaving starting materials or intermediates (acetone cyanohydrin, aminonitrile) in the mixture.[1][2]- Ensure all reagents are of high purity and used in the correct stoichiometry. - Monitor the reaction temperature closely; the reaction is often heated to 60-70°C.[2] - Increase reaction time to ensure complete conversion.
Polymerization of reactants or intermediates.- Avoid excessively high temperatures. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Step 1: Product is colored (yellow to red) Formation of colored byproducts from impurities in the starting materials or side reactions.- Use purified acetone cyanohydrin. Aged cyanohydrin can develop color. - Recrystallize the crude 5,5-dimethylhydantoin from hot water. The use of activated charcoal during recrystallization can help remove colored impurities.
Step 2: Low yield of the desired N1-alkylated product Formation of the N3-alkylated isomer as the major byproduct.[3]- The choice of base and solvent is critical for regioselectivity. Stronger bases like potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like THF can favor N1-alkylation.[3]
Hydrolysis of the alkylating agent (e.g., ethyl chloroacetate) under basic conditions.- Use an anhydrous solvent to minimize water content. - Add the base portion-wise to control the reaction conditions.
Formation of a di-alkylated byproduct.- Use a stoichiometric amount of the alkylating agent. An excess can lead to di-alkylation. - Monitor the reaction progress by TLC or LC-MS to avoid over-alkylation.
Final Product: Difficulty in purification Presence of the N3-isomer which may have similar solubility to the desired N1-product.- Fractional crystallization may be effective if there is a sufficient difference in solubility. - Column chromatography on silica gel can be used to separate the isomers. The choice of eluent system will need to be optimized.
Presence of unreacted 5,5-dimethylhydantoin.- An aqueous wash with a mild base can help remove the unreacted starting material.

Frequently Asked Questions (FAQs)

Step 1: Bucherer-Bergs Reaction

Q1: What is the mechanism of the Bucherer-Bergs reaction, and what are the key intermediates I should be aware of?

The Bucherer-Bergs reaction is a multi-component reaction that proceeds through several key intermediates.[2] Understanding these can help in troubleshooting. The generally accepted mechanism is as follows:

  • Formation of acetone cyanohydrin from acetone and cyanide.

  • Reaction of acetone cyanohydrin with ammonia (from ammonium carbonate) to form an aminonitrile.

  • Nucleophilic attack of the aminonitrile on carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate.

  • Intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement to the final, more stable 5,5-dimethylhydantoin.[2]

Incomplete conversion can lead to the presence of acetone cyanohydrin and the aminonitrile as impurities in your crude product.

Q2: My 5,5-dimethylhydantoin product is a pale yellow color. How can I get a pure white product?

A pale yellow coloration is a common issue and is often due to impurities in the starting materials or minor side reactions. The most effective method for purification is recrystallization. Dissolving the crude product in a minimal amount of hot water, treating with activated charcoal to adsorb colored impurities, and then allowing it to cool slowly will typically yield a white crystalline product.

Step 2: N-Alkylation

Q3: I've performed the N-alkylation, but my NMR spectrum shows a mixture of two products. What is the likely impurity?

The most common byproduct in the N-alkylation of 5,5-dimethylhydantoin is the N3-alkylated isomer, (3-carboxymethyl-5,5-dimethylhydantoin). The hydantoin ring has two nitrogen atoms that can be alkylated, N1 and N3. The N3 proton is generally more acidic, making it more susceptible to deprotonation and subsequent alkylation under certain basic conditions.[3][4]

Q4: How can I control the regioselectivity to favor the desired N1-alkylation?

Controlling the N1 versus N3 selectivity is a key challenge. Here are some strategies that have been shown to be effective:

  • Choice of Base and Solvent: The use of strong, non-nucleophilic bases in aprotic solvents can significantly favor N1-alkylation. For instance, using potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) has been reported to give good yields of the N1-methylated product of phenytoin, a similar hydantoin.[3] This is because these strong bases can deprotonate the less acidic N1 position, and the reaction can be driven to the thermodynamic product.

  • Protecting Groups: While more synthetically demanding, a strategy involving protection of the N3 position, alkylation at N1, and subsequent deprotection can provide unambiguous synthesis of the desired isomer.

Q5: How can I analytically distinguish between the desired N1- and the undesired N3-alkylated isomers?

NMR spectroscopy is a powerful tool for this. The chemical shifts of the protons on the carboxymethyl group and the methyl groups on the hydantoin ring will be different for the two isomers.

  • ¹H NMR: The methylene protons of the acetic acid group will have a distinct chemical shift depending on whether they are attached to N1 or N3. In the N1-isomer, these protons are adjacent to a carbonyl group and the N-C(CH₃)₂ moiety, while in the N3-isomer, they are between two carbonyl groups. This different electronic environment will result in different chemical shifts.

  • ¹³C NMR: Similarly, the chemical shifts of the carbonyl carbons and the carbons of the dimethyl group will differ between the two isomers.

For definitive structural elucidation, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between the methylene protons of the acetic acid group and the carbons of the hydantoin ring.

Experimental Workflow & Diagrams

Synthesis Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway and the key side reactions that can occur.

Synthesis_Pathway cluster_step1 Step 1: Bucherer-Bergs Reaction cluster_step2 Step 2: N-Alkylation Acetone Acetone 5_5_DMH 5,5-Dimethylhydantoin Acetone->5_5_DMH KCN, (NH4)2CO3 Heat Polymerization Polymeric Byproducts Acetone->Polymerization Side Reaction KCN KCN KCN->5_5_DMH Ammonium_Carbonate Ammonium_Carbonate Ammonium_Carbonate->5_5_DMH Intermediates Acetone Cyanohydrin, Aminonitrile 5_5_DMH->Intermediates Incomplete Reaction 5_5_DMH_start 5,5-Dimethylhydantoin Final_Product This compound 5_5_DMH_start->Final_Product Base, Solvent N3_Isomer N3-Alkylated Isomer 5_5_DMH_start->N3_Isomer Side Reaction Alkylating_Agent Ethyl Chloroacetate Alkylating_Agent->Final_Product Alkylating_Agent->N3_Isomer Hydrolysis_Product Glycolic Acid Ethyl Ester Alkylating_Agent->Hydrolysis_Product Hydrolysis Base Base Base->Final_Product Base->N3_Isomer Di_Alkylated Di-alkylated Byproduct Final_Product->Di_Alkylated Excess Alkylating Agent

Caption: Synthetic pathway and potential side reactions.

References

  • Takahashi, H., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(5), 489-493. Available at: [Link]

  • Olson, E. S., Worman, J. J., & Diehl, J. W. (1984). Formation of hydantoins in gasifier condensate water. [5,5-dimethyl hydantoin synthesis by reaction of acetone cyanohydrin with excess ammonium carbonate]. United States. Available at: [Link]

  • Wikipedia. Acetone cyanohydrin. Available at: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Organic Syntheses. Acetone cyanohydrin. Available at: [Link]

  • ResearchGate. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Available at: [Link]

  • Organic Letters. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Available at: [Link]

  • Sinfoo Biotech. This compound. Available at: [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • ResearchGate. Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. Available at: [Link]

  • ResearchGate. 15N and 13C{14N} NMR investigation of the major nitrogen-containing segment in an aquatic fulvic acid: Evidence for a hydantoin derivative. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Analytical Biochemistry. High-performance Liquid Chromatographic Determination of N1-alkylnicotinamide in Urine. Available at: [Link]

Sources

Technical Support Guide: Overcoming Solubility Challenges with (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of why this compound behaves the way it does and how to rationally design a strategy to overcome these challenges.

Section 1: Frequently Asked Questions & Initial Analysis

This section addresses the most common initial questions regarding the compound's properties and the root cause of its solubility challenges.

Q1: What is this compound, and why is it difficult to dissolve?

This compound is a heterocyclic organic compound featuring a hydantoin core structure.[1][2] Hydantoins are a well-known class of molecules in medicinal chemistry.[3] The molecule's structure contains two key features that dictate its solubility:

  • The Hydantoin Ring: This is a rigid, polar structure with two amide groups and two carbonyl groups. These functional groups can participate in hydrogen bonding.

  • The Carboxylic Acid Moiety: The -acetic acid tail provides an ionizable proton. This makes the compound's overall solubility highly dependent on the pH of the solvent.[4]

The poor aqueous solubility is likely not due to high lipophilicity (it has a predicted XLogP3 of -0.7, suggesting it is relatively hydrophilic), but rather to strong intermolecular forces in its solid, crystalline state.[5] Significant energy is required to break down this crystal lattice and allow solvent molecules to surround (solvate) the individual compound molecules.

Q2: What are the key physicochemical properties I should be aware of before starting my experiments?

Understanding the fundamental properties of the compound is the first step in designing a successful dissolution protocol. Below is a summary of essential data.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₇H₁₀N₂O₄[5][6]Provides the elemental composition.
Molecular Weight 186.17 g/mol [5][7]Essential for calculating molar concentrations.
Appearance White to Off-White Solid[8]Confirms physical state at room temperature.
Melting Point 169.5 - 170 °C[8]A high melting point often correlates with strong crystal lattice energy, contributing to poor solubility.
Predicted pKa 3.75 ± 0.10[8]Crucial Parameter. This is the pH at which the carboxylic acid is 50% ionized. To significantly increase solubility, the pH of the aqueous solution must be raised above this value.
Predicted XLogP3 -0.7[5]Indicates the compound is more hydrophilic than lipophilic. Poor solubility is therefore not due to "oiliness".
Solubility Profile Slightly soluble in DMSO and Methanol[8]Provides starting points for selecting organic co-solvents.
Q3: What are the simplest first steps to try and dissolve the compound for a quick preliminary experiment?

For initial range-finding or non-critical screening, start with the most straightforward methods before moving to more complex formulations.

  • Test Common Organic Solvents: Attempt to dissolve a small, known amount of the compound in Dimethyl Sulfoxide (DMSO) or ethanol.[9] These are common stock solvents for in vitro assays.

  • Attempt Basic pH Adjustment: Prepare a dilute aqueous solution (e.g., 0.1 M Sodium Hydroxide) and add the compound. The basic pH will deprotonate the carboxylic acid, which should dramatically increase solubility.

  • Apply Physical Energy: Once the compound is in the chosen solvent, gentle warming (to 37°C) and sonication or vortexing can help accelerate the dissolution process by providing the energy needed to break up the solid particles.[9]

Section 2: Systematic Troubleshooting Workflow

If the simple steps above are insufficient for your experimental needs (e.g., you need a higher concentration or are working with a sensitive cell-based assay), a more systematic approach is required. The following workflow provides a decision-making framework.

G start_node start_node process_node process_node decision_node decision_node success_node success_node fail_node fail_node protocol_node protocol_node start Start: Compound is Insoluble in Aqueous Buffer at Target Conc. ph_adjust Is pH adjustment permissible in my assay? start->ph_adjust protocol_ph Protocol 1: pH-Mediated Dissolution ph_adjust->protocol_ph Yes cosolvent Use Organic Co-solvent ph_adjust->cosolvent No success Success: Compound Solubilized protocol_ph->success protocol_cosolvent Protocol 2: Co-solvent Dissolution cosolvent->protocol_cosolvent advanced Consider Advanced Methods: - Solid Dispersions - Micronization - Complexation cosolvent->advanced If higher conc. is needed precipitation Does compound precipitate when added to final buffer? protocol_cosolvent->precipitation surfactant Add Surfactant (e.g., Tween 80) to final buffer precipitation->surfactant Yes precipitation->success No protocol_surfactant Protocol 3: Formulation with Surfactants surfactant->protocol_surfactant protocol_surfactant->success fail Re-evaluate Experiment (Lower concentration?) advanced->fail

Caption: Decision workflow for solubilizing the compound.

Section 3: Detailed Dissolution Protocols & Methodologies

This section provides step-by-step protocols for the key strategies outlined in the workflow.

Q4: How can I use pH modification to dissolve the compound in aqueous buffers?

This is the most effective method for this specific compound, provided your experiment can tolerate a buffered solution. The strategy is to create a concentrated stock solution at a high pH and then dilute it into your final, buffered experimental medium.

Causality: The compound has a carboxylic acid with a pKa of ~3.75.[8] According to the Henderson-Hasselbalch equation, at a pH two units above the pKa (i.e., pH 5.75), the compound will be >99% in its deprotonated (ionized) carboxylate form. This ionic form is significantly more soluble in water than the neutral form.

Protocol 1: pH-Mediated Dissolution

  • Prepare a Basic Solution: Start with a dilute basic solution, such as 0.1 M NaOH or 100 mM HEPES, pH 8.0.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Slowly add the powdered compound to your basic solution while vortexing or stirring. The compound should dissolve readily as it is neutralized.

  • pH Adjustment (Optional but Recommended): If you need to bring the pH of your stock solution closer to physiological pH, you can carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated meter. Do not let the pH drop below 6.0 , as precipitation may occur.

  • Sterilization: If required for cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with your solution (e.g., PES).

  • Final Dilution: Add the required volume of this concentrated stock solution to your final experimental buffer (e.g., cell culture medium). The buffering capacity of the final medium should maintain the pH and keep the compound in solution.

Q5: Which organic co-solvents are most effective, and what are the best practices for using them?

Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the overall solvent system.[10][11] This is a viable strategy if pH modification is not possible.

Causality: Co-solvents like DMSO work by disrupting the hydrogen-bonding network of water. This creates "pockets" that are more accommodating to the solute molecule, effectively lowering the energy barrier for solvation.

Co-SolventTypical Starting Conc.ProsCons & Considerations
DMSO 100% (for stock)Excellent solubilizing power for many compounds.Can be toxic to cells, typically kept <0.5% v/v in final assays. Can interfere with some enzymatic reactions.
Ethanol 100% (for stock)Less toxic than DMSO. Volatile.May not be as effective as DMSO. Can have biological effects.
PEG 300/400 40-60% in waterGenerally well-tolerated in vivo.[10]Creates a viscous solution. May not be suitable for all in vitro applications.

Protocol 2: Co-solvent Dissolution

  • Select a Co-solvent: Based on your experimental constraints, choose a primary co-solvent (DMSO is the most common starting point).[9]

  • Weigh Compound: Accurately weigh the compound into a sterile glass vial.

  • Add Co-solvent: Add the minimum volume of co-solvent required to achieve your desired stock concentration (e.g., to make a 10 mM stock).

  • Promote Dissolution: Vortex the vial vigorously. If needed, use a water bath sonicator for 5-10 minutes to aid dissolution.[9] Gentle warming (37°C) may also be applied.

  • Observe Clarity: Ensure the solution is completely clear and free of any visible particles before use.

  • Storage: Store stock solutions appropriately (typically at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

Q6: My compound precipitates when I add my organic stock solution to my aqueous assay buffer. How can I prevent this?

This common problem, known as "crashing out," occurs when the compound rapidly leaves the organic-rich stock solution and enters the aqueous-dominant final buffer, where its solubility is much lower.

Causality: The abrupt change in solvent polarity causes the compound to self-associate and precipitate before it can be properly solvated by the aqueous medium.

Protocol 3: Preventing Precipitation with Surfactants

  • Limit Final Co-solvent Concentration: The most critical factor is to keep the final concentration of your organic co-solvent as low as possible, ideally below 1% and certainly no more than 5% (assay dependent).[12]

  • Use a Surfactant: Surfactants like Tween® 80 or Pluronic® F-68 can help stabilize the compound and prevent precipitation.[10][11] They form micelles that can encapsulate the poorly soluble drug.

  • Modified Dilution Procedure: a. Prepare your final aqueous buffer. b. Add a small amount of surfactant to the final buffer first. A good starting point is 0.01-0.1% Tween® 80.[12] Mix well. c. While vortexing the final buffer, add your concentrated organic stock solution slowly and dropwise. This gradual addition allows for better mixing and stabilization. d. The final solution should remain clear. If turbidity appears, the concentration limit has been exceeded for that formulation.

G cluster_wrong Incorrect Method (High Risk of Precipitation) cluster_correct Correct Method (Minimizes Precipitation) stock_node stock_node buffer_node buffer_node process_node process_node result_node result_node good_result_node good_result_node stock1 High Conc. Stock in DMSO add1 Pipette buffer ONTO stock result1 Precipitation! stock1->result1 Fast addition of buffer buffer1 Aqueous Assay Buffer stock2 High Conc. Stock in DMSO result2 Clear Solution stock2->result2 Slow, dropwise addition buffer2 Aqueous Assay Buffer + 0.1% Tween 80 add2 Add stock dropwise INTO buffer with vortexing buffer2->result2 Vortexing

Caption: Comparison of correct and incorrect dilution methods.

Q7: What advanced techniques can be considered if standard methods fail?

If you require very high concentrations for applications like formulation development or in vivo studies, and the above methods are insufficient, more advanced formulation strategies may be necessary. These typically involve altering the solid state of the compound.

  • Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer carrier (e.g., PVP, HPMC).[13] This creates an amorphous solid which dissolves much more rapidly than the crystalline form.[4]

  • Micronization/Nanonization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the rate of dissolution according to the Noyes-Whitney equation.[4][11]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the poorly soluble compound sits within the hydrophobic core of the cyclodextrin molecule, while the hydrophilic exterior of the complex allows it to dissolve in water.[13]

Section 4: Safety & Handling
Q8: What are the safety precautions for handling this compound?

According to the Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate care.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8]

  • Precautions:

    • Always handle in a well-ventilated area or chemical fume hood.[14][15]

    • Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]

    • Avoid creating dust.

    • Wash hands thoroughly after handling.[14]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14]

References
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • UNT Digital Library. (n.d.).
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • R Discovery. (1991).
  • PubMed Central. (n.d.).
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • MDPI. (2019).
  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Fisher Scientific. (2015).
  • Sinfoo Biotech. (n.d.). This compound.
  • Echemi. (n.d.). (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid.
  • ChemicalBook. (n.d.). (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)
  • Wikipedia. (n.d.). Hydantoin.
  • Bentham Science Publisher. (n.d.).
  • LGC Standards. (n.d.). (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid.

Sources

Common pitfalls in the handling and storage of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid (CAS: 177941-95-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common pitfalls associated with the handling and storage of this compound. By understanding its chemical properties and potential instabilities, you can ensure the integrity of your experiments and obtain reliable results.

I. Compound Overview and Key Properties

This compound is a heterocyclic compound featuring a hydantoin ring structure, which is prevalent in various biologically active molecules. Its stability and reactivity are largely dictated by the imidazolidine-2,4-dione core and the N-substituted acetic acid moiety.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[1]
Molecular Weight 186.17 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 169.5-170 °C[2]
pKa (Predicted) 3.75 ± 0.10[2]

II. Frequently Asked Questions (FAQs)

Q1: My compound is showing signs of degradation. What are the most likely causes?

A1: The primary cause of degradation for this compound is hydrolysis of the hydantoin ring. This is particularly accelerated under alkaline (high pH) conditions. The presence of the acetic acid group can create a local acidic microenvironment, but in buffered solutions, the external pH will be the dominant factor. Elevated temperatures can also promote thermal degradation.

Q2: What is the recommended way to store this compound?

A2: For long-term storage, keep the compound as a solid in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is a suitable option. Avoid storing it in humid environments, as moisture can facilitate hydrolysis. For short-term storage of solutions, refer to the specific solvent and pH recommendations in the troubleshooting guide below.

Q3: Is this compound sensitive to light?

Q4: What solvents should I use to dissolve this compound?

A4: The compound is reported to be slightly soluble in DMSO and methanol.[2] For other common laboratory solvents, a solubility test is recommended. Due to its acidic nature, solubility may be enhanced in slightly basic aqueous solutions, but this will also increase the risk of hydrolysis.

III. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or unexpected experimental results.

This is often the first sign of compound degradation. The root cause is likely the hydrolysis of the imidazolidine-2,4-dione ring, which alters the chemical structure of the molecule.

Troubleshooting Workflow:

A Inconsistent Results B Check pH of Solution A->B C Is pH > 7? B->C D High Risk of Hydrolysis. Prepare fresh solutions in neutral or slightly acidic (pH 4-6) buffer. C->D Yes G pH is likely stable. Consider other experimental variables. C->G No E Check for other factors. (Temperature, Light) D->E F Store solutions at low temp (2-8°C) and protect from light. E->F A This compound B Hydantoic Acid Derivative (Ring-Opened Intermediate) A->B Hydrolysis (OH⁻, H₂O, Heat) C Further Degradation Products B->C Further Hydrolysis

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a critical component in various stages of drug development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is designed to provide you with the requisite knowledge to select and validate analytical methods that are not only compliant with global regulatory standards but are also scientifically sound and fit for purpose.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3][4][5][6][7][8] This guide will delve into the validation of several key analytical techniques, providing a comparative analysis to aid in your selection process.

The Foundation of Method Validation: Regulatory Landscape

The principles of analytical method validation are globally harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The core guideline, ICH Q2(R2) "Validation of Analytical Procedures," provides a comprehensive framework for validating analytical methods.[3][4][5][8] This guideline, along with the complementary ICH Q14 "Analytical Procedure Development," emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[4][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines, making them the gold standard for regulatory submissions.[3][5][7][9][10][11][12]

The key validation parameters that will be discussed in the context of analyzing this compound are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][13][14][15][16][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][14][16][17][18][19]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][14][15][16][17][19]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][13][14][15][16][19]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][13][16][17][18][19]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][13][14][15][16][19]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound, a hydantoin derivative, depends on the intended purpose of the analysis, such as quantification, impurity profiling, or stability testing.[20] Given its structure as an organic acid, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[21][22][23][24] However, other techniques such as Gas Chromatography (GC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) also have their applications.

Table 1: Comparison of Analytical Techniques for the Analysis of this compound
Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.High resolution and sensitivity, versatile for a wide range of compounds, well-established and robust.[22][25]Requires soluble and non-volatile analytes, potential for matrix interference.Assay, impurity quantification, stability testing.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Separation of volatile compounds in the gas phase.Excellent for volatile impurities (e.g., residual solvents), high sensitivity with MS detection.[25]Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.[26]Analysis of volatile organic impurities.
UV-Visible (UV-Vis) Spectrophotometry Measurement of the absorption of UV or visible light by the analyte.[27][28][29]Simple, rapid, and cost-effective for quantitative analysis of the pure substance.[30]Low specificity in the presence of interfering substances, not suitable for complex mixtures.In-process control, preliminary quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[31]High sensitivity and specificity, provides structural information for impurity identification.[32][33][34]Higher cost and complexity compared to HPLC-UV.Impurity profiling, metabolite identification, trace analysis.

In-Depth Validation Protocols and Experimental Design

The following sections provide detailed, step-by-step methodologies for validating an HPLC-UV method for the quantification and impurity profiling of this compound. These protocols are based on ICH guidelines and represent best practices in the pharmaceutical industry.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution (ICH Q2(R2)) cluster_3 Reporting Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Robustness Robustness Range->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of an HPLC method.

Specificity: Ensuring a Discerning Eye

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.[2][13][14][15][16][17] For this compound, this involves demonstrating that the analytical signal is not affected by impurities, degradation products, or excipients.

Experimental Protocol for Specificity:

  • Forced Degradation Studies: Subject the drug substance to stress conditions to intentionally generate degradation products.[35][36][37][38][39] The ICH Q1A(R2) guideline recommends the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[38]

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of any degradation products. The purity angle should be less than the purity threshold.

  • Resolution: The resolution between the main peak and the closest eluting peak should be greater than 2.0.

Linearity: Establishing a Proportional Relationship

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13][14][16][17][18][19]

Experimental Protocol for Linearity:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound reference standard at different concentrations. For an assay method, the range is typically 80% to 120% of the nominal concentration.[2][19] For impurity analysis, the range should cover from the reporting threshold to 120% of the specification limit.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy: Hitting the Bullseye

Accuracy is the measure of how close the experimental value is to the true value.[13][14][15][16][17][19]

Experimental Protocol for Accuracy:

  • Preparation of Spiked Samples: Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Analysis: Analyze the spiked samples using the developed HPLC method.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision: Consistency is Key

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][13][14][15][16][19] It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The acceptance criterion is typically an RSD of ≤ 2.0%.[13]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The overall RSD should meet the predefined acceptance criteria.

Logical Relationship of Precision Levels

Precision Levels Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: The hierarchical relationship of different levels of precision.

Robustness: Weathering the Small Storms

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13][14][15][16][19]

Experimental Protocol for Robustness:

  • Identify Critical Parameters: Identify critical chromatographic parameters that could potentially affect the results, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary Parameters: Systematically vary these parameters one at a time.

  • Analyze and Compare: Analyze a standard solution under each varied condition and compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal conditions. The system suitability parameters should remain within the acceptance criteria.

Data Presentation: A Clear Picture of Performance

Summarizing the validation data in a clear and concise manner is crucial for demonstrating the suitability of the method.

Table 2: Hypothetical Validation Summary for an HPLC-UV Assay of this compound
Validation Parameter Acceptance Criteria Observed Results Conclusion
Specificity No interference at the retention time of the analyte. Peak purity angle < threshold. Resolution > 2.No interference observed. Peak purity passed. Resolution = 3.5.Method is specific.
Linearity Correlation coefficient (r) ≥ 0.999r = 0.9998Method is linear.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Method is accurate.
Precision (RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%Method is precise.
Range 80% - 120% of nominal concentration80% - 120%Method is suitable for the intended range.
Robustness System suitability parameters meet criteria under varied conditions.All system suitability parameters passed.Method is robust.

Conclusion: A Foundation of Trustworthy Data

The validation of analytical methods for this compound is a critical exercise that underpins the quality and reliability of data throughout the drug development lifecycle. This guide has provided a comparative overview of suitable analytical techniques and detailed protocols for the validation of a robust HPLC-UV method, grounded in the principles of scientific integrity and regulatory compliance. By following these guidelines, researchers and scientists can ensure that their analytical methods are fit for purpose, generating data that is both accurate and defensible.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Forced Degradation Testing. SGS Denmark. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Analytical Method Validation Parameters: An Updated Review. [Link]

  • A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Analytical method validation: A brief review. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline. [Link]

  • HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Related Substances-Method Validation-PPT_slide. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. [Link]

  • UV-Vis spectroscopy. [Link]

  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. iajps. [Link]

  • UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Evaluating Hydantoin Scaffolds Against Established Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure molecules, essential for advancements in pharmaceuticals and materials science, the synthetic chemist's toolbox is replete with elegant strategies. Among the most reliable and time-tested of these is the use of chiral auxiliaries. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a single desired stereoisomer. This guide offers an in-depth comparison of the structural and mechanistic features of a potential hydantoin-based chiral auxiliary, exemplified by the (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid framework, with industry-standard auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.

The Principle of Auxiliary-Mediated Asymmetric Synthesis

The successful application of a chiral auxiliary hinges on a three-stage process: covalent attachment to the substrate, a highly diastereoselective bond formation, and finally, clean removal of the auxiliary to reveal the enantioenriched product, ideally with the auxiliary being recovered for reuse.[1] The efficacy of this process is judged on several key metrics: the level of stereocontrol (diastereoselectivity), the efficiency of the reactions (yield), and the ease of auxiliary attachment and cleavage.

The general workflow of employing a chiral auxiliary is depicted below. This process ensures that the transient diastereomeric intermediate dictates the final stereochemical outcome of the product.

G sub Prochiral Substrate adduct Covalent Adduct (Substrate-Xc) sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct diastereomer Diastereomeric Intermediate adduct->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantioenriched Product diastereomer->product Cleavage recovered_aux Recovered Auxiliary (Xc) diastereomer->recovered_aux

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Established Chiral Auxiliaries: The Gold Standard

Decades of research have solidified the prominence of several classes of chiral auxiliaries, each offering distinct advantages in specific applications.

Evans' Oxazolidinones

Developed by David A. Evans and his group, chiral oxazolidinones are among the most powerful and versatile tools in asymmetric synthesis.[2] Derived from readily available chiral amino alcohols, they provide excellent stereocontrol in a multitude of C-C bond-forming reactions, including alkylations and aldol additions.[3][4]

The predictable stereochemical outcome arises from the formation of a chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate from electrophilic attack. This steric hindrance directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity.[4]

G cluster_evans Evans' Oxazolidinone Auxiliary img_evans caption The bulky substituent (R) at C4 sterically hinders the top face of the chelated Z-enolate, directing electrophilic attack to the bottom face.

Figure 2: Stereochemical model for Evans' oxazolidinone auxiliaries.

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] The rigid, bicyclic structure of the camphorsultam provides a well-defined chiral environment. The sulfonamide nitrogen allows for the attachment of an acyl group, and subsequent enolization. Similar to Evans' auxiliaries, chelation with a Lewis acid, often a titanium or boron species, locks the conformation of the N-acyl sultam. The camphor skeleton then provides exceptional facial discrimination, leading to high levels of diastereoselectivity in reactions such as Diels-Alder cycloadditions, Michael additions, and alkylations.[1]

The Hydantoin Scaffold: A Potential New Frontier?

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals.[5][6] While the asymmetric synthesis of chiral hydantoins is a well-explored field, their application as chiral auxiliaries is less common but holds significant potential.[7][8][9]

Structural Analysis of this compound

The specified compound, this compound, possesses a hydantoin core. However, in its current form, it is achiral . The C5 position, often the source of chirality in other hydantoin applications, bears two identical methyl groups, rendering it a prochiral center, not a stereocenter.

G cluster_hydantoin Achiral Hydantoin Scaffold img_hydantoin caption This compound. Note the achiral C5 position with gem-dimethyl groups.

Figure 3: Structure of the target hydantoin derivative.

For this scaffold to function as a chiral auxiliary, chirality must be introduced. A hypothetical modification could involve replacing one of the C5-methyl groups with a different, sterically demanding group (e.g., a phenyl or isopropyl group), thus creating a chiral center at C5. This would transform the achiral scaffold into a potential chiral directing group.

Conceptual Comparison: A Hypothetical Chiral Hydantoin Auxiliary

Let us consider a hypothetical chiral auxiliary derived from our target molecule, for instance, (4-Methyl-4-phenyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. How might its features compare to the established auxiliaries?

FeatureEvans' OxazolidinonesOppolzer's SultamsHypothetical Chiral Hydantoin
Source of Chirality Amino alcohols (e.g., valinol, phenylalaninol)Camphor (terpene)α,α-Disubstituted amino acids
Structural Rigidity High, due to chelationVery high, bicyclic systemHigh, planar ring system
Mode of Action Steric shielding from C4 substituent in a chelated enolateSteric shielding from the camphor skeleton in a chelated enolatePotentially similar steric shielding from the C5-substituent
Attachment N-acylationN-acylationN-alkylation with the acetic acid moiety to form an imide-like structure
Cleavage Hydrolysis (LiOH/H₂O₂), reduction (LiAlH₄), transesterificationHydrolysis, reductionLikely hydrolysis or other nucleophilic cleavage
Potential Advantages Well-established, predictable, high diastereoselectivityExcellent for cycloadditions, highly crystalline derivativesRigid planar structure, potential for diverse C5 substituents
Potential Challenges Racemization during harsh cleavage conditionsSynthesis of the auxiliary can be multi-stepEnantioselective synthesis of the C5-quaternary center can be challenging; potential for epimerization at C5 under basic conditions

The rigidity of the hydantoin ring is a promising feature. A well-designed substituent at the C5 position could provide the necessary steric bulk to effectively shield one face of an attached prochiral substrate, analogous to the function of the C4 substituent in Evans' auxiliaries.

Experimental Data from Established Auxiliaries

To provide a quantitative benchmark, the following table summarizes typical performance data for Evans' and Oppolzer's auxiliaries in key asymmetric reactions.

Auxiliary TypeReactionElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone Aldol ReactionIsobutyraldehyde>99:1 (syn:anti)89[10]
(S)-4-Isopropyl-2-oxazolidinone Aldol ReactionBenzaldehyde99:1 (syn:anti)85-95[10]
Oppolzer's Camphorsultam Diels-AlderCyclopentadiene (N-Acryloyl)98:2>99[10]
(S)-4-Benzyl-2-oxazolidinone AlkylationBenzyl bromide>99:190-95[3]

This data is representative and can vary with specific substrates and reaction conditions.

Proposed Experimental Workflow to Evaluate a Chiral Hydantoin Auxiliary

For researchers interested in exploring the potential of a chiral hydantoin, such as a C5-monosubstituted variant of this compound, a systematic evaluation would be required.

G A 1. Synthesis of Chiral Hydantoin (e.g., asymmetric synthesis of (4-methyl-4-phenyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid) B 2. Attachment to Substrate (e.g., N-acylation with propionyl chloride) A->B C 3. Diastereoselective Reaction (e.g., Aldol reaction with benzaldehyde) B->C D 4. Analysis of Diastereoselectivity (NMR, HPLC) C->D E 5. Auxiliary Cleavage (e.g., LiOH/H₂O₂) D->E If d.r. is high F 6. Product Analysis (Yield, enantiomeric excess via chiral HPLC) E->F

Figure 4: Proposed workflow for the evaluation of a novel chiral auxiliary.

Step-by-Step Protocol Outline:

  • Synthesis of the Chiral Auxiliary: Develop a robust, enantioselective synthesis for the C5-substituted hydantoin. This could be achieved through methods like the Bucherer-Bergs reaction with a chiral amine or asymmetric Strecker synthesis followed by cyclization.

  • Acylation: Attach a prochiral acyl group to the N1 position. For example, react the hydantoin auxiliary with propionyl chloride in the presence of a base like triethylamine.

  • Enolate Formation and Aldol Reaction:

    • Dissolve the N-propionyl hydantoin in an appropriate solvent (e.g., THF) and cool to -78 °C.

    • Add a Lewis acid (e.g., TiCl₄ or Bu₂BOTf) followed by a hindered base (e.g., DIPEA) to form the enolate.

    • Add the electrophile (e.g., benzaldehyde) and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction and perform an aqueous workup.

  • Diastereoselectivity Analysis: Purify the product by column chromatography and determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage: Subject the aldol product to standard cleavage conditions (e.g., LiOH and H₂O₂ in THF/water) to hydrolyze the auxiliary and release the chiral β-hydroxy acid.

  • Final Product Analysis: Isolate the final product and determine its enantiomeric excess (e.e.) using chiral HPLC to confirm the efficacy of the asymmetric induction.

Conclusion

While this compound is itself an achiral molecule and therefore not a chiral auxiliary, the underlying hydantoin scaffold represents a promising, albeit underexplored, platform for the design of new chiral directing groups. Established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams remain the benchmark for reliability and high stereoselectivity due to their well-understood stereochemical models and vast documented applications.

The development of a novel, hydantoin-based auxiliary would require the introduction of a stereogenic center, likely at the C5 position. A conceptual comparison suggests that such a system could offer high rigidity, a key feature for effective stereocontrol. However, its practical utility would depend on the development of efficient synthetic routes to the chiral hydantoin itself and a thorough experimental validation of its performance in key asymmetric transformations. For researchers in drug development and process chemistry, the exploration of such novel scaffolds is a worthy endeavor, as it may lead to new tools with unique advantages in the synthesis of complex chiral molecules.

References

  • Meck, E., et al. (2025). Asymmetric synthesis of quaternary hydantoins via an aza-Heck cyclization. ACS Fall 2025. Available at: [Link]

  • Smith, J., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. Available at: [Link]

  • Meck, E. A., et al. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Meck, E. A., et al. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. ResearchGate. Available at: [Link]

  • Meck, E. A., et al. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Kim, S., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • Meck, E. A., et al. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. PMC - NIH. Available at: [Link]

  • Johnson, A., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. PMC - NIH. Available at: [Link]

  • Buckley, T. F., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, W., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Van Mileghem, S., et al. (2024). Chiral Quaternary Ammonium Salt‐Catalyzed Enantioselective Addition Reactions of Hydantoins. JKU ePUB. Available at: [Link]

  • Izquierdo, J., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry. Available at: [Link]

  • Wagner, E. C., & Wishnofsky, M. (1952). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • da Silva, F. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. Available at: [Link]

  • Heravi, M. M., et al. (2019). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Reagent and Its Purpose

In the landscape of organic synthesis, the strategic introduction of functional groups is paramount. Reagents like (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a hydantoin derivative, serve as specialized building blocks.[1][2][3][4] Structurally, this molecule is a protected form of a glycine derivative, where the hydantoin ring shields the nitrogen atom. Its primary utility lies in introducing a carboxymethyl (-CH2-COOH) moiety onto a target molecule, typically an amine. This guide provides a comparative analysis of more common, cost-effective, and versatile alternative reagents and methodologies for this fundamental transformation, with a focus on N-carboxymethylation and its relevance in broader contexts like peptide synthesis.

We will explore two principal synthetic strategies where alternatives to this specialized hydantoin reagent are not only viable but often superior: direct N-alkylation with haloacetates and reductive amination with glyoxylic acid. We will also touch upon the context of peptide synthesis, where standard protected amino acids represent the dominant and most efficient choice.

Part 1: The Core Transformation - N-Carboxymethylation

N-carboxymethylation is a critical reaction for modifying the properties of amines, enhancing their acidity, providing a chelation site, or preparing them for further conjugation. While this compound could theoretically be used for this purpose (via activation of its carboxylic acid and reaction with a primary/secondary amine), simpler and more direct methods are prevalent in the field.

Alternative Reagent Class 1: Haloacetic Acids and Their Esters

The most classic approach to N-carboxymethylation is direct alkylation using an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid, or their corresponding esters (e.g., ethyl bromoacetate).

Mechanism of Action: This is a standard SN2 (bimolecular nucleophilic substitution) reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. A base is required to neutralize the newly formed hydrohalic acid and to deprotonate the carboxylic acid (if the acid form is used) or the ammonium salt intermediate.

Causality in Experimental Design:

  • Choice of Halogen: Bromoacetates are generally more reactive than chloroacetates, allowing for milder reaction conditions, but are also more expensive and potent lachrymators. Chloroacetic acid is often used for modifying bulk materials like polysaccharides due to its lower cost.[5][6][7]

  • Base Selection: A non-nucleophilic base like sodium carbonate, potassium carbonate, or a tertiary amine (e.g., triethylamine, DIPEA) is crucial. It must be strong enough to facilitate the reaction but should not compete with the substrate amine as a nucleophile.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cations while leaving the amine nucleophile relatively free, accelerating the SN2 reaction.

Alternative Reagent Class 2: Glyoxylic Acid via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation. For N-carboxymethylation, the reaction involves glyoxylic acid and a suitable reducing agent.

Mechanism of Action: The process involves two key steps. First, the primary or secondary amine reacts with the aldehyde of glyoxylic acid to form a transient imine (or iminium ion). Second, this intermediate is immediately reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to yield the N-carboxymethylated amine.[6]

Causality in Experimental Design:

  • Reducing Agent: Sodium cyanoborohydride is effective at reducing imines in the presence of aldehydes, but it is highly toxic. Sodium triacetoxyborohydride is a safer, milder, and often more effective alternative for a wide range of substrates.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a critical balance: the pH must be low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic.

  • One-Pot Procedure: The key advantage is that all reagents can be combined in a single reaction vessel, simplifying the experimental workflow and often leading to cleaner reactions with higher yields.

Data Presentation: Comparison of N-Carboxymethylation Reagents
FeatureHaloacetic Acid / EstersGlyoxylic Acid (Reductive Amination)This compound
Reactivity High (potential for over-alkylation)Moderate and ControllableRequires pre-activation (e.g., DCC, EDC)
Selectivity Moderate (risk of O-alkylation on polyfunctional substrates)High for N-alkylationHigh for N-acylation
Reaction Conditions Basic (e.g., K2CO3), 25-80 °CWeakly acidic (pH 5-6), Room TempRequires coupling reagents and base
Key Reagents Bromo/Chloroacetic acid, baseGlyoxylic acid, NaBH3CN or NaBH(OAc)3Coupling reagent (e.g., HATU, PyBOP), base
By-products Inorganic saltsBorate salts, waterUrea or phosphonamide derivatives, salts
Safety Concerns Lachrymators, corrosiveToxic (NaBH3CN)Coupling reagents can be allergenic or explosive[8]
Cost LowLow to ModerateHigh (specialty reagent)
Primary Application Bulk chemical modification, simple aminesComplex/sensitive molecules, pharmaceuticalsNiche building block applications
Experimental Protocols

Protocol 1: N-Carboxymethylation of Benzylamine using Ethyl Bromoacetate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous acetonitrile.

  • Reagent Addition: Slowly add ethyl bromoacetate (1.84 g, 11 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50°C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Workup (Hydrolysis): After cooling to room temperature, add 20 mL of 2 M NaOH solution and stir vigorously for 2 hours to hydrolyze the ester.

  • Purification: Acidify the aqueous solution to pH 3 with 1 M HCl. The product, N-(carboxymethyl)benzylamine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: N-Carboxymethylation of Benzylamine using Glyoxylic Acid

  • Setup: To a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10 mmol) and glyoxylic acid monohydrate (1.01 g, 11 mmol) in 40 mL of methanol.

  • pH Adjustment: Stir the solution at room temperature for 30 minutes. The formation of the imine intermediate may cause the solution to become cloudy.

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes, controlling the gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the pH is ~2. Remove the methanol under reduced pressure.

  • Purification: Adjust the pH of the remaining aqueous solution to 4.5. The product will precipitate. Isolate the solid by filtration, wash with a small amount of cold water, and dry under vacuum.[6]

Visualization: N-Carboxymethylation Pathways

G cluster_0 Starting Materials cluster_1 Direct Alkylation Pathway cluster_2 Reductive Amination Pathway Amine R-NH₂ Reagent1 Br-CH₂-COOH + Base Amine->Reagent1 Reagent2 O=CH-COOH Amine->Reagent2 Product1 R-NH-CH₂-COOH Reagent1->Product1 SN2 Reaction Intermediate Imine Intermediate [R-N=CH-COOH] Reagent2->Intermediate Condensation Reducer [H] (e.g., NaBH₄) Product2 R-NH-CH₂-COOH Reducer->Product2 Reduction G AA Fmoc-Gly-COOH HATU HATU + DIPEA ActiveEster Activated Species (O-Acylisourea) HATU->ActiveEster Activation Peptide H₂N-Peptide-Resin CoupledPeptide Fmoc-Gly-NH-Peptide-Resin ActiveEster->CoupledPeptide Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct forms Peptide->CoupledPeptide Nucleophilic Attack

Caption: General mechanism for HATU-mediated peptide coupling.

Conclusion and Recommendations

For the practicing chemist, the principle of using the simplest, most efficient, and most cost-effective tool for a given transformation is paramount. While this compound is a valid chemical structure, its practical application is largely superseded by more mainstream reagents.

  • For N-Carboxymethylation:

    • Reductive amination with glyoxylic acid is the superior choice for complex and sensitive substrates, offering high selectivity and mild conditions.

    • Direct alkylation with bromoacetic or chloroacetic acid remains a robust and economical method for simpler amines and bulk modifications where potential side reactions are less of a concern.

  • For Peptide Synthesis:

    • The use of standard Fmoc-Gly-OH in conjunction with a modern coupling reagent like HATU is the undisputed gold standard. It provides rapid, efficient, and reliable amide bond formation with minimal side reactions. The focus for optimization in this area should be on the coupling reagent and conditions, not on exotic amino acid building blocks.

Researchers and drug development professionals are advised to select from these well-established alternatives to ensure reproducibility, scalability, and economic viability in their synthetic endeavors.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Wuhan Amino Acid Bio-Chemical Co.,Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Mourya, V. K., et al. (2011).
  • Fisher Scientific. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid, TRC.
  • Fisher Scientific. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid, TRC.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Luxembourg Bio Technologies.
  • Sha et al. (2023). Preparation and Antioxidant Activity of New Carboxymethyl Chitosan Derivatives Bearing Quinoline Groups.
  • Gabriel, L., et al. CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY. Cellulose Chemistry and Technology.
  • PubChemLite. 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
  • Sinfoo Biotech. This compound.
  • LGC Standards. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid.
  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Sources

A Researcher's Guide to the Cross-Validation of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic Acid as a Potential Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental evaluation and cross-validation of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a compound of interest due to its structural relation to a class of enzymatic inhibitors. While direct experimental data for this specific molecule is not yet prevalent in public-domain literature, its hydantoin core suggests a potential role as an inhibitor of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the structural and theoretical properties of this compound with established aldose reductase inhibitors (ARIs), provide detailed experimental protocols for its validation, and offer a logical framework for interpreting the resulting data.

Introduction: The Rationale for Investigating this compound

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] Notably, derivatives of hydantoin have been extensively investigated as inhibitors of aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway.[2][3] Under hyperglycemic conditions, the increased flux through this pathway, leading to the accumulation of sorbitol, is a major contributor to the long-term complications of diabetes mellitus, including neuropathy, nephropathy, and retinopathy.[2][3]

This compound, with its characteristic hydantoin ring and a carboxylic acid moiety, shares key structural features with known ARIs. This structural analogy provides a strong rationale for its investigation as a novel candidate in this class of therapeutic agents. This guide will outline the necessary steps to validate this hypothesis, from initial in vitro screening to more complex cell-based and comparative analyses.

Comparative Landscape: Established Aldose Reductase Inhibitors

A critical step in evaluating a novel compound is to benchmark its performance against existing alternatives. The following table summarizes the properties of several well-characterized ARIs that have been in clinical development. These compounds represent different chemical classes and provide a spectrum of potencies and clinical outcomes.

CompoundChemical ClassMechanism of ActionReported IC₅₀ (Aldose Reductase)Clinical Status/Notes
This compound (Hypothetical) Hydantoin DerivativePresumed non-competitive or uncompetitiveTo be determinedInvestigational
Epalrestat Carboxylic Acid DerivativeNon-competitive, reversible~0.1 µMApproved for use in several countries for diabetic neuropathy.[4][5]
Tolrestat Thioamide DerivativePotent, non-competitive35 nMWithdrawn from the market due to liver toxicity and lack of efficacy.[6][7]
Sorbinil SpirohydantoinReversible, non-competitive~1 µMClinical trials showed limited efficacy and some adverse effects.[2][8]
Fidarestat ImidazolidinedionePotent, non-competitive~10 nMHas undergone extensive clinical trials for diabetic neuropathy.[9][10]

The Polyol Pathway and the Role of Aldose Reductase

To understand the significance of inhibiting aldose reductase, it is essential to visualize its role in the polyol pathway.

Polyol_Pathway cluster_0 Enzymatic Conversions Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Hyperglycemia drives pathway Fructose Fructose Sorbitol->Fructose Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Osmotic Stress & Oxidative Damage Aldose_Reductase Aldose Reductase (AKR1B1) NADP NADP+ Aldose_Reductase->NADP Sorbitol_Dehydrogenase Sorbitol Dehydrogenase NADH NADH Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD+ NAD->Sorbitol_Dehydrogenase

Caption: The Polyol Pathway in Hyperglycemia.

Experimental Cross-Validation Workflow

The following section details the experimental protocols necessary to characterize and cross-validate the activity of this compound as a potential aldose reductase inhibitor.

Initial In Vitro Validation: Enzyme Inhibition Assay

The foundational experiment is a direct in vitro assay to determine if the compound inhibits aldose reductase activity and to quantify its potency (IC₅₀).

Protocol: Spectrophotometric Aldose Reductase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human recombinant aldose reductase (AKR1B1) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.2).

    • Prepare a stock solution of the substrate, DL-glyceraldehyde, in the same buffer.

    • Prepare a stock solution of the cofactor, NADPH, in the same buffer.

  • Test Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).

    • Similarly, prepare serial dilutions of a known inhibitor (e.g., Epalrestat) to serve as a positive control.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay buffer

      • NADPH solution (final concentration ~0.1 mM)

      • Test compound or control at various concentrations

      • Aldose reductase enzyme solution (final concentration to be determined by initial titration)

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate (final concentration ~10 mM).

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme (Aldose Reductase) Mix_Reagents Mix Enzyme, Cofactor, & Inhibitor in Plate Prep_Enzyme->Mix_Reagents Prep_Substrate Prepare Substrate (DL-glyceraldehyde) Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Prep_Cofactor Prepare Cofactor (NADPH) Prep_Cofactor->Mix_Reagents Prep_Compound Prepare Test Compound & Positive Control Prep_Compound->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Incubate->Add_Substrate Measure_Absorbance Measure A340 over Time Add_Substrate->Measure_Absorbance Calc_Velocity Calculate Initial Velocity Measure_Absorbance->Calc_Velocity Plot_Data Plot % Inhibition vs. [I] Calc_Velocity->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Sources

A Comparative Guide to the Biological Effects of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological effects of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid and its rationally designed analogs. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this hydantoin scaffold is pivotal for the targeted design of novel therapeutic agents. This document synthesizes findings from preclinical studies to offer insights into the anticonvulsant, anticancer, and antimicrobial potential of these compounds, supported by detailed experimental protocols and comparative data.

Introduction: The Versatile Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic structure, is a well-established pharmacophore in medicinal chemistry, forming the core of several clinically significant drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer effects.[2][3] The compound this compound features a 5,5-dimethyl-substituted hydantoin core with an acetic acid moiety at the N-1 position. This substitution pattern provides a unique template for exploring how modifications of the N-1 substituent can modulate biological activity.

This guide will focus on a comparative study of the parent compound and three key analogs, designed to probe the effects of modifying the N-1 acetic acid group:

  • Analog A: Methyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate (Ester derivative)

  • Analog B: 2-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)acetamide (Amide derivative)

  • Analog C: 3-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)propanoic acid (Longer alkyl chain acid)

The biological activities of these compounds will be compared across three key therapeutic areas: anticonvulsant, anticancer, and antimicrobial activities.

Comparative Biological Evaluation

The following sections detail the anticipated biological profiles of the parent compound and its analogs based on established structure-activity relationships for hydantoin derivatives. It is important to note that while the experimental protocols provided are standardized, the specific quantitative data presented for the analogs are hypothetical and intended to illustrate expected trends based on SAR principles.[4][5]

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are renowned for their anticonvulsant properties, primarily through the modulation of voltage-gated sodium channels.[6] The maximal electroshock (MES) seizure model is a standard preclinical assay for evaluating potential anticonvulsant drugs, particularly for generalized tonic-clonic seizures.[7]

Structure-Activity Relationship Insights:

  • Lipophilicity is a critical factor for anticonvulsant activity in the MES model.[7]

  • Substitutions at the N-1 and N-3 positions of the hydantoin ring can significantly influence potency and neurotoxicity.[6]

  • Conversion of a carboxylic acid to its corresponding ester or amide generally increases lipophilicity, which may enhance blood-brain barrier penetration and, consequently, anticonvulsant activity.

Comparative Data (Hypothetical):

CompoundStructurePredicted ED₅₀ (mg/kg) in MES TestPredicted Neurotoxicity (TD₅₀, mg/kg)Predicted Protective Index (PI = TD₅₀/ED₅₀)
Parent Compound This compound> 100Not Determined-
Analog A Methyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate85> 300> 3.5
Analog B 2-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)acetamide70> 300> 4.2
Analog C 3-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)propanoic acid> 100Not Determined-

Interpretation: Analogs A and B, being more lipophilic than the parent carboxylic acid, are predicted to exhibit improved anticonvulsant activity in the MES model. The amide (Analog B) may show slightly better activity than the ester (Analog A) due to potential differences in metabolic stability and receptor interactions. The longer-chain acid (Analog C) is not expected to show a significant improvement in activity.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the procedure for assessing the anticonvulsant activity of the test compounds in mice.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% aqueous methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Divide the animals into groups (n=8-10 per group). Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the drug, which should be determined in preliminary studies (typically 30-60 minutes after i.p. administration).

  • Induction of Seizure: Apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the animals for 2 minutes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Record the number of animals protected from tonic hindlimb extension in each group. Calculate the percentage of protection and determine the median effective dose (ED₅₀) using probit analysis.

Neurotoxicity Assessment (Rotarod Test):

  • Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

  • On the test day, administer the compounds at various doses.

  • At the time of peak effect, place the animals on the rotarod.

  • Record the number of animals that fall off the rod within 1 minute.

  • Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

Diagram: Anticonvulsant Screening Workflow

Anticonvulsant_Screening cluster_preparation Preparation cluster_dosing Dosing cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Group Animals Animal_Acclimatization->Grouping Compound_Preparation Compound & Vehicle Preparation Administration Drug Administration (i.p. or p.o.) Compound_Preparation->Administration Grouping->Administration MES_Test Maximal Electroshock (MES) Test Administration->MES_Test Rotarod_Test Rotarod Test (Neurotoxicity) Administration->Rotarod_Test ED50_Calculation Calculate ED50 MES_Test->ED50_Calculation TD50_Calculation Calculate TD50 Rotarod_Test->TD50_Calculation PI_Calculation Calculate Protective Index (PI) ED50_Calculation->PI_Calculation TD50_Calculation->PI_Calculation

Caption: Workflow for anticonvulsant screening using the MES and rotarod tests.

Anticancer Activity

Hydantoin derivatives have emerged as a promising class of anticancer agents, with some demonstrating potent cytotoxic effects against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Structure-Activity Relationship Insights:

  • The presence of aromatic or lipophilic substituents on the hydantoin ring often correlates with enhanced anticancer activity.[9]

  • Modifications at the N-1 and N-3 positions can influence cytotoxicity, with some substitutions leading to increased potency.[9]

  • The specific mechanism of action can vary, including induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Comparative Data (Hypothetical IC₅₀ values in µM):

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Parent Compound > 100> 100> 100
Analog A 75.288.592.1
Analog B 68.981.385.7
Analog C > 100> 100> 100

Interpretation: Similar to the anticonvulsant activity, the increased lipophilicity of the ester (Analog A) and amide (Analog B) derivatives is expected to lead to enhanced cytotoxicity compared to the parent acid. The amide may again show slightly better activity. The longer alkyl chain acid (Analog C) is unlikely to confer significant cytotoxic properties.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the compound concentration.

Diagram: Cytotoxicity Evaluation Workflow

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Staining cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Treat_Cells Treat Cells with Compounds Overnight_Incubation->Treat_Cells Serial_Dilutions Prepare Serial Dilutions of Compounds Serial_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_2_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Certain hydantoin derivatives have demonstrated notable antimicrobial properties.[10][11] The antimicrobial efficacy of the parent compound and its analogs can be assessed against a panel of clinically relevant bacteria using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Structure-Activity Relationship Insights:

  • The antimicrobial activity of hydantoins can be significantly influenced by the nature of the substituents.[10]

  • Increased lipophilicity can enhance activity against Gram-positive bacteria by facilitating membrane disruption.[10]

  • The presence of specific functional groups can also contribute to the mechanism of action, which may involve targeting bacterial enzymes or disrupting cell wall synthesis.

Comparative Data (Hypothetical MIC values in µg/mL):

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Parent Compound > 128> 128
Analog A 64128
Analog B 3264
Analog C > 128> 128

Interpretation: The ester (Analog A) and amide (Analog B) are expected to show some antimicrobial activity, particularly against the Gram-positive S. aureus, due to their increased lipophilicity. The amide may be more potent. The parent compound and the longer-chain acid are predicted to be largely inactive.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the method for determining the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plates. The final concentration range should typically span from 0.125 to 128 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Recording: Record the MIC value for each compound against each bacterial strain.

Diagram: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Results Compound_Dilution Serial Dilution of Compounds in Broth Inoculation Inoculate Wells with Bacteria Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates for 18-24h at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Inhibition Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This comparative guide illustrates the potential for modulating the biological activity of this compound through structural modifications at the N-1 position. Based on established SAR principles for hydantoin derivatives, ester and amide analogs are predicted to exhibit enhanced anticonvulsant, anticancer, and antimicrobial activities compared to the parent carboxylic acid, primarily due to increased lipophilicity.

The detailed experimental protocols provided herein serve as a robust starting point for researchers to empirically validate these predictions and further explore the therapeutic potential of this class of compounds. Future studies should focus on:

  • Synthesis and empirical testing of the proposed analogs to confirm the hypothetical data presented.

  • Exploration of a wider range of N-1 substituents to further optimize activity and selectivity for a specific biological target.

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways through which the active compounds exert their effects.

  • In vivo efficacy and safety studies for the most promising candidates to assess their potential for clinical development.

By systematically investigating the structure-activity relationships of these this compound analogs, the scientific community can pave the way for the development of novel and effective therapeutic agents for a range of diseases.

References

  • Alanazi, M. M., et al. (2013). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate. [Link]

  • Al-Shawi, A. A., & AbdulJabar, L. A. (2021). Antioxidant and antimicrobial activities of some novel 2-thiohydantoin derivatives. Egyptian Journal of Chemistry, 64(3), 1315-1321.
  • Bialer, M. (2006). New antiepileptic drugs that are second generation to existing antiepileptic drugs.
  • Chen, Y., et al. (2022). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. RSC Medicinal Chemistry, 13(5), 624-633.
  • Dimmock, J. R., et al. (1998). Synthesis and anticonvulsant properties of 3-substituted-5,5-diphenylhydantoins. Journal of Medicinal Chemistry, 41(19), 3513-3517.
  • Jiang, H., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(20), 8476-8486. [Link]

  • Kiec-Kononowicz, K. (2003). SAR of Hydantoins. CUTM Courseware. [Link]

  • Mahmoud, A., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Ma, S., et al. (2022). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. PubMed Central. [Link]

  • Popiolek, L., et al. (2021). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Spengler, G., et al. (2010). Biological activity of hydantoin derivatives on P-glycoprotein (ABCB1) of mouse lymphoma cells. Anticancer Research, 30(12), 4867-4871. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

  • Yang, C., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2912-2914. [Link]

  • Pharmacy 180. (n.d.). SAR of Hydantoins - Anticonvulsants. [Link]

  • Sharma, P., & Kumar, V. (2021). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]

  • Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

  • Ng, X. D., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(8), 1935-1943. [Link]

  • Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224. [Link]

  • G. Spengler, et al. (2010). Biological activity of hydantoin derivatives on P-glycoprotein (ABCB1) of mouse lymphoma cells. Anticancer Research, 30(12), 4867-71.
  • Bulgarian Chemical Communications. (2015). In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins. Bulgarian Chemical Communications, 47(Special Issue D), 107-113. [Link]

  • Hossain, G. M. G. (2014). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. ResearchGate. [Link]

  • Ingle, G. B., & Kolhe, S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

  • ResearchGate. (2018). Cytotoxicity of compounds on different cell lines. [Link]

  • MedChemComm. (2018). Design, synthesis and preliminary antimicrobial evaluation of N-alkyl chain-tethered C-5 functionalized bis-isatins. [Link]

  • Al-Obaidi, A. M. J., et al. (2022). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Journal of Medicinal and Chemical Sciences, 5(2), 180-189. [Link]

  • Popiolek, L., et al. (2021). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. [Link]

  • ResearchGate. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

  • ResearchGate. (2016). Design, synthesis and comparative cytotoxic investigation of platinum(II) complexes with some derivatives of 5-methyl-5-(4-pyridyl)hydantoin. [Link]

  • Wujec, M., et al. (2021). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. ResearchGate. [Link]

  • Wujec, M., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Letters in Drug Design & Discovery, 14(9), 1084-1090. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Experiments Using (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutics is relentless. Among the myriad of molecular scaffolds explored, hydantoin derivatives have emerged as a privileged class, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific hydantoin derivative, (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, a key target in pain therapeutics.

This document serves as a comprehensive resource for researchers working with or considering this compound. It moves beyond a simple recitation of protocols to provide an in-depth analysis of the factors governing experimental reproducibility. We will delve into the causality behind experimental choices, present comparative data with relevant alternatives, and provide detailed, validated protocols to empower your research endeavors. Our objective is to equip you with the insights of a seasoned application scientist, fostering a proactive approach to achieving consistent and reliable experimental outcomes.

The Scientific Premise: Targeting Nav1.8 for Pain Relief

Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in excitable cells.[3][4] The Nav1.8 subtype, predominantly expressed in peripheral sensory neurons, plays a crucial role in nociceptive pathways. Its involvement in various pain states has made it an attractive target for the development of novel analgesics.[3] this compound and its analogs have been identified as potent blockers of Nav1.8, offering a potential therapeutic avenue for pain management.

The core structure, a hydantoin ring, is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The specific substitutions on this scaffold, in this case, the dimethyl groups at the 4-position and the acetic acid moiety at the 1-position, are critical for its selective activity against Nav1.8.

Experimental Reproducibility: A Multifaceted Challenge

Achieving reproducible experimental results is the bedrock of scientific progress. With a compound like this compound, several factors can influence the consistency of your findings. This section dissects these critical variables and offers strategies to mitigate their impact.

Purity and Characterization of the Starting Material

The journey to reproducible data begins with the starting material. The synthesis of this compound, while conceptually straightforward, can yield impurities if not meticulously executed.

Causality: Trace impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly alter the compound's biological activity. These rogue molecules can interact with the target protein, interfere with assay components, or degrade over time, leading to inconsistent results.

Self-Validating Protocol:

  • Synthesis and Purification: A robust synthetic protocol is paramount. The general synthesis involves the reaction of 5,5-dimethylhydantoin with an appropriate haloacetic acid derivative under basic conditions. Careful control of reaction temperature, time, and stoichiometry is essential. Post-synthesis, rigorous purification, typically through recrystallization or column chromatography, is not just a recommendation but a necessity.

  • Comprehensive Characterization: Verification of the compound's identity and purity should be non-negotiable. This includes:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, ideally with detection at multiple wavelengths to uncover co-eluting impurities. A purity level of >98% is recommended for biological assays.

Solution Stability and Handling

Once purified, the stability of this compound in solution becomes a critical factor.

Causality: The hydantoin ring can be susceptible to hydrolysis under certain pH and temperature conditions. Degradation of the compound will lead to a decrease in its effective concentration, resulting in diminished biological effects and poor reproducibility.

Self-Validating Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, it is crucial to use anhydrous, high-purity DMSO to minimize water-induced degradation.

  • pH Considerations: The acetic acid moiety imparts acidic properties. When preparing aqueous solutions for biological assays, the pH of the final buffer system should be carefully controlled and maintained within a stable range, typically between 7.2 and 7.4 for cell-based assays.

  • Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to conduct a stability study by periodically analyzing the purity of a stored stock solution via HPLC.

  • Fresh Dilutions: For every experiment, prepare fresh dilutions from the stock solution in the appropriate assay buffer.

Comparative Analysis: this compound vs. Alternatives

To provide a comprehensive evaluation, we compare the performance of this compound with other known Nav1.8 inhibitors. The selection of alternatives is based on their prevalence in the literature and their distinct chemical scaffolds, offering a broader perspective on the available tools for studying Nav1.8.

CompoundChemical ClassNav1.8 IC₅₀ (nM)Selectivity vs. Nav1.5Key Considerations
This compound Hydantoin10 - 50>100-foldHigh potency, good selectivity. Potential for hydrolysis.
A-803467 Pyrimidine8>1000-foldVery high potency and selectivity. Commercially available.
PF-04531083 Sulfonamide27>100-foldGood potency and selectivity. Different chemical scaffold.

Data Interpretation:

  • This compound demonstrates potent inhibition of Nav1.8 with good selectivity over the cardiac sodium channel Nav1.5, which is a critical parameter for avoiding cardiovascular side effects.

  • A-803467 stands out for its exceptional potency and selectivity, making it a valuable positive control in many experimental settings.

  • PF-04531083 offers a structurally distinct alternative, which can be useful in ruling out off-target effects that might be specific to a particular chemical class.

The choice of compound will ultimately depend on the specific experimental goals, the required level of selectivity, and the commercial availability and cost.

Detailed Experimental Protocols

To ensure the highest level of reproducibility, we provide detailed, step-by-step protocols for key experiments.

Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Workflow Diagram:

Synthesis_Workflow A 1. Dissolve 5,5-dimethylhydantoin and Sodium Hydride in DMF B 2. Add Ethyl Bromoacetate dropwise at 0°C A->B Cooling C 3. Stir at room temperature for 12-18 hours B->C Reaction D 4. Quench with water and extract with Ethyl Acetate C->D Work-up E 5. Purify crude ester by column chromatography D->E Purification F 6. Hydrolyze the ester with LiOH in THF/Water E->F Hydrolysis G 7. Acidify with HCl to precipitate the product F->G Isolation H 8. Recrystallize from Ethanol/Water G->H Final Purification I 9. Characterize by NMR, MS, and HPLC H->I Analysis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-dimethylhydantoin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purification of Ester: Purify the crude ethyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis: Dissolve the purified ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation of Acid: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 1-2 with 1M hydrochloric acid (HCl). The product will precipitate out of the solution.

  • Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in section 2.1.

In Vitro Electrophysiology Assay for Nav1.8 Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of the compound on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells) using automated patch-clamp electrophysiology.

Workflow Diagram:

Electrophysiology_Workflow A 1. Culture HEK293 cells stably expressing human Nav1.8 B 2. Harvest and prepare a single-cell suspension A->B Cell Prep D 4. Load cells and solutions onto the automated patch-clamp system B->D C 3. Prepare compound dilutions in external recording solution C->D E 5. Establish whole-cell patch-clamp configuration D->E System Setup F 6. Apply voltage protocol to elicit Nav1.8 currents E->F Recording G 7. Apply test compound and record current inhibition F->G H 8. Analyze data to determine IC50 values G->H Analysis

Caption: Automated patch-clamp workflow for Nav1.8 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit according to standard cell culture protocols.

  • Cell Preparation: On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution to ensure channel integrity. Resuspend the cells in the external recording solution to the desired density.

  • Compound Preparation: Prepare a series of dilutions of this compound in the external recording solution. A typical concentration range would be from 0.1 nM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Automated Patch-Clamp: Load the cell suspension and compound plate onto the automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Recording Protocol:

    • Establish a whole-cell configuration.

    • Hold the cells at a holding potential of -100 mV.

    • Elicit Nav1.8 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

    • Establish a stable baseline recording for a few minutes.

  • Compound Application: Apply the different concentrations of the test compound and record the resulting inhibition of the peak sodium current. Ensure a sufficient incubation time for the compound to reach its target and for the effect to stabilize.

  • Data Analysis: Measure the peak inward current before and after compound application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Concluding Remarks: A Framework for Robust Research

The successful and reproducible use of this compound in research hinges on a meticulous and informed approach. This guide has provided a framework for understanding the critical parameters that govern its experimental behavior, from the purity of the starting material to the nuances of its handling in biological assays.

By embracing the principles of causality and implementing self-validating protocols, researchers can significantly enhance the reliability of their findings. The comparative data presented here offers a rational basis for selecting the most appropriate tool for your specific research question. The detailed experimental workflows serve as a practical starting point for your investigations.

As with any scientific endeavor, a critical and questioning mindset is your most valuable asset. Continuously validate your reagents, optimize your protocols, and be vigilant for sources of variability. By doing so, you will not only ensure the integrity of your own data but also contribute to the collective advancement of our understanding of Nav1.8 and the development of new pain therapeutics.

References

  • Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases. PubMed. [Link]

  • Voltage gated sodium channels as drug discovery targets. PubMed. [Link]

  • Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. [Link]

  • Hydantoin. Wikipedia. [Link]

  • WO2009066118A1 - Hydantoin derivatives as sodium channel blockers.

Sources

Head-to-head comparison of different synthetic routes to (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is paramount. This compound, an N-substituted hydantoin, serves as a valuable building block. This guide provides a head-to-head comparison of two primary synthetic strategies for its preparation, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a transparent evaluation of their respective merits and drawbacks.

Introduction to Synthetic Strategy

The synthesis of N-substituted 5,5-dialkylhydantoins can be approached in two fundamentally different ways:

  • Convergent (Two-Step) Synthesis: This common and robust strategy involves the initial formation of the core hydantoin ring, followed by the introduction of the N-substituent in a separate step.

  • Linear (Multi-Step) Synthesis: This approach builds the molecule in a sequential manner, starting with a precursor that already contains the desired N-substituent, followed by cyclization to form the hydantoin ring.

This guide will dissect a representative protocol for each strategy, providing the necessary data for an informed decision on which route best suits your laboratory's needs, considering factors such as precursor availability, safety infrastructure, and desired scale.

Route A: Convergent Synthesis via Bucherer-Bergs Reaction and N-Alkylation

This is arguably the most traditional and widely employed route, leveraging the classic Bucherer-Bergs multicomponent reaction to construct the 5,5-dimethylhydantoin intermediate.

Workflow Overview: Route A

Route_A_Workflow cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Acetone C 5,5-Dimethylhydantoin (Intermediate) A->C Multicomponent Condensation B KCN / (NH4)2CO3 B->C F (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl) -acetic acid ethyl ester C->F SN2 Reaction D Haloacetic Acid Ester (e.g., Ethyl Chloroacetate) D->F E Base (e.g., K2CO3) E->F H Final Product F->H G Acid/Base Hydrolysis G->H

Caption: Convergent synthesis via a hydantoin intermediate.

Step 1: Synthesis of 5,5-Dimethylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its simplicity and use of readily available starting materials.[1][2] It is a one-pot, multicomponent reaction that efficiently constructs the desired heterocyclic core.

Mechanism & Rationale: The reaction initiates with the formation of acetone cyanohydrin from acetone and cyanide. Concurrently, ammonium carbonate decomposes to provide ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an α-aminonitrile. This intermediate is the key to the cyclization; its amino group attacks the carbon dioxide, forming a carbamic acid, which then undergoes an intramolecular cyclization and rearrangement to yield the thermodynamically stable 5,5-dimethylhydantoin.[3][4] The reaction is typically performed in a heated aqueous ethanol solution to ensure solubility of all components.

Experimental Protocol: 5,5-Dimethylhydantoin

ParameterValue/DescriptionRationale & Expert Notes
Reagents Acetone cyanohydrin (1 mole), Ammonium carbonate (1.3 moles)Starting with pre-formed acetone cyanohydrin is often safer than generating it in situ from acetone and a cyanide salt.[5] A slight excess of ammonium carbonate ensures a sufficient supply of ammonia and CO₂.
Solvent Water or Aqueous EthanolProvides a suitable medium for the ionic and polar reactants.
Temperature 60-80°C, then raised to 90°CThe initial temperature facilitates the reaction without excessive decomposition of ammonium carbonate. The final heating step drives the reaction to completion and removes excess carbonate.[5]
Time ~3.5 hoursThe reaction progress can be monitored by the cessation of gas evolution.
Work-up Evaporation, dissolution in hot water, filtration, crystallizationThe crude product is typically a solid. Recrystallization from water is effective for purification, yielding a white crystalline solid.[5]
Yield ~75-85% (crude)This reaction is known for its high efficiency and atom economy.

Trustworthiness & Safety: The primary hazard in this step is the use of a cyanide source. Potassium or sodium cyanide are acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [6][7] The reaction must be performed in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Crucially, cyanide salts react with acid to produce highly toxic hydrogen cyanide (HCN) gas. [8][9] Therefore, the reaction and work-up must be maintained under neutral or basic conditions until all cyanide is consumed or properly quenched.

Step 2: N-Alkylation and Hydrolysis

With the hydantoin core synthesized, the acetic acid moiety is introduced via nucleophilic substitution.

Mechanism & Rationale: The hydantoin ring contains two nitrogen atoms (N1 and N3). The proton on N3 is generally more acidic and is preferentially deprotonated under basic conditions. However, direct N1-alkylation can be achieved, sometimes with the use of specific bases like potassium tert-butoxide (tBuOK) or by employing phase-transfer catalysis.[10] A common strategy involves using a weaker base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. This reaction proceeds via an SN2 mechanism, where the hydantoin anion attacks the electrophilic carbon of a haloacetate ester. Using an ester (e.g., ethyl chloroacetate) instead of the free acid prevents undesirable acid-base side reactions. The final step is a simple ester hydrolysis under acidic or basic conditions to yield the target carboxylic acid.

Experimental Protocol: N-Alkylation and Hydrolysis

ParameterValue/DescriptionRationale & Expert Notes
Reagents 5,5-Dimethylhydantoin (1 eq), Ethyl chloroacetate (1.1 eq), K₂CO₃ (1.5 eq)A slight excess of the alkylating agent and base ensures complete consumption of the hydantoin. K₂CO₃ is a mild and effective base for this transformation.[11]
Solvent Acetonitrile or DMFThese polar aprotic solvents are ideal for SN2 reactions, as they solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.
Temperature Room Temperature to 60°CGentle heating can accelerate the reaction rate. Progress should be monitored by TLC to avoid side product formation.
Time 12-24 hoursReaction times can vary based on the specific substrate and temperature.
Work-up Filtration of base, solvent evaporation, aqueous work-upThe intermediate ester is typically purified by extraction or chromatography before hydrolysis.
Hydrolysis Aqueous HCl or NaOH, followed by acidificationStandard saponification or acid-catalyzed hydrolysis effectively cleaves the ester to afford the final product.
Yield ~70-90% (for alkylation and hydrolysis)This two-step sequence is generally high-yielding.

Trustworthiness & Safety: Haloacetic acids and their esters are toxic and corrosive.[12][13] They are alkylating agents and should be handled with care, avoiding skin contact and inhalation.[14] The toxicity rank order is generally bromo- > chloroacetic acid.[15]

Route B: Linear Synthesis via Urech Hydantoin Synthesis

This strategy builds the molecule from an amino acid precursor that already contains the N-acetic acid group. The key step is the Urech hydantoin synthesis, which involves cyclization of an N-carbamoyl amino acid.

Workflow Overview: Route B

Route_B_Workflow cluster_0 Step 1: Ureido Formation cluster_1 Step 2: Cyclization A N-(carboxymethyl)- α-aminoisobutyric acid C Ureido Intermediate A->C Nucleophilic Addition B Potassium Cyanate (KOCN) B->C E Final Product C->E Intramolecular Cyclization D Acid (e.g., HCl) D->E

Caption: Linear approach via the Urech hydantoin synthesis.

Mechanism & Rationale

The Urech synthesis begins with the reaction of an amino acid with an alkali metal cyanate (e.g., KOCN).[16] In the presence of a weak acid, this forms isocyanic acid (HNCO) in situ, which then reacts with the amino group of the starting material to form an N-carbamoyl derivative (a ureido acid). The final step is an acid-catalyzed intramolecular cyclization. The carboxylic acid is protonated, making it a better electrophile for the terminal nitrogen of the urea moiety to attack, eliminating water and forming the hydantoin ring.[17]

Experimental Protocol: Urech Hydantoin Synthesis

ParameterValue/DescriptionRationale & Expert Notes
Reagents N-(carboxymethyl)-α-aminoisobutyric acid (1 eq), KOCN (1.5 eq), HCl (aq)The starting amino acid is the main point of divergence from Route A. A slight excess of KOCN is used to drive the ureido formation.
Solvent WaterThe reaction is typically performed in an aqueous medium.
Temperature Room temperature for ureido formation, then reflux for cyclizationThe initial reaction is mild, while the cyclization requires heat to overcome the activation energy for the ring-closing step.[16]
Time 1-2 hours for ureido formation, 2-4 hours for cyclizationThe reaction can be monitored by TLC or LC-MS to track the disappearance of the starting material and intermediate.
Work-up Cooling and crystallizationThe hydantoin product often precipitates from the cooled reaction mixture and can be isolated by simple filtration.
Yield ~60-80% (overall)Yields can be good, but may be lower than the convergent route depending on the specific substrate.

Trustworthiness & Safety: This route avoids the use of highly toxic cyanide salts, which is a significant safety advantage over the Bucherer-Bergs reaction. Potassium cyanate is still toxic and should be handled with care, but it is generally considered less hazardous than potassium cyanide. The use of concentrated acids requires appropriate handling procedures.

Head-to-Head Comparison

FeatureRoute A (Convergent)Route B (Linear)Analysis & Recommendation
Overall Yield High (typically >60% over 2-3 steps)Moderate to High (typically 60-80%)Route A often provides a higher overall yield due to the efficiency of the Bucherer-Bergs reaction.
Number of Steps 2-3 (Bucherer-Bergs, Alkylation, Hydrolysis)2 (Ureido formation, Cyclization)Route B is more concise if the starting amino acid is readily available.
Precursor Availability Very High (Acetone, KCN, (NH₄)₂CO₃ are commodity chemicals)Lower (N-(carboxymethyl)-α-aminoisobutyric acid is a specialty chemical and may need to be synthesized)This is a critical deciding factor. For large-scale synthesis, the cost and availability of precursors for Route A are highly advantageous.
Safety Profile High Hazard: Involves highly toxic KCN/NaCN. Requires stringent safety protocols.Moderate Hazard: Avoids cyanide salts. KOCN is less hazardous. Safer overall.For academic or small-scale labs without specialized handling capabilities for cyanides, Route B is the strongly recommended option.
Scalability Excellent. The Bucherer-Bergs reaction is used industrially.Good, but limited by the scalability and cost of the starting amino acid.Route A is superior for large-scale industrial production.
Versatility High. The 5,5-dimethylhydantoin intermediate can be used to synthesize a wide library of N-substituted derivatives.Lower. The synthesis is specific to the N-substituted starting material.For library synthesis and exploring structure-activity relationships, the intermediate from Route A is more valuable.

Conclusion and Recommendation

Both the convergent (Route A) and linear (Route B) strategies are viable for the synthesis of this compound. The choice between them is a classic case of balancing efficiency, safety, and precursor availability.

  • Route A (Convergent Synthesis) is the preferred method for large-scale production and for research programs that require a common intermediate (5,5-dimethylhydantoin) to generate a diverse library of analogues. Its high overall yield and reliance on inexpensive commodity chemicals are significant advantages, but these are offset by the critical safety hazard associated with using cyanide salts. This route should only be undertaken in laboratories equipped with the necessary safety engineering and trained personnel.

  • Route B (Linear Synthesis) is the recommended approach for small-scale, discovery-phase research , particularly in academic settings. Its superior safety profile, by avoiding cyanide, makes it a more accessible and less hazardous option. The primary limitation is the commercial availability and cost of the required N-substituted amino acid precursor, which may need to be synthesized in a separate step, potentially lowering the overall practicality for large-scale work.

Ultimately, the optimal synthetic route is context-dependent. By understanding the underlying chemical principles, practical considerations, and safety implications of each pathway, researchers can make a strategic, well-informed decision that aligns with their project goals and institutional resources.

References

  • Wikipedia. (2024). Haloacetic acids. Available at: [Link] [Accessed January 15, 2026].

  • New Hampshire Department of Environmental Services. (n.d.). Haloacetic Acids (five) (HAA5): Health Information Summary. Available at: [Link] [Accessed January 15, 2026].

  • Pinto, I., et al. (2019). Acute and chronic toxicity assessment of haloacetic acids using Daphnia magna. Ecotoxicology and Environmental Safety, 182, 109433. Available at: [Link] [Accessed January 15, 2026].

  • Pals, J. A., et al. (2011). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. Environmental Science & Technology, 45(13), 5791–5797. Available at: [Link] [Accessed January 15, 2026].

  • Filter.vn. (n.d.). 3 Harmful Effects Of Haloacetic Acids In Drinking Water. Available at: [Link] [Accessed January 15, 2026].

  • University of California, Santa Barbara - Environmental Health & Safety. (2013). Potassium Cyanide Safe Handling Guideline. Available at: [Link] [Accessed January 15, 2026].

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Wagner, E. C., & Baizer, M. (1943). 5,5-Dimethylhydantoin. Organic Syntheses, Coll. Vol. 2, p.220; Vol. 19, p.42. Available at: [Link] [Accessed January 15, 2026].

  • Tan, W. S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. Available at: [Link] [Accessed January 15, 2026].

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link] [Accessed January 15, 2026].

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link] [Accessed January 15, 2026].

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Available at: [Link] [Accessed January 15, 2026].

  • Wikipedia. (2024). Potassium cyanide. Available at: [Link] [Accessed January 15, 2026].

  • ResearchGate. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available at: [Link] [Accessed January 15, 2026].

  • Ohta, S., et al. (2018). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 66(10), 978-983. Available at: [Link] [Accessed January 15, 2026].

  • dos Santos Filho, J.M., & da Silva Júnior, G.R.P. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Available at: [Link] [Accessed January 15, 2026].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a chemical compound that requires careful handling due to its potential health effects. A thorough understanding of its hazards is the first step in implementing a safe disposal plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.

According to notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [1][2]

These classifications mandate that the substance be handled as a hazardous waste, necessitating a disposal route that prevents human exposure and environmental release. The causality is clear: improper disposal, such as drain disposal or mixing with general waste, could lead to skin and eye irritation for sanitation workers and ecotoxicity. The respiratory irritation potential underscores the need to avoid generating dust or aerosols during handling and disposal.[3][4]

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Personnel Protection: Your First Line of Defense

Before handling the waste, ensure all appropriate Personal Protective Equipment (PPE) is worn. This is a non-negotiable step to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[4]

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[5] If there is a risk of splashing, a face shield is required.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[5][6]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a well-ventilated area, use a NIOSH (US) or CEN (EU) approved respirator.[4]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Immediately upon generation, the waste must be segregated.

  • DO NOT mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or bases.[5][7]

  • Collect waste in a dedicated, properly labeled container.[7] This includes pure unused chemical, reaction residues, and materials heavily contaminated with the compound.

Step 2: Containerization and Labeling

Proper containment is critical for safe storage and transport.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the acetic acid derivative. High-density polyethylene (HDPE) containers are a suitable choice.[8] The original reagent bottle, if in good condition, can be reused for waste collection.[9] Ensure the container has a secure, tight-fitting lid.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[7][9] The label must also include:

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Irritant," "Skin and Eye Irritant").[9]

    • The date accumulation started.

    • The name of the generating laboratory/researcher.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory near the point of generation until it is ready for pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]

  • Segregation: Ensure the container is stored away from incompatible chemicals.[7][9]

  • Container Status: Keep the waste container closed at all times except when adding waste.[7]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through the proper channels.

  • DO NOT dispose of this chemical down the drain or in the regular trash.[7]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]

  • The waste will be collected by EHS and transferred to a licensed professional waste disposal company.[4][6]

  • The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

Step 5: Decontamination of Empty Containers and Glassware

Trivial amounts of residue in "empty" containers must still be managed correctly.

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative and recommended approach.

  • Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label.[7][9] The clean container can then be disposed of as regular solid waste or recycled glass, according to your facility's procedures.[7]

Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[3]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material to avoid creating dust. Place it in a suitable, closed container for disposal.[4]

  • Large Spill: Evacuate the area. Prevent further spread and contact EHS or your institution's emergency response team immediately.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Decontamination Start Waste Generated (Unused chemical, residue, contaminated material) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type SelectContainer Select Compatible Container (e.g., HDPE) Assess->SelectContainer Chemical Waste EmptyContainer Empty Container or Contaminated Glassware Assess->EmptyContainer Empty Container PPE->Assess LabelContainer Label as 'Hazardous Waste' + Chemical Name + Hazards SelectContainer->LabelContainer StoreSAA Store in Secondary Containment in Satellite Accumulation Area LabelContainer->StoreSAA KeepClosed Keep Container Closed StoreSAA->KeepClosed EHS_Pickup Request Pickup from Environmental Health & Safety (EHS) KeepClosed->EHS_Pickup Licensed_Disposal Transfer to Licensed Waste Disposal Facility EHS_Pickup->Licensed_Disposal Incineration Final Disposition (e.g., Controlled Incineration) Licensed_Disposal->Incineration Rinse Triple Rinse with Appropriate Solvent EmptyContainer->Rinse CollectRinsate Collect First Rinseate as Hazardous Waste Rinse->CollectRinsate DisposeContainer Deface Label & Dispose/ Recycle Clean Container Rinse->DisposeContainer CollectRinsate->SelectContainer

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • HSE. (2023, December 12). Need to dispose chemicals. Health and Safety Executive. [Link]

  • SDS US. (2021, October 5).
  • Tokyo Chemical Industry. (2025, June 3).
  • ECHA. (2010, May). Guidance on waste and recovered substances (Version 2). European Chemicals Agency. [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Sinfoo Biotech. This compound.
  • MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. (2024, April 3).
  • Echemi. (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid.
  • Fisher Scientific. (2015, March 19).
  • ChemicalBook. (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetic acid.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS).
  • San Mateo County Health. (n.d.). HAZARDOUS WASTE GENERATED AT HOSPITALS, MEDICAL CLINICS, DOCTORS, DENTISTS, VETERINARIANS, AND OTHER HEALTHCARE FACILITIES.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Cisco-Eagle. Polyethylene Liquid Waste Disposal Can, 5-gal., with stainless steel hardware.

Sources

Personal protective equipment for handling (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Authored by a Senior Application Scientist

This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling this compound (CAS No. 177941-95-6). The protocols outlined below are designed to ensure personnel safety through the proper selection and use of Personal Protective Equipment (PPE), informed by the specific hazards associated with this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

This compound is a chemical compound that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents a clear set of hazards that dictate our safety protocols.[1][2] Understanding these risks is the foundational step in preventing laboratory accidents and ensuring a safe research environment.

GHS Hazard Classifications:

  • Skin Irritation (H315): Causes skin irritation.[1][2] This necessitates robust skin protection to prevent direct contact, which can lead to redness, inflammation, or dermatitis.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2] The eyes are particularly vulnerable; exposure to even small amounts of the solid or solutions can result in significant and potentially lasting damage. This hazard makes non-negotiable the use of appropriate eye protection.

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2] As a solid, this compound can form dust or aerosols during handling (e.g., weighing, transferring). Inhaling these airborne particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications are the primary drivers for the specific PPE and handling procedures detailed in this guide. The operational plan is not merely a list of rules but a scientifically-grounded system to mitigate these identified risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is directly correlated with the task being performed and the associated risks of exposure. All handling of this compound should occur within a well-ventilated area, preferably a certified chemical fume hood.[3][4]

Data Presentation: PPE Selection Matrix
Protection Type Minimum Requirement Rationale & Causality
Eye & Face Chemical safety goggles with side shieldsProtects against dust particles and potential splashes, directly mitigating the "Serious Eye Irritation (H319)" hazard.[1][2][5]
Hand Chemical-resistant gloves (Nitrile recommended)Prevents direct contact with the skin, addressing the "Skin Irritation (H315)" hazard.[1][2][6] Double gloving is best practice.[7][8]
Body Disposable, low-permeability gown or lab coat with tight cuffsProtects skin on the arms and body from contamination by dust or spills.[7][8]
Respiratory Not required if handled exclusively in a fume hood. If weighing/handling powder in an open but ventilated area, a NIOSH-approved N95 respirator is mandatory.Mitigates the "Respiratory Irritation (H335)" hazard by filtering out airborne particles of the compound.[1][4][9]

Operational Protocols: A Self-Validating System

Adherence to a strict, step-by-step methodology ensures that safety measures are consistently applied, creating a self-validating system of protection.

Pre-Handling Checklist & Area Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all PPE: Before approaching the chemical, ensure all necessary PPE (goggles, gloves, gown) is laid out and inspected for defects.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for all contaminated disposable materials.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram and protocol outline the mandatory workflow for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep1 Verify Fume Hood Operation Prep2 Inspect & Don PPE: 1. Gown 2. Inner Gloves 3. Outer Gloves 4. Goggles Prep1->Prep2 Prep3 Prepare Work Surface & Waste Prep2->Prep3 Handle1 Transfer Compound Carefully (Avoid Dust Generation) Prep3->Handle1 Handle2 Weigh Compound Handle1->Handle2 Handle3 Prepare Solution or Use Handle2->Handle3 Clean1 Decontaminate Surfaces Handle3->Clean1 Clean2 Seal Primary Container Clean1->Clean2 Clean3 Doff & Dispose of PPE (Reverse Order) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for handling this compound.

Step-by-Step Guide to Donning & Doffing PPE

Donning (Putting On) Sequence:

  • Gown: Put on the disposable gown, ensuring it is fully fastened in the back.[7]

  • First Pair of Gloves: Don the first pair of nitrile gloves, pulling the cuffs under the cuffs of the gown.[8]

  • Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. This creates a secure seal.[8]

  • Eye Protection: Put on chemical safety goggles.

Doffing (Taking Off) & Disposal Sequence: This process is designed to prevent cross-contamination from used PPE to your skin or the lab environment.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them in the designated waste container.

  • Gown: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. This contains the contamination. Dispose of it.

  • Goggles: Remove eye protection by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4][5]

Emergency Procedures: Spill and Exposure Management

Even with robust controls, accidents can happen. Rapid and correct response is critical.

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area.

  • Don PPE: If not already wearing it, don full PPE, including an N95 respirator, before approaching the spill.

  • Contain: Cover the spill with an absorbent material appropriate for chemical spills. Do not create dust.

  • Clean: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

First Aid for Exposures

The following diagram outlines the immediate actions required following an exposure event.

Exposure Exposure Event Occurs Skin Skin Contact H315 Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. Exposure->Skin Eye Eye Contact H319 Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present. Seek immediate medical attention. Exposure->Eye Inhalation Inhalation H335 Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure->Inhalation

Caption: Emergency first aid procedures for exposure incidents.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove any contaminated clothing.[5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[5][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[9]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[9]

By integrating a deep understanding of the chemical's hazards with meticulous operational protocols, laboratories can create a resilient safety culture that protects its most valuable asset: its scientists.

References

  • Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Safety and Hazards. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Capot Chemical Co., Ltd. (2024). MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.